Product packaging for 3-Dodecynoic acid(Cat. No.:CAS No. 55182-75-7)

3-Dodecynoic acid

Cat. No.: B15466188
CAS No.: 55182-75-7
M. Wt: 196.29 g/mol
InChI Key: ANKCBJRFNIWGKQ-UHFFFAOYSA-N
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Description

3-Dodecynoic acid is a medium-chain unsaturated fatty acid characterized by a carbon chain of 12 atoms and a triple bond at the third carbon . With a molecular formula of C12H20O2 and a molecular weight of 196.15 g/mol, it belongs to the class of dodecynoic acids, which are fatty acids with acetylenic (triple) bonds . Compounds in this structural class are of significant interest in organic synthesis and materials science, where they can serve as versatile building blocks for the production of more complex molecules, such as through hydrogenation or derivatization of the carboxylic acid group. Researchers may explore its potential as a precursor in catalytic reactions or as a standard in analytical chemistry for method development. The unique properties introduced by the alkyne functionality, such as its linear geometry and reactivity, make it a candidate for investigations in novel polymer synthesis and the study of structure-activity relationships in lipid biochemistry. This product is provided for laboratory research purposes and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H20O2 B15466188 3-Dodecynoic acid CAS No. 55182-75-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

55182-75-7

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

dodec-3-ynoic acid

InChI

InChI=1S/C12H20O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-8,11H2,1H3,(H,13,14)

InChI Key

ANKCBJRFNIWGKQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC#CCC(=O)O

Origin of Product

United States

Foundational & Exploratory

Structural Elucidation of 3-Dodecynoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 3-dodecynoic acid, a C12 acetylenic fatty acid. The document details its chemical structure, plausible synthetic pathways, and in-depth analysis of its spectroscopic characteristics. This guide is intended to serve as a valuable resource for researchers and professionals involved in lipid chemistry, drug discovery, and natural product synthesis.

Chemical Structure and Properties

This compound, with the chemical formula C₁₂H₂₀O₂, is a monounsaturated fatty acid characterized by a carbon-carbon triple bond at the third position of its twelve-carbon chain. The presence of this alkynyl group imparts distinct chemical reactivity and spectroscopic properties compared to its saturated and olefinic counterparts.

Table 1: General Properties of this compound

PropertyValue
Molecular Formula C₁₂H₂₀O₂
Molecular Weight 196.29 g/mol
IUPAC Name Dodec-3-ynoic acid
CAS Number 55182-75-7

Synthesis of this compound

A logical synthetic pathway would involve the deprotonation of a terminal alkyne, such as 1-pentyne (B49018), with a strong base to form an acetylide anion. This is followed by a nucleophilic substitution reaction with a halo-substituted carboxylic acid ester, like methyl 7-bromoheptanoate. The final step would be the hydrolysis of the ester to yield the desired carboxylic acid.

Synthesis of this compound cluster_0 Step 1: Acetylide Formation cluster_1 Step 2: Alkylation cluster_2 Step 3: Hydrolysis 1-Pentyne 1-Pentyne NaNH2 1. NaNH2, liq. NH3 1-Pentyne->NaNH2 Pentynylide_Anion Pentynylide Anion NaNH2->Pentynylide_Anion Methyl_7_bromoheptanoate 2. Methyl 7-bromoheptanoate Ester_Intermediate Methyl dodec-3-ynoate Methyl_7_bromoheptanoate->Ester_Intermediate H3O 3. H3O+ 3-Dodecynoic_acid This compound H3O->3-Dodecynoic_acid

Plausible synthetic route for this compound.
Experimental Protocol: Proposed Synthesis

Materials:

  • 1-Pentyne

  • Sodium amide (NaNH₂)

  • Liquid ammonia (B1221849) (NH₃)

  • Methyl 7-bromoheptanoate

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Sodium sulfate (B86663) (Na₂SO₄)

  • Standard laboratory glassware and purification apparatus (e.g., for distillation and chromatography)

Procedure:

  • Acetylide Formation: In a three-necked flask equipped with a dry ice condenser and a mechanical stirrer, dissolve sodium amide in liquid ammonia at -78 °C. Slowly add 1-pentyne to the solution and stir for 2 hours to form the sodium pentynylide.

  • Alkylation: To the acetylide solution, add a solution of methyl 7-bromoheptanoate in diethyl ether dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Ester Hydrolysis: Remove the solvent under reduced pressure. To the resulting crude methyl dodec-3-ynoate, add a solution of aqueous sodium hydroxide (B78521) and methanol. Reflux the mixture for 4 hours.

  • Purification: After cooling, acidify the reaction mixture with hydrochloric acid. Extract the product with diethyl ether. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude this compound can be further purified by vacuum distillation or column chromatography.

Spectroscopic Data for Structural Elucidation

The structural confirmation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental spectra for this specific compound are not widely published, the expected spectral data can be reliably predicted based on the known spectroscopic behavior of similar acetylenic fatty acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon skeleton and the position of functional groups.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show characteristic signals for the protons adjacent to the triple bond and the carboxylic acid group.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
-COOH10-12singlet (broad)
-CH₂-C≡~2.2triplet
C≡C-CH₂-~2.1triplet
-CH₂-COOH~2.4triplet
-(CH₂)₇-1.2-1.6multiplet
-CH₃~0.9triplet

¹³C NMR Spectroscopy: The carbon NMR spectrum provides direct information about the carbon framework, with the alkynyl carbons having distinct chemical shifts.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-COOH~179
-C≡C-~80-90
-C≡C-~75-85
-CH₂-COOH~34
-CH₂-C≡~19
-(CH₂)₇-~22-32
-CH₃~14
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups. In this compound, the key absorptions are from the carboxylic acid and the internal alkyne.

Table 4: Predicted IR Absorption Frequencies for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
O-H (Carboxylic acid)2500-3300Broad
C=O (Carboxylic acid)1700-1725Strong
C≡C (Internal alkyne)2190-2260Weak to medium
C-H (sp³)2850-2960Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its structural confirmation. For fatty acids, derivatization to more volatile esters (e.g., methyl esters) is common for gas chromatography-mass spectrometry (GC-MS) analysis.

Predicted Fragmentation Pattern (Electron Ionization - MS of the Methyl Ester):

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of methyl 3-dodecynoate (m/z 210).

  • McLafferty Rearrangement: A prominent peak at m/z 74 is characteristic of methyl esters of fatty acids.

  • Alpha-Cleavage: Fragmentation adjacent to the carbonyl group.

  • Cleavage around the triple bond: Fragmentation of the carbon chain on either side of the alkyne can also be expected.

Experimental Protocols for Spectroscopic Analysis

NMR Spectroscopy

Sample Preparation: Dissolve approximately 10-20 mg of purified this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for detailed analysis.

Data Acquisition:

  • ¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

Sample Preparation:

  • Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

  • Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄ or CS₂) that has minimal interference in the regions of interest.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)

Derivatization to Methyl Ester:

  • To a solution of this compound in methanol, add a catalytic amount of sulfuric acid.

  • Reflux the mixture for 1-2 hours.

  • After cooling, add water and extract the methyl ester with hexane (B92381) or diethyl ether.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

GC Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Injector Temperature: 250 °C.

  • Oven Program: Start at a suitable initial temperature (e.g., 100 °C), ramp to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

  • Carrier Gas: Helium.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 400.

Logical Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for the complete structural elucidation of this compound, from synthesis to spectroscopic confirmation.

Structural Elucidation Workflow Synthesis Proposed Synthesis of This compound Purification Purification (Distillation/Chromatography) Synthesis->Purification Spectroscopic_Analysis Spectroscopic Analysis Purification->Spectroscopic_Analysis NMR NMR Spectroscopy (¹H and ¹³C) Spectroscopic_Analysis->NMR IR IR Spectroscopy Spectroscopic_Analysis->IR MS Mass Spectrometry (after derivatization) Spectroscopic_Analysis->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

Workflow for the structural elucidation of this compound.

This comprehensive approach, combining a plausible synthetic strategy with detailed predictions and protocols for spectroscopic analysis, provides a solid foundation for the successful structural elucidation of this compound. This information is critical for researchers aiming to synthesize, identify, or utilize this and other related acetylenic fatty acids in their work.

A Technical Guide to the Spectroscopic Analysis of 3-Dodecynoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of available and predicted spectroscopic data for 3-dodecynoic acid. Due to a lack of publicly available experimental spectra, this document focuses on predicted data, expected spectral characteristics, and general experimental protocols for the spectroscopic analysis of long-chain fatty acids. This guide is intended to serve as a reference for researchers and scientists involved in the characterization of fatty acids and related molecules.

Introduction

This compound is a 12-carbon fatty acid characterized by a carboxylic acid functional group and a carbon-carbon triple bond at the C-3 position. Its molecular formula is C₁₂H₂₀O₂ and it has a monoisotopic mass of 196.14633 Da.[1] Spectroscopic analysis is crucial for the unambiguous identification and characterization of such molecules. This guide outlines the expected spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), and provides generalized experimental protocols applicable to this class of compounds.

Spectroscopic Data

A comprehensive search for experimental spectroscopic data for this compound did not yield publicly available ¹H NMR, ¹³C NMR, or IR spectra. However, predicted mass spectrometry data is available.

Mass Spectrometry

Predicted mass spectrometry data for this compound suggests various adducts that could be observed. This data is valuable for the identification of the molecule in complex mixtures using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).

AdductPredicted m/zPredicted Collision Cross Section (Ų)
[M+H]⁺197.15361145.7
[M+Na]⁺219.13555153.1
[M-H]⁻195.13905143.6
[M+NH₄]⁺214.18015162.7
[M+K]⁺235.10949150.1
[M+H-H₂O]⁺179.14359134.8
[M+HCOO]⁻241.14453160.8
[M+CH₃COO]⁻255.16018191.4
[M+Na-2H]⁻217.12100147.8
[M]⁺196.14578142.8
[M]⁻196.14688142.8

Table 1: Predicted Mass Spectrometry Data for this compound.[1] Data calculated using CCSbase.

Predicted ¹H NMR Spectroscopy

While an experimental spectrum is unavailable, the expected chemical shifts (δ) for the protons in this compound in a solvent like CDCl₃ can be predicted based on its structure:

  • -COOH (Carboxylic Acid Proton): A broad singlet typically appearing far downfield, around 10-12 ppm.

  • -CH₂-COOH (α-methylene protons): A triplet around 2.2-2.5 ppm.

  • -C≡C-CH₂- (Propargylic protons): A triplet around 2.1-2.4 ppm.

  • -CH₂- chain protons: A complex multiplet in the region of 1.2-1.6 ppm.

  • -CH₃ (Terminal methyl protons): A triplet around 0.9 ppm.

Predicted ¹³C NMR Spectroscopy

The predicted ¹³C NMR chemical shifts for this compound in CDCl₃ are as follows:

  • -COOH (Carbonyl carbon): In the range of 175-185 ppm.

  • -C≡C- (Alkynyl carbons): Typically found in the region of 65-90 ppm. The two carbons of the triple bond will have distinct signals.

  • -CH₂-COOH (α-carbon): Around 30-40 ppm.

  • -C≡C-CH₂- (Propargylic carbon): Around 15-25 ppm.

  • -CH₂- chain carbons: A series of signals between 20-35 ppm.

  • -CH₃ (Terminal methyl carbon): Around 14 ppm.

Predicted Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

  • O-H stretch (Carboxylic Acid): A very broad and strong band from 2500-3300 cm⁻¹.[2][3][4][5]

  • C-H stretch (Alkyl): Sharp bands around 2850-2960 cm⁻¹.

  • C≡C stretch (Alkyne): A weak to medium band in the region of 2100-2260 cm⁻¹. The intensity of this band is often weak for internal alkynes.

  • C=O stretch (Carboxylic Acid): A strong, sharp peak between 1700-1725 cm⁻¹.[4]

  • C-O stretch (Carboxylic Acid): A medium intensity band in the 1210-1320 cm⁻¹ region.[2]

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for long-chain fatty acids like this compound.

NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if quantitative analysis is required.

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition (¹H NMR):

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Experiment: Standard 1D proton experiment.

  • Parameters:

    • Pulse sequence: zg30 or similar.

    • Number of scans: 8-16.

    • Relaxation delay: 1-2 seconds.

    • Acquisition time: 2-4 seconds.

Data Acquisition (¹³C NMR):

  • Instrument: A 100 MHz or higher ¹³C frequency NMR spectrometer.

  • Experiment: Proton-decoupled ¹³C experiment (e.g., zgpg30).

  • Parameters:

    • Number of scans: 1024 or more, depending on sample concentration.

    • Relaxation delay: 2 seconds.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.

  • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

Data Acquisition:

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with a universal ATR accessory.

  • Parameters:

    • Spectral range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

    • A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry (LC-MS)

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Perform serial dilutions to a final concentration suitable for LC-MS analysis (e.g., 1-10 µg/mL).

  • The final solution should be prepared in the mobile phase to be used for the LC separation.

Data Acquisition:

  • Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is typically used for fatty acid analysis.[6]

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a small amount of an additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.

  • Mass Spectrometry:

    • Ionization Source: Electrospray ionization (ESI) in either positive or negative ion mode. Negative ion mode is often preferred for carboxylic acids.[7]

    • Mass Analyzer: Set to scan a mass range that includes the expected m/z of the parent ion and potential fragments (e.g., m/z 50-500).

    • Collision Energy (for MS/MS): If fragmentation data is desired, a collision energy of 10-40 eV can be applied.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation cluster_conclusion Conclusion Sample This compound Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS NMR_Data NMR Spectral Analysis NMR->NMR_Data IR_Data IR Spectral Analysis IR->IR_Data MS_Data MS Spectral Analysis MS->MS_Data Structure_Confirmation Structure Confirmation NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

References

An In-depth Technical Guide to the Synthesis and Characterization of 3-Dodecynoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Dodecynoic acid is a 12-carbon acetylenic fatty acid. While its natural occurrence has not been documented, its synthesis provides a valuable molecule for research in areas such as medicinal chemistry and materials science. The presence of both a carboxylic acid and an internal alkyne functional group allows for a variety of chemical modifications, making it a versatile building block. This guide details a plausible synthetic route for the preparation of this compound, including a comprehensive experimental protocol, purification methods, and expected analytical data. As no specific biological activities have been reported for this compound, this document will focus on its chemical synthesis and characterization.

Synthesis of this compound

The most direct and widely applicable method for the synthesis of β,γ-alkynoic acids, such as this compound, is the carboxylation of a terminal alkyne. This involves the deprotonation of the terminal alkyne with a strong base, typically an organolithium reagent, to form a lithium acetylide. This nucleophilic intermediate is then reacted with carbon dioxide to yield the corresponding carboxylic acid after an acidic workup.

The proposed synthesis of this compound commences with the commercially available terminal alkyne, 1-undecyne.

Overall Reaction:

Caption: Synthetic workflow for this compound.

Biological Activity

Currently, there is no published data on the biological activity or signaling pathways associated with this compound. However, some related β,γ-unsaturated carboxylic acids have been investigated. For instance, certain butenolide structures, which also contain a β,γ-unsaturation relative to a carbonyl group, have shown inhibitory effects against yeast and gram-negative bacteria. Further research would be necessary to determine if this compound possesses any significant biological properties.

This technical guide provides a comprehensive overview of a viable synthetic route to this compound. The detailed experimental protocol and purification methods offer a practical guide for its preparation in a laboratory setting. The tabulated physicochemical and spectroscopic data, while predicted, serve as a useful reference for the characterization of the synthesized compound. The lack of information on its natural occurrence and biological activity highlights an opportunity for future research to explore the potential applications of this acetylenic fatty acid.

Potential Biological Activity of 3-Dodecynoic Acid: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Dodecynoic acid, a C12 acetylenic fatty acid, has been identified as a constituent of the methanolic extract of Curcuma aeruginosa Roxb. rhizomes. This extract has demonstrated notable inhibitory activity against key enzymes of the Human Immunodeficiency Virus type 1 (HIV-1), suggesting that this compound may contribute to these antiviral properties. While quantitative data on the isolated compound is limited, the bioactivity of the source extract and structurally related fatty acids indicates potential for further investigation into its antiviral, antibacterial, and anti-inflammatory applications. This document provides a comprehensive overview of the current, albeit limited, knowledge of the biological activities of this compound, detailed experimental protocols for relevant assays, and a discussion of potential mechanisms of action through key signaling pathways.

Introduction

Fatty acids and their derivatives are a diverse class of molecules with a wide range of biological activities. Among these, acetylenic fatty acids, characterized by the presence of one or more carbon-carbon triple bonds, have garnered interest for their potential therapeutic applications. This compound is a medium-chain alkynoic fatty acid. Its presence in a plant extract with demonstrated anti-HIV-1 activity provides the primary impetus for its investigation as a potential bioactive compound. This whitepaper aims to consolidate the available data on this compound, provide detailed methodologies for its further study, and explore its potential mechanisms of action.

Potential Biological Activities

Anti-HIV Activity

A methanolic extract of Curcuma aeruginosa Roxb., in which this compound was identified as a phytochemical constituent, has shown significant inhibitory effects on two critical HIV-1 enzymes: HIV-1 protease (PR) and reverse transcriptase (RT).[1][2]

Table 1: Anti-HIV-1 Activity of Curcuma aeruginosa Methanolic Extract (Containing this compound) [1][2]

Target EnzymeActivityConcentration
HIV-1 Protease82.44% inhibition1 mg/mL
HIV-1 ProteaseIC50 = 0.87 ± 0.02 mg/mL-
HIV-1 Reverse Transcriptase64.97% inhibition1 mg/mL

Note: The data above pertains to the entire methanolic extract and not to isolated this compound. The specific contribution of this compound to the observed activity is yet to be determined.

Potential Antibacterial Activity

Table 2: Antibacterial Activity of 2-Dodecynoic Acid [3]

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µM)
Mycobacterium smegmatis>300

Note: This data is for an isomer of this compound and may not be representative of its own antibacterial activity. Further studies on this compound are required.

Potential Anti-inflammatory and Anticancer Activities

Currently, there is no direct quantitative data available in the reviewed literature regarding the anti-inflammatory or anticancer activities of isolated this compound. However, the broader class of fatty acids is known to modulate inflammatory pathways, and some acetylenic fatty acids have demonstrated cytotoxic effects against cancer cell lines. Further research is warranted to explore these potential activities for this compound.

Potential Signaling Pathways

The biological activities of fatty acids are often mediated through their interaction with various cellular signaling pathways. Based on the known mechanisms of other fatty acids, this compound could potentially modulate pathways such as NF-κB and MAPK, which are crucial in inflammation and immune responses.

G Potential Modulation of NF-κB Signaling by this compound 3-Dodecynoic_acid This compound IKK IKK Complex 3-Dodecynoic_acid->IKK Inhibition? IkB IκB IKK->IkB Phosphorylation NF_kB NF-κB IkB->NF_kB Release Nucleus Nucleus NF_kB->Nucleus Translocation Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression Activation

Caption: Potential inhibition of the NF-κB pathway by this compound.

G Potential Modulation of MAPK Signaling by this compound 3-Dodecynoic_acid This compound MAPKKK MAPKKK 3-Dodecynoic_acid->MAPKKK Modulation? MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) MAPK->Transcription_Factors Cellular_Response Cellular Response (Inflammation, Proliferation) Transcription_Factors->Cellular_Response

Caption: Potential modulation of the MAPK signaling cascade by this compound.

Experimental Protocols

In Vitro HIV-1 Protease Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits and is suitable for high-throughput screening of potential HIV-1 protease inhibitors.

Materials:

  • HIV-1 Protease Assay Buffer

  • HIV-1 Protease (recombinant)

  • HIV-1 Protease Substrate (fluorogenic)

  • Test compound (this compound)

  • Positive Control (e.g., Pepstatin A)

  • 96-well microplate (black, flat-bottom)

  • Fluorescence microplate reader (Ex/Em = 330/450 nm)

Procedure:

  • Reagent Preparation: Prepare working solutions of the test compound and positive control in a suitable solvent (e.g., DMSO) and dilute with Assay Buffer. Reconstitute the HIV-1 protease and substrate according to the manufacturer's instructions.

  • Assay Plate Setup:

    • Test Wells: Add test compound solution.

    • Positive Control Wells: Add positive control solution.

    • Enzyme Control Wells: Add Assay Buffer.

  • Enzyme Addition: Add the diluted HIV-1 protease solution to all wells except the blank.

  • Incubation: Incubate the plate at 37°C for 15 minutes.

  • Substrate Addition: Add the HIV-1 protease substrate solution to all wells.

  • Measurement: Immediately measure the fluorescence in kinetic mode at 37°C for 60-120 minutes.

  • Data Analysis: Calculate the rate of reaction for each well. The percent inhibition is determined using the formula: % Inhibition = [(Rate_enzyme_control - Rate_test_compound) / Rate_enzyme_control] * 100

G HIV-1 Protease Inhibition Assay Workflow Start Start Prepare_Reagents Prepare Reagents (Test Compound, Controls, Enzyme, Substrate) Start->Prepare_Reagents Plate_Setup Set up 96-well Plate (Test, Positive, Enzyme Controls) Prepare_Reagents->Plate_Setup Add_Enzyme Add HIV-1 Protease Plate_Setup->Add_Enzyme Incubate_1 Incubate (37°C, 15 min) Add_Enzyme->Incubate_1 Add_Substrate Add Fluorogenic Substrate Incubate_1->Add_Substrate Measure_Fluorescence Measure Fluorescence (Kinetic Mode) Add_Substrate->Measure_Fluorescence Analyze_Data Calculate % Inhibition Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the fluorometric HIV-1 protease inhibition assay.

In Vitro HIV-1 Reverse Transcriptase Inhibition Assay (Colorimetric)

This protocol is based on a colorimetric ELISA-based assay that detects the incorporation of digoxigenin-labeled dUTP into a DNA strand.

Materials:

  • Reaction Buffer

  • Template/Primer (poly(A)oligo(dT))

  • dNTP mix (with DIG-dUTP)

  • HIV-1 Reverse Transcriptase (recombinant)

  • Test compound (this compound)

  • Positive Control (e.g., Nevirapine)

  • Lysis Buffer

  • Anti-DIG-POD antibody

  • POD substrate (e.g., ABTS)

  • Streptavidin-coated 96-well microplate

  • Microplate reader (405 nm)

Procedure:

  • RT Reaction: In a reaction tube, combine the reaction buffer, template/primer, dNTP mix, test compound or control, and HIV-1 RT. Incubate at 37°C for 1-2 hours.

  • Binding to Plate: Transfer the reaction mixture to a streptavidin-coated microplate. Incubate to allow the biotinylated DNA product to bind.

  • Washing: Wash the plate to remove unbound reagents.

  • Antibody Incubation: Add the anti-DIG-POD antibody and incubate.

  • Washing: Wash the plate to remove unbound antibody.

  • Substrate Reaction: Add the POD substrate and incubate until a color change is observed.

  • Measurement: Measure the absorbance at 405 nm.

  • Data Analysis: Calculate the percent inhibition as described for the protease assay.

Conclusion and Future Directions

The presence of this compound in a plant extract with potent anti-HIV-1 activity strongly suggests its potential as a bioactive molecule. However, the current lack of quantitative data for the isolated compound is a significant knowledge gap. Future research should focus on the isolation and purification of this compound to enable a thorough evaluation of its biological activities.

Key areas for future investigation include:

  • Determination of the IC50 values of isolated this compound against HIV-1 protease and reverse transcriptase.

  • Screening for antibacterial and antifungal activity and determination of MIC values against a panel of pathogenic microorganisms.

  • Investigation of its anti-inflammatory properties, including its effects on cytokine production and key inflammatory signaling pathways like NF-κB and MAPK.

  • Evaluation of its cytotoxic potential against various cancer cell lines.

A comprehensive understanding of the biological activities and mechanisms of action of this compound will be crucial in determining its potential for development as a novel therapeutic agent.

References

Solubility of 3-Dodecynoic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 3-dodecynoic acid in organic solvents. Despite a comprehensive literature search, no specific quantitative solubility data for this compound has been publicly reported. This document, therefore, provides a detailed overview of the expected solubility characteristics of this compound based on established principles of physical organic chemistry and data from structurally analogous fatty acids. Furthermore, it outlines a general experimental protocol for the precise determination of its solubility. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the development of therapeutic agents and other applications involving this compound, enabling them to formulate effective solvent systems for synthesis, purification, and biological screening.

Introduction

This compound is a 12-carbon unsaturated fatty acid characterized by a carbon-carbon triple bond at the third position. Its unique structural features, combining a polar carboxylic acid head with a long, nonpolar hydrocarbon tail containing an alkynyl group, suggest a nuanced solubility profile that is critical for its application in medicinal chemistry and materials science. Understanding the solubility of this compound in various organic solvents is a prerequisite for its effective use in reaction chemistry, purification processes such as crystallization, and formulation for biological assays.

This guide provides a qualitative assessment of the expected solubility of this compound and a general methodology for its quantitative determination.

Predicted Solubility of this compound

The solubility of a fatty acid is primarily governed by the interplay between its polar carboxylic acid head group and its nonpolar hydrocarbon tail. The principle of "like dissolves like" is a fundamental concept in predicting solubility.

  • Nonpolar Solvents (e.g., Hexane, Toluene, Chloroform): The long C12 hydrocarbon chain of this compound is expected to facilitate its dissolution in nonpolar organic solvents. The hydrophobic interactions between the alkyl chain and the nonpolar solvent molecules are the primary driving force for solubility in these systems. Fatty acids are generally soluble in organic solvents like ethanol (B145695) and chloroform[1]. Normal saturated fatty acids are often more soluble in chloroform (B151607) than in other organic solvents[2].

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran (THF)): These solvents possess a dipole moment and can engage in dipole-dipole interactions with the carboxylic acid group of this compound. While the nonpolar tail will still play a significant role, the polarity of the solvent will enhance the solubility compared to strictly nonpolar solvents.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors, allowing for strong interactions with the carboxylic acid group of this compound. The solubility in these solvents is expected to be favorable. For instance, fatty acids are generally soluble in ethanol[1].

The presence of the triple bond in this compound, as compared to its saturated counterpart, dodecanoic acid (lauric acid), or its monounsaturated analog, 3-dodecenoic acid, introduces a region of increased polarity and linearity in the hydrocarbon chain. This may slightly enhance its solubility in polar solvents compared to dodecanoic acid.

Solubility Data of a Structurally Related Compound: Dodecanoic Acid (Lauric Acid)

While no specific data for this compound is available, the solubility of dodecanoic acid (lauric acid), the saturated C12 fatty acid, can provide a useful, albeit approximate, reference point. It is important to note that the presence of the triple bond in this compound will influence its crystal lattice energy and its interactions with solvents, leading to different solubility values.

SolventTemperature (°C)Solubility ( g/100 mL)
Ethanol20Soluble
THF20Soluble
Acetonitrile20Soluble
Water20Insoluble

Data is qualitative and based on general statements for saturated fatty acids[3].

Experimental Protocol for Solubility Determination

A gravimetric method is a reliable and straightforward approach for determining the solubility of a solid compound like this compound in an organic solvent.

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Thermostatically controlled water bath or heating block

  • Vials with screw caps

  • Syringes and syringe filters (PTFE, 0.22 µm)

  • Oven or vacuum oven

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a vial containing a known volume or mass of the chosen organic solvent.

  • Equilibration: Tightly cap the vial and place it in a thermostatically controlled water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: Allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

  • Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to avoid premature crystallization. Immediately pass the solution through a syringe filter into a pre-weighed vial.

  • Solvent Evaporation: Place the vial with the filtered solution in an oven or vacuum oven at a temperature sufficient to evaporate the solvent completely without decomposing the solute.

  • Mass Determination: Once the solvent is fully evaporated and the vial has cooled to room temperature in a desiccator, weigh the vial containing the dried solute.

  • Calculation: The solubility can be calculated in various units (e.g., g/100 mL, mol/L) from the mass of the dissolved this compound and the volume of the solvent used.

Visualization of a General Drug Development Workflow

In the context of drug development, determining the solubility of a lead compound is a critical early step. The following diagram illustrates a simplified, logical workflow for the initial assessment of a compound's suitability.

DrugDevelopmentWorkflow cluster_0 Compound Discovery & Synthesis cluster_1 Physicochemical Profiling cluster_2 In Vitro Assessment cluster_3 Decision Point A Lead Compound Identification B Synthesis & Purification A->B C Solubility Determination B->C Characterization D LogP/LogD Measurement C->D E pKa Determination D->E F Permeability Assays (e.g., PAMPA) E->F ADME Profiling G Metabolic Stability F->G H Primary Biological Screening G->H I Go/No-Go Decision H->I Efficacy & Safety Profile

A simplified workflow for early-stage drug development.

Conclusion

While specific solubility data for this compound in organic solvents is not currently available in the public domain, this guide provides a robust framework for predicting its solubility behavior and a detailed experimental protocol for its quantitative determination. The principles outlined herein, based on the known behavior of similar fatty acids, suggest that this compound will exhibit good solubility in a range of common organic solvents, with the specific solubility being dependent on the solvent's polarity and hydrogen bonding capacity. The provided experimental methodology offers a clear path for researchers to generate the precise data needed for their specific applications, from chemical synthesis to formulation for biological testing.

References

Predicted Metabolic Pathways for 3-Dodecynoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 12, 2025

Abstract

3-Dodecynoic acid, an unsaturated fatty acid containing a triple bond at the third carbon, presents a unique metabolic challenge to standard fatty acid oxidation pathways. This document outlines the predicted metabolic routes for this compound, primarily focusing on a modified beta-oxidation pathway and an alternative omega-oxidation pathway. The predictions are based on established principles of fatty acid metabolism, particularly the handling of unsaturated bonds, and studies on structurally similar acetylenic fatty acids. This guide provides a theoretical framework, proposes experimental designs for validation, and presents the predicted pathways in a structured format for researchers in biochemistry and drug development.

Introduction

Fatty acids are a significant source of energy, primarily catabolized through the beta-oxidation spiral in the mitochondria.[1][2] This process efficiently breaks down saturated fatty acids into acetyl-CoA units.[3] However, the presence of unsaturations, such as double or triple bonds, requires additional enzymatic steps to reconfigure the bond structure for compatibility with the beta-oxidation enzymes.[4] this compound, with its triple bond at a key position for the initiation of beta-oxidation, is predicted to undergo significant modification before it can be fully metabolized. This guide explores the most probable metabolic fates of this molecule.

Predicted Metabolic Pathway 1: Modified Beta-Oxidation

The canonical beta-oxidation pathway involves a sequence of four enzymatic reactions: dehydrogenation, hydration, oxidation, and thiolysis.[5] The triple bond in this compound at the C3 position directly interferes with the initial dehydrogenation and subsequent hydration steps. Therefore, a modified pathway involving isomerization and reduction is proposed.

Step-by-step Predicted Pathway:

  • Activation: Like all fatty acids, this compound must first be activated to its coenzyme A (CoA) thioester, 3-dodecynoyl-CoA, by an acyl-CoA synthetase in the cytoplasm. This reaction requires ATP.

  • Mitochondrial Transport: The activated 3-dodecynoyl-CoA is then transported into the mitochondrial matrix via the carnitine shuttle system.[2][5]

  • Isomerization: The triple bond at the 3-4 position (γ-δ) is a roadblock for the standard beta-oxidation enzymes. It is predicted that an isomerase, potentially a specialized enoyl-CoA isomerase, converts the 3-yne bond to a conjugated 2,4-diene system.

  • Reduction: The resulting 2,4-dienoyl-CoA is then a substrate for a 2,4-dienoyl-CoA reductase. This enzyme uses NADPH to reduce one of the double bonds, yielding a trans-3-enoyl-CoA.

  • Further Isomerization: The trans-3-enoyl-CoA is then isomerized by enoyl-CoA isomerase to the trans-2-enoyl-CoA, which is a standard intermediate in the beta-oxidation of unsaturated fatty acids.[3]

  • Completion of Beta-Oxidation: From this point, the trans-2-enoyl-CoA can enter the conventional beta-oxidation spiral, undergoing hydration, oxidation, and thiolysis to yield acetyl-CoA and a shortened acyl-CoA, which continues through the cycle.

Below is a diagram illustrating the predicted modified beta-oxidation pathway for this compound.

Modified_Beta_Oxidation_of_3-Dodecynoic_Acid cluster_cytoplasm Cytoplasm cluster_mitochondria Mitochondrial Matrix 3-Dodecynoic_acid This compound 3-Dodecynoyl_CoA 3-Dodecynoyl-CoA 3-Dodecynoic_acid->3-Dodecynoyl_CoA Acyl-CoA Synthetase (ATP -> AMP + PPi) Mito_3_Dodecynoyl_CoA 3-Dodecynoyl-CoA 3-Dodecynoyl_CoA->Mito_3_Dodecynoyl_CoA Carnitine Shuttle 2,4-Dodecadienoyl_CoA 2,4-Dodecadienoyl-CoA Mito_3_Dodecynoyl_CoA->2,4-Dodecadienoyl_CoA Isomerase trans-3-Dodecenoyl_CoA trans-3-Dodecenoyl-CoA 2,4-Dodecadienoyl_CoA->trans-3-Dodecenoyl_CoA 2,4-Dienoyl-CoA Reductase (NADPH -> NADP+) trans-2-Dodecenoyl_CoA trans-2-Dodecenoyl-CoA trans-3-Dodecenoyl_CoA->trans-2-Dodecenoyl_CoA Enoyl-CoA Isomerase Beta_Oxidation Standard Beta-Oxidation (5 cycles) trans-2-Dodecenoyl_CoA->Beta_Oxidation Acetyl_CoA 6 Acetyl-CoA Beta_Oxidation->Acetyl_CoA

Predicted modified beta-oxidation pathway for this compound.

Predicted Metabolic Pathway 2: Omega (ω)-Oxidation

Omega-oxidation is an alternative fatty acid metabolic pathway that occurs in the endoplasmic reticulum, particularly for medium-chain fatty acids.[4] This pathway involves the oxidation of the terminal methyl carbon (the ω-carbon). Given that acetylenic fatty acids can act as inhibitors of certain cytochrome P450 enzymes, it is also plausible that they are substrates for others.[6] Studies on lauric acid (dodecanoic acid) have shown that it can undergo omega-hydroxylation by cytochrome P450 enzymes, specifically from the CYP4A family.[7]

Step-by-step Predicted Pathway:

  • Omega-Hydroxylation: The metabolism is initiated by a cytochrome P450 monooxygenase, which hydroxylates the terminal methyl group (C12) of this compound to form 12-hydroxy-3-dodecynoic acid. This reaction requires NADPH and O2.

  • Oxidation to Aldehyde: The terminal alcohol is then oxidized to an aldehyde by alcohol dehydrogenase.

  • Oxidation to Dicarboxylic Acid: The aldehyde is further oxidized to a carboxylic acid by aldehyde dehydrogenase, forming a dicarboxylic acid: 3-dodecynedioic acid.

  • Beta-Oxidation from Both Ends: This dicarboxylic acid can then be activated at either end to its CoA ester and undergo beta-oxidation, typically from the omega end, in the mitochondria to produce shorter-chain dicarboxylic acids and acetyl-CoA.

Below is a diagram illustrating the predicted omega-oxidation pathway for this compound.

Omega_Oxidation_of_3-Dodecynoic_Acid cluster_er Endoplasmic Reticulum cluster_mitochondria Mitochondria 3_Dodecynoic_acid This compound 12_Hydroxy 12-Hydroxy-3-dodecynoic acid 3_Dodecynoic_acid->12_Hydroxy Cytochrome P450 (CYP4A) NADPH + O2 -> NADP+ + H2O 12_Aldehyde 12-Oxo-3-dodecynoic acid 12_Hydroxy->12_Aldehyde Alcohol Dehydrogenase (NAD+ -> NADH) Dicarboxylic_acid 3-Dodecynedioic acid 12_Aldehyde->Dicarboxylic_acid Aldehyde Dehydrogenase (NAD+ -> NADH) Dicarboxylic_CoA 3-Dodecynedioyl-CoA Dicarboxylic_acid->Dicarboxylic_CoA Acyl-CoA Synthetase (ATP -> AMP + PPi) Beta_Oxidation Beta-Oxidation Dicarboxylic_CoA->Beta_Oxidation Products Succinyl-CoA + Acetyl-CoA Beta_Oxidation->Products

Predicted omega-oxidation pathway for this compound.

Data Presentation

As there is no direct experimental quantitative data available for the metabolism of this compound in the reviewed literature, the following table summarizes the key enzymes predicted to be involved in its metabolism and their putative roles.

Pathway Enzyme Predicted Role Cofactor(s) Subcellular Location
Activation Acyl-CoA SynthetaseConverts this compound to 3-Dodecynoyl-CoA.ATP, CoACytoplasm / ER
Modified Beta-Oxidation IsomeraseConverts 3-yne bond to a conjugated diene system.NoneMitochondria
2,4-Dienoyl-CoA ReductaseReduces the conjugated diene.NADPHMitochondria
Enoyl-CoA IsomeraseIsomerizes trans-3-enoyl-CoA to trans-2-enoyl-CoA.NoneMitochondria
Standard Beta-Oxidation EnzymesCatabolism of the resulting fatty acyl-CoA.FAD, NAD+, CoAMitochondria
Omega-Oxidation Cytochrome P450 (CYP4A family)Hydroxylates the terminal methyl group.NADPH, O2Endoplasmic Reticulum
Alcohol DehydrogenaseOxidizes the terminal alcohol to an aldehyde.NAD+Endoplasmic Reticulum
Aldehyde DehydrogenaseOxidizes the aldehyde to a carboxylic acid.NAD+Endoplasmic Reticulum

Proposed Experimental Protocol

To validate the predicted metabolic pathways, an in-vitro experiment using liver microsomes (for omega-oxidation) and mitochondria (for beta-oxidation) can be performed.

Objective: To identify the metabolic products of this compound when incubated with rat liver subcellular fractions.

Materials:

  • This compound

  • Rat liver homogenate

  • Buffer solutions (e.g., potassium phosphate (B84403) buffer)

  • Cofactors: ATP, CoA, L-carnitine, NAD+, NADPH, FAD

  • Centrifuge for subcellular fractionation

  • Incubator

  • Organic solvents for extraction (e.g., ethyl acetate)

  • Analytical equipment: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS)

Methodology:

  • Subcellular Fractionation:

    • Homogenize fresh rat liver in ice-cold buffer.

    • Centrifuge the homogenate at low speed (e.g., 700 x g) to pellet nuclei and cell debris.

    • Centrifuge the resulting supernatant at a higher speed (e.g., 10,000 x g) to pellet the mitochondria.

    • Centrifuge the subsequent supernatant at a very high speed (e.g., 100,000 x g) to pellet the microsomes (ER fraction).

    • Resuspend the mitochondrial and microsomal pellets in appropriate buffers.

  • Incubation:

    • Mitochondrial Assay (for Beta-Oxidation):

      • Prepare reaction mixtures containing the mitochondrial fraction, this compound, and cofactors for beta-oxidation (ATP, CoA, L-carnitine, NAD+, FAD).

      • Incubate at 37°C for a specified time (e.g., 30-60 minutes).

      • Run parallel controls without the substrate or with heat-inactivated mitochondria.

    • Microsomal Assay (for Omega-Oxidation):

      • Prepare reaction mixtures containing the microsomal fraction, this compound, and cofactors for CYP450 activity (NADPH).

      • Incubate at 37°C for a specified time.

      • Run parallel controls, including one without NADPH to confirm P450 dependence.

  • Extraction and Analysis:

    • Stop the reactions by adding acid.

    • Extract the lipids and metabolites from the reaction mixture using an organic solvent.

    • Evaporate the solvent and derivatize the samples if necessary for GC-MS analysis (e.g., silylation).

    • Analyze the samples by GC-MS or LC-MS to identify and quantify the parent compound and any resulting metabolites (e.g., hydroxylated forms, dicarboxylic acids, shortened-chain fatty acids).

Below is a diagram of the proposed experimental workflow.

Experimental_Workflow cluster_prep Sample Preparation cluster_assay Metabolic Assays cluster_analysis Analysis Homogenize Homogenize Rat Liver Fractionate Subcellular Fractionation (Centrifugation) Homogenize->Fractionate Mitochondria Isolate Mitochondria Fractionate->Mitochondria Microsomes Isolate Microsomes Fractionate->Microsomes Incubate_Mito Incubate Mitochondria with This compound + Cofactors Mitochondria->Incubate_Mito Incubate_Micro Incubate Microsomes with This compound + NADPH Microsomes->Incubate_Micro Extract Stop Reaction & Extract Metabolites Incubate_Mito->Extract Incubate_Micro->Extract Analyze Analyze by GC-MS / LC-MS Extract->Analyze Identify Identify Metabolic Products Analyze->Identify

Proposed workflow for investigating this compound metabolism.

Conclusion

The metabolism of this compound is predicted to diverge from that of saturated fatty acids due to the presence of a triple bond at the C3 position. The most likely catabolic routes are a modified beta-oxidation pathway, requiring isomerization and reduction steps, and an alternative omega-oxidation pathway initiated by cytochrome P450 enzymes. The pathways and experimental designs proposed in this guide provide a foundational framework for future research to elucidate the precise metabolic fate of this and other acetylenic fatty acids. Such research is crucial for understanding their biological activity and potential applications in drug development.

References

In Silico Modeling of 3-Dodecynoic Acid Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Dodecynoic acid, a medium-chain fatty acid, presents an intriguing subject for in silico modeling to explore its potential biological activities and interactions with protein targets. Due to the limited availability of direct experimental data, this technical guide outlines a comprehensive, hypothetical in silico workflow to investigate the compound's pharmacokinetics, identify potential protein targets, and characterize its binding interactions. This document serves as a methodological framework for researchers to apply computational techniques in the early-stage investigation of novel fatty acids.

Introduction to this compound

This compound is a 12-carbon medium-chain fatty acid characterized by a carbon-carbon triple bond at the third position. While its saturated counterpart, lauric acid, is known for its antimicrobial properties, the biological significance of this compound is not yet well-established.[1] In silico modeling offers a rapid and cost-effective approach to predict its potential biological functions and guide further experimental validation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₂H₂₀O₂PubChem
Molecular Weight196.29 g/mol PubChem
XLogP33.6PubChem
Hydrogen Bond Donors1PubChem
Hydrogen Bond Acceptors2PubChem

Hypothetical In Silico Modeling Workflow

The following sections detail a proposed in silico workflow to elucidate the potential interactions and biological effects of this compound.

In_Silico_Workflow cluster_0 Initial Analysis cluster_1 Target Identification cluster_2 Interaction Analysis cluster_3 Pathway Analysis A ADMET Prediction B Reverse Docking A->B C Literature-based Target Selection A->C D Molecular Docking B->D C->D E Molecular Dynamics Simulation D->E F Signaling Pathway Mapping E->F

Caption: A conceptual workflow for the in silico modeling of this compound.

ADMET Prediction

A critical initial step in evaluating a compound's drug-like potential is the prediction of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[2][3][4][5][6]

Experimental Protocol: In Silico ADMET Prediction
  • Input : Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound.

  • Platform Selection : Utilize a web-based ADMET prediction tool such as ADMETlab, pkCSM, or a commercial software package.[3]

  • Property Calculation : Submit the SMILES string to the server to calculate various physicochemical and pharmacokinetic properties.

  • Data Analysis : Analyze the predicted values for key parameters like oral bioavailability, blood-brain barrier penetration, CYP450 inhibition, and potential toxicity endpoints.

Table 2: Predicted ADMET Properties of this compound (Hypothetical Data)

ParameterPredicted ValueInterpretation
Oral Bioavailability> 80%High potential for oral absorption.
Blood-Brain BarrierNon-penetrantUnlikely to have central nervous system effects.
CYP2D6 InhibitorNoLow risk of drug-drug interactions via this isoform.
AMES ToxicityNon-mutagenicLow likelihood of being a mutagen.
hERG InhibitionLow riskLow potential for cardiotoxicity.

Target Identification and Molecular Docking

Based on the known biological roles of other medium-chain fatty acids, potential protein targets for this compound can be hypothesized. These include Fatty Acid Binding Proteins (FABPs), G-protein coupled receptors (FFARs), and Peroxisome Proliferator-Activated Receptors (PPARs), which are involved in fatty acid transport and signaling.[7][8][9][10][11]

Experimental Protocol: Molecular Docking
  • Protein Preparation :

    • Download the 3D structure of the target protein (e.g., PPARα) from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign appropriate charges using software like AutoDock Tools.[12]

  • Ligand Preparation :

    • Generate a 3D conformer of this compound.

    • Assign rotatable bonds to allow for conformational flexibility during docking.

  • Grid Box Generation : Define the search space for docking, typically centered on the known active site of the protein.

  • Docking Simulation : Perform the docking using a program like AutoDock Vina, which will predict the binding affinity and pose of the ligand within the protein's active site.[13]

  • Analysis : Visualize the docking results to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein.

Table 3: Hypothetical Molecular Docking Results for this compound with Potential Targets

Target ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting Residues
PPARα1K7L-7.8TYR314, HIS440, ILE318
FABP42NNF-6.5ARG126, TYR128, PHE57
FFAR1 (GPR40)4PHU-7.2ARG183, ARG258, TYR91

Molecular Dynamics Simulation

To assess the stability of the predicted protein-ligand complex and to understand its dynamic behavior, a molecular dynamics (MD) simulation is performed.[14][15]

Experimental Protocol: Molecular Dynamics Simulation
  • System Setup :

    • Take the best-docked pose of the this compound-protein complex.

    • Solvate the complex in a water box with appropriate ions to neutralize the system.

  • Minimization and Equilibration :

    • Perform energy minimization to remove any steric clashes.

    • Gradually heat the system to physiological temperature and equilibrate it under constant pressure and temperature.

  • Production Run : Run the MD simulation for a sufficient time (e.g., 100 nanoseconds) to observe the stability of the complex.

  • Trajectory Analysis : Analyze the simulation trajectory to calculate Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond occupancy.

Table 4: Hypothetical Molecular Dynamics Simulation Analysis

ParameterValueInterpretation
RMSD of Protein Backbone< 2 ÅThe protein structure remains stable throughout the simulation.
RMSD of Ligand< 1.5 ÅThe ligand maintains a stable binding pose within the active site.
Key Hydrogen Bond Occupancy> 75%Indicates a stable hydrogen bond interaction with a key residue.

Signaling Pathway Analysis

Based on the identified high-affinity protein target (e.g., PPARα), the potential downstream signaling pathways affected by this compound can be mapped. PPARα activation is known to regulate genes involved in lipid metabolism.[16]

PPARa_Signaling_Pathway cluster_0 Ligand Activation cluster_1 Receptor Binding cluster_2 Transcriptional Regulation cluster_3 Biological Effect A This compound B PPARα A->B Binds and Activates C RXR B->C Heterodimerizes with D PPRE C->D Binds to E Gene Transcription D->E Initiates F Increased Fatty Acid Oxidation E->F

Caption: A simplified diagram of the PPARα signaling pathway potentially activated by this compound.

Conclusion

This technical guide provides a comprehensive, albeit hypothetical, framework for the in silico investigation of this compound. By employing a systematic workflow of ADMET prediction, molecular docking, molecular dynamics simulation, and pathway analysis, researchers can generate valuable hypotheses about the compound's biological activity, which can then be prioritized for experimental validation. This approach exemplifies the power of computational methods in modern drug discovery and molecular biology research.

References

Quantum Chemical Calculations for 3-Dodecynoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and biological properties of 3-dodecynoic acid. While direct computational studies on this compound are not extensively available in public literature, this document outlines a robust theoretical framework based on established computational methodologies for similar fatty acids. By leveraging Density Functional Theory (DFT) and other computational techniques, researchers can gain profound insights into the molecule's behavior, guiding further experimental work and drug development efforts.

Introduction to this compound

This compound is an unsaturated fatty acid with a twelve-carbon chain and a carbon-carbon triple bond at the third position. Its unique structural features suggest potential biological activities that are of interest in pharmaceutical research. Quantum chemical calculations offer a powerful, non-experimental approach to predict its physicochemical properties and potential interactions with biological systems.

Theoretical Framework and Computational Methodologies

The primary theoretical approach for studying fatty acids like this compound is Density Functional Theory (DFT). This method provides a good balance between accuracy and computational cost for molecules of this size.

Software and Basis Sets

Calculations would typically be performed using software packages such as Gaussian, ORCA, or Spartan. A common and effective combination of theory and basis set for fatty acids is the B3LYP functional with the 6-31G* or a larger basis set, which includes polarization functions to accurately describe the electronic distribution around the atoms.

Key Calculated Properties

The following properties are crucial for a comprehensive understanding of this compound:

  • Geometric Optimization: To find the lowest energy conformation of the molecule.

  • Vibrational Frequencies: To confirm the optimized structure is a true minimum on the potential energy surface and to predict the infrared (IR) and Raman spectra.

  • Electronic Properties: Including Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are critical for understanding chemical reactivity. The HOMO-LUMO gap is an indicator of molecular stability.

  • Spectroscopic Properties: Prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) to aid in experimental structure verification.

  • Thermodynamic Properties: Such as enthalpy, entropy, and Gibbs free energy of formation.

  • Molecular Electrostatic Potential (MEP): To identify regions of the molecule that are electron-rich or electron-poor, providing insights into potential sites for electrophilic and nucleophilic attack.

Data Presentation: Predicted Properties of this compound

The following tables summarize hypothetical but realistic quantitative data that would be obtained from quantum chemical calculations on this compound.

Table 1: Optimized Geometric Parameters (Selected)

ParameterBond/AnglePredicted Value
Bond LengthC≡C1.21 Å
C-C (adjacent to triple bond)1.47 Å
C=O1.23 Å
O-H0.97 Å
Bond AngleC-C≡C178.5°
C-C=O124.3°
C-O-H108.9°

Table 2: Calculated Electronic and Thermodynamic Properties

PropertyPredicted Value
HOMO Energy-6.5 eV
LUMO Energy-0.8 eV
HOMO-LUMO Gap5.7 eV
Dipole Moment1.8 D
Enthalpy of Formation-150.5 kcal/mol
Gibbs Free Energy of Formation-85.2 kcal/mol

Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts (Selected)

AtomPredicted Chemical Shift (ppm)
C1 (Carboxyl)175.2
C235.8
C380.1
C485.4
H (Carboxyl)11.5
H (adjacent to triple bond)2.3

Experimental Protocols: A General Computational Workflow

The following outlines a typical experimental protocol for the quantum chemical analysis of a fatty acid like this compound.

  • Molecular Structure Input: The initial 3D structure of this compound is built using a molecular editor.

  • Conformational Search: A conformational analysis is performed to identify the lowest energy conformer. This can be done using molecular mechanics methods initially, followed by DFT optimization of the most stable conformers.

  • Geometric Optimization: The geometry of the most stable conformer is optimized using DFT at a specified level of theory (e.g., B3LYP/6-31G*).

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to verify that it is a true minimum (no imaginary frequencies) and to obtain thermodynamic data and predicted vibrational spectra.

  • Property Calculations: Single-point energy calculations are performed on the optimized geometry to obtain electronic properties such as HOMO-LUMO energies and the molecular electrostatic potential.

  • NMR Chemical Shift Calculation: NMR shielding tensors are calculated using a method like GIAO (Gauge-Including Atomic Orbital) and referenced against a standard (e.g., TMS) to predict chemical shifts.

  • Data Analysis and Visualization: The output data is analyzed, and molecular orbitals, electrostatic potential maps, and predicted spectra are visualized.

Visualizations

The following diagrams illustrate a typical workflow for computational analysis and a hypothetical signaling pathway that could be influenced by a fatty acid.

experimental_workflow cluster_input 1. Input Generation cluster_computation 2. Computational Analysis cluster_output 3. Data Analysis and Interpretation mol_build Build 3D Structure of this compound conf_search Conformational Search mol_build->conf_search geom_opt DFT Geometry Optimization conf_search->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc prop_calc Electronic & Spectroscopic Property Calculation freq_calc->prop_calc data_analysis Analyze Output Data prop_calc->data_analysis visualization Visualize Molecular Properties data_analysis->visualization interpretation Biological Interpretation visualization->interpretation

Caption: Computational chemistry workflow for this compound analysis.

signaling_pathway cluster_membrane Cellular Membrane FA This compound Receptor Membrane Receptor (e.g., GPCR) FA->Receptor Binds Membrane Cell Membrane Effector Effector Enzyme (e.g., Adenylyl Cyclase) Receptor->Effector Activates SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Produces Kinase Protein Kinase A SecondMessenger->Kinase Activates TranscriptionFactor Transcription Factor Kinase->TranscriptionFactor Phosphorylates GeneExpression Altered Gene Expression TranscriptionFactor->GeneExpression Regulates BiologicalResponse Biological Response (e.g., Anti-inflammatory) GeneExpression->BiologicalResponse

Caption: Hypothetical signaling pathway modulated by this compound.

Conclusion

Quantum chemical calculations provide a powerful and predictive framework for understanding the properties of this compound at the molecular level. The methodologies and data presented in this guide offer a blueprint for in silico investigations that can significantly accelerate the research and development process for novel therapeutics. By integrating computational chemistry with experimental studies, a more complete and nuanced understanding of the biological role of this compound can be achieved.

An In-depth Technical Guide on the Natural Occurrence of C12 Alkynoic Fatty Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkynoic fatty acids, characterized by the presence of one or more carbon-carbon triple bonds, represent a unique class of lipids with diverse and potent biological activities. While various chain lengths of these acetylenic lipids have been discovered in nature, this technical guide focuses specifically on the natural occurrence of C12 alkynoic fatty acids. This document provides a comprehensive overview of their sources, biosynthesis, and known biological functions, with a particular emphasis on quantitative data and detailed experimental methodologies for their study.

While the natural occurrence of C12 alkynoic fatty acids appears to be rare compared to their saturated and monounsaturated counterparts like lauric acid (dodecanoic acid), evidence suggests their existence in specific natural sources. This guide aims to consolidate the current knowledge and provide a valuable resource for researchers interested in the exploration and exploitation of these intriguing molecules.

Natural Occurrence of C12 Alkynoic Fatty Acids

The presence of C12 alkynoic fatty acids in nature is not as widespread as other fatty acid classes. However, specific isomers of dodecynoic acid have been reported in certain organisms.

Plant Kingdom

While the Santalaceae (sandalwood family) and Olacaceae plant families are known for producing acetylenic fatty acids, these are typically of longer chain lengths, such as C18.[1][2] However, the biosynthetic pathways that produce these longer-chain alkynoic acids may involve C12 intermediates, suggesting the potential for their accumulation in certain plant tissues or under specific physiological conditions. Further targeted metabolomic studies of these and other plant families are warranted to fully explore the distribution of C12 alkynoic fatty acids.

Marine Organisms

Marine sponges are a rich source of diverse and often unique fatty acids, including those with acetylenic bonds.[3][4] While many reported acetylenic fatty acids from sponges are of longer chain lengths, the vast chemical diversity of sponge metabolomes suggests that C12 variants may yet be discovered in unexplored species. For example, the sponge Siphonodictyon coralliphagum has been shown to contain dodecanoic acid, and other sponges are known to produce a variety of modified fatty acids.[5]

Fungi and Bacteria

Endophytic fungi and various bacteria are known producers of bioactive secondary metabolites, including fatty acids with antimicrobial properties. For instance, the endophytic fungus Paecilomyces sp. has been found to produce dodecanoic acid.[6] While direct evidence for C12 alkynoic fatty acid production is limited, some bacteria are known to produce related unsaturated fatty acids that act as signaling molecules. One such example is the production of 3-hydroxy-5-cis-dodecenoic acid by Lactobacillus plantarum.[7] Given the metabolic plasticity of microorganisms, the potential for C12 alkynoic fatty acid biosynthesis in this domain remains an open area of investigation.

Quantitative Data

To date, there is a scarcity of published quantitative data specifically on the concentration of C12 alkynoic fatty acids in natural sources. The table below is intended to be populated as more research becomes available. For context, the table includes data on a related C12 unsaturated fatty acid.

Fatty AcidOrganismTissue/PartConcentrationReference
3-hydroxy-5-cis-dodecenoic acidLactobacillus plantarum MiLAB 14Culture supernatant1.0 µg/mL[7]
2-dodecynoic acid[Organism][Tissue/Part][Concentration][Reference]
5-dodecynoic acid[Organism][Tissue/Part][Concentration][Reference]

Researchers are encouraged to contribute to this data table as new findings emerge.

Experimental Protocols

The study of C12 alkynoic fatty acids involves a series of steps from extraction to identification and quantification. The following are detailed methodologies for key experiments.

Extraction and Isolation of Fatty Acids from Marine Invertebrates

This protocol is adapted from established methods for the isolation of bioactive secondary metabolites from marine organisms.[8][9]

  • Sample Preparation: Freeze-dry the marine invertebrate tissue to remove water.

  • Extraction: Homogenize the dried tissue and extract with a mixture of dichloromethane (B109758) and methanol (B129727) (1:1, v/v). Perform the extraction multiple times to ensure complete recovery of lipids.

  • Solvent Partitioning: Concentrate the combined extracts under reduced pressure. Partition the residue between n-hexane and 90% aqueous methanol to separate nonpolar and polar lipids. The alkynoic fatty acids are expected to be in the n-hexane fraction.

  • Chromatographic Separation: Subject the n-hexane fraction to column chromatography on silica (B1680970) gel, eluting with a gradient of n-hexane and ethyl acetate. Monitor the fractions by thin-layer chromatography (TLC).

  • Purification: Further purify the fractions containing the target compounds using high-performance liquid chromatography (HPLC) with a reversed-phase column (e.g., C18) and a suitable solvent system (e.g., acetonitrile/water).

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of fatty acids. Derivatization is typically required to increase the volatility of the fatty acids.[10][11][12]

  • Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • To the dried lipid extract, add a solution of 14% boron trifluoride in methanol (BF3-methanol).

    • Heat the mixture at 60°C for 30 minutes.

    • After cooling, add water and extract the FAMEs with hexane (B92381).

    • Wash the hexane layer with a saturated sodium chloride solution and dry over anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Gas Chromatograph: Agilent 6890N or similar.

    • Column: DB-23 (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Injector: Splitless mode at 250°C.

    • Oven Program: Start at 150°C, ramp to 270°C at 10°C/min, then to 310°C at 40°C/min and hold for 1 minute.

    • Carrier Gas: Helium.

    • Mass Spectrometer: Agilent 5973 or similar, operating in electron ionization (EI) mode.

    • Data Analysis: Identify FAMEs by comparing their mass spectra and retention times with those of authentic standards and library data.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the definitive structural elucidation of novel compounds.[13][14]

  • Sample Preparation: Dissolve a purified sample of the C12 alkynoic fatty acid (or its methyl ester) in a deuterated solvent (e.g., CDCl3).

  • ¹H NMR Spectroscopy:

    • Acquire a ¹H NMR spectrum to determine the number and types of protons present. Key signals for an alkynoic fatty acid include:

      • Protons adjacent to the triple bond (propargylic protons).

      • Protons on the double bond (if present).

      • The terminal methyl group.

      • The methylene (B1212753) groups of the fatty acid chain.

      • The α- and β-protons relative to the carboxyl group.

  • ¹³C NMR Spectroscopy:

    • Acquire a ¹³C NMR spectrum to determine the number of carbon atoms. Characteristic chemical shifts for alkynes are typically in the range of 65-90 ppm.[15][16]

  • 2D NMR Spectroscopy:

    • Perform 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish the connectivity between protons and carbons and definitively assign the position of the triple bond.

Analysis by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to identify the presence of the alkyne functional group.[17][18]

  • Sample Preparation: The sample can be analyzed neat as a thin film on a salt plate (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.

  • Spectral Acquisition: Acquire the spectrum in the mid-infrared range (4000-400 cm⁻¹).

  • Data Interpretation: The characteristic absorption band for the C≡C triple bond stretch is typically found in the region of 2100-2260 cm⁻¹.[19] The exact position can provide information about the substitution pattern of the alkyne. The C-H stretch of a terminal alkyne appears as a sharp peak around 3300 cm⁻¹.

Biological Activities and Signaling Pathways

While specific signaling pathways for C12 alkynoic fatty acids are not yet well-defined, the broader class of alkynoic and unsaturated fatty acids is known to exhibit significant biological effects, particularly as antimicrobial agents.

Antifungal and Antimicrobial Mechanisms

Alkynoic fatty acids are known to possess potent antifungal and antibacterial properties. The proposed mechanism of action often involves the disruption of the fungal or bacterial cell membrane.[20][21][22] The insertion of the fatty acid into the lipid bilayer can lead to increased membrane fluidity and permeability, resulting in the leakage of cellular contents and ultimately cell death.

For example, 2-alkynoic fatty acids have been shown to inhibit the growth of various fungal pathogens. Their activity is dependent on chain length, with medium-chain fatty acids often exhibiting strong antimicrobial effects. It is plausible that C12 alkynoic fatty acids share this mechanism of action.

Antifungal_Mechanism C12_Alkynoic_Fatty_Acid C12 Alkynoic Fatty Acid Fungal_Cell_Membrane Fungal Cell Membrane (Lipid Bilayer) C12_Alkynoic_Fatty_Acid->Fungal_Cell_Membrane Insertion Membrane_Disruption Membrane Disruption Fungal_Cell_Membrane->Membrane_Disruption Increased_Permeability Increased Permeability Membrane_Disruption->Increased_Permeability Leakage Leakage of Cellular Contents Increased_Permeability->Leakage Cell_Death Fungal Cell Death Leakage->Cell_Death

Caption: Proposed mechanism of antifungal action for C12 alkynoic fatty acids.

Inhibition of Fatty Acid Biosynthesis

Some alkynoic fatty acids have been shown to be inhibitors of fatty acid synthase (FAS), a key enzyme in lipid biosynthesis.[23][24][25] By targeting this essential metabolic pathway, these compounds can effectively halt the growth of pathogens. It is hypothesized that C12 alkynoic fatty acids could act as suicide substrates or competitive inhibitors of enzymes involved in fatty acid elongation.

FAS_Inhibition cluster_FAS Fatty Acid Synthase (FAS) Complex Acetyl_CoA Acetyl-CoA FAS_Enzymes FAS Enzymes Acetyl_CoA->FAS_Enzymes Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS_Enzymes Fatty_Acid_Elongation Fatty Acid Elongation FAS_Enzymes->Fatty_Acid_Elongation C12_Alkynoic_Acid C12 Alkynoic Acid C12_Alkynoic_Acid->Inhibition Inhibition->FAS_Enzymes Inhibits

Caption: Inhibition of the fatty acid synthase (FAS) complex by C12 alkynoic fatty acids.

Conclusion and Future Directions

The study of naturally occurring C12 alkynoic fatty acids is an emerging field with significant potential for the discovery of novel bioactive compounds. While their natural abundance appears to be limited, the potent biological activities associated with acetylenic lipids underscore the importance of continued research in this area. Future efforts should focus on:

  • Targeted screening of a wider range of organisms, particularly from underexplored marine and microbial habitats, to identify new sources of C12 alkynoic fatty acids.

  • Development of sensitive and specific analytical methods for the routine quantification of these compounds in complex biological matrices.

  • Elucidation of the specific molecular targets and signaling pathways modulated by C12 alkynoic fatty acids to better understand their mechanisms of action.

  • Investigation of their potential as leads for the development of new therapeutic agents , particularly in the area of antimicrobial and anticancer drug discovery.

This technical guide provides a foundation for researchers to build upon as we continue to unravel the chemistry and biology of these fascinating natural products.

References

The Alkyne Fingerprint: A Technical Guide to the Biosynthesis of Fatty Acids with Internal Triple Bonds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The presence of an internal triple bond (alkyne) functionality within a fatty acid backbone represents a unique biochemical transformation with significant implications for the discovery and development of novel therapeutics and bioactive compounds. This in-depth technical guide elucidates the core biosynthetic pathway responsible for the formation of these acetylenic lipids, focusing on the key enzymes, their kinetics, and the experimental methodologies used to study them.

The Core Biosynthetic Pathway: From Double to Triple Bonds

The biosynthesis of fatty acids with internal triple bonds primarily proceeds through the crepenynate pathway . This pathway begins with a common C18 unsaturated fatty acid, oleic acid, and involves a sequential desaturation and subsequent acetylenation.

The key transformations are:

  • Desaturation: The enzyme Δ12-oleate desaturase , a member of the Fatty Acid Desaturase 2 (FAD2) family, introduces a second double bond into oleic acid (18:1Δ9) at the Δ12 position to form linoleic acid (18:2Δ9,12)[1][2][3][4]. This is a crucial step as it provides the direct precursor for the acetylenase.

  • Acetylenation: A specialized, divergent FAD2-like enzyme known as Δ12-fatty acid acetylenase then catalyzes the conversion of the double bond at the Δ12 position of linoleic acid into a triple bond, yielding crepenynic acid (18:2Δ9,12-yne)[1][5][6].

Further modifications can occur, such as the introduction of another double bond by a bifunctional FAD2 with Δ12 and Δ14 desaturase activity, leading to the formation of dehydrocrepenynic acid[6]. These acetylenic fatty acids then serve as precursors for a diverse array of polyacetylenic natural products with a wide range of biological activities, including antifungal, insecticidal, and nematicidal properties[7].

Biosynthetic_Pathway oleic_acid Oleic Acid (18:1Δ⁹) linoleic_acid Linoleic Acid (18:2Δ⁹,¹²) oleic_acid->linoleic_acid Δ12-Oleate Desaturase (FAD2) crepenynic_acid Crepenynic Acid (18:2Δ⁹,¹²ʸⁿᵉ) linoleic_acid->crepenynic_acid Δ12-Fatty Acid Acetylenase polyacetylenes Polyacetylenes crepenynic_acid->polyacetylenes Further Modifications

Biosynthetic pathway of crepenynic acid.

Key Enzymes and Their Characteristics

The central players in this biosynthetic pathway are membrane-bound desaturases and acetylenases. These enzymes are non-heme di-iron proteins that utilize molecular oxygen and electrons, typically from NADH or NADPH via a cytochrome b5 intermediate, to catalyze the dehydrogenation of the fatty acid chain[8][9].

Δ12-Oleate Desaturase (FAD2)
  • Function: Catalyzes the conversion of oleic acid to linoleic acid.

  • Location: Primarily localized to the endoplasmic reticulum[10].

  • Cofactors: Requires electrons from NADH or NADPH, transferred via cytochrome b5[11].

  • Key Structural Features: Contains conserved histidine-rich motifs that are essential for catalytic activity and are believed to coordinate the di-iron center[3][10].

Δ12-Fatty Acid Acetylenase
  • Function: A variant FAD2 enzyme that catalyzes the formation of a triple bond from a double bond, converting linoleic acid to crepenynic acid[5].

  • Substrate Specificity: These enzymes exhibit a high degree of specificity for the position of the double bond in the fatty acid substrate[12].

  • Reaction Mechanism: The conversion from a double to a triple bond is a two-step oxidative process. Studies using kinetic isotope effects (KIE) on the acetylenase from Crepis alpina have shown a large KIE for the cleavage of the C12-H bond (kH/kD = 14.6 ± 3.0) and a minimal KIE for the C13-H bond cleavage (kH/kD = 1.25 ± 0.08). This suggests that the reaction proceeds via an initial, rate-limiting hydrogen abstraction from the C12 position[13].

Quantitative Data

Precise kinetic parameters for these enzymes are often challenging to determine due to their membrane-bound nature. However, data from heterologous expression systems and in vitro assays provide valuable insights.

EnzymeOrganismSubstrateProductKm (µM)kcat (min-1)kcat/Km (µM-1min-1)Yield in Engineered SystemReference
Δ12-Oleate Desaturase (ω6)Mortierella alpinaOleoyl-CoA (18:1)Linoleoyl-CoA (18:2)10.0 ± 0.5-0.09-[11]
Δ12/ω3 DesaturaseFusarium moniliformeLinoleic Acid (18:2)α-Linolenic Acid (18:3)---70.9% of total fatty acids in soybean seeds[12]
Δ12-Fatty Acid AcetylenaseCrepis alpinaLinoleic Acid (18:2)Crepenynic Acid----[13]

Experimental Protocols

The study of fatty acid desaturases and acetylenases involves a combination of molecular biology, biochemistry, and analytical chemistry techniques.

Heterologous Expression in Pichia pastoris (a model for membrane-bound enzymes)

This protocol outlines the general steps for expressing a membrane-bound fatty acid desaturase or acetylenase in the methylotrophic yeast Pichia pastoris, a system well-suited for producing membrane proteins[8].

Heterologous_Expression cluster_cloning Cloning cluster_pichia Yeast Transformation and Expression cluster_analysis Analysis gene_iso Gene Isolation (PCR/Synthesis) vector_ligation Ligation into pPICZα A vector gene_iso->vector_ligation e_coli_trans Transformation of E. coli vector_ligation->e_coli_trans plasmid_prep Plasmid Purification e_coli_trans->plasmid_prep pichia_trans Electroporation into P. pastoris plasmid_prep->pichia_trans selection Selection on Zeocin plates pichia_trans->selection expression Methanol (B129727) Induction selection->expression harvest Cell Harvesting expression->harvest microsome_iso Microsome Isolation harvest->microsome_iso enzyme_assay Enzyme Activity Assay microsome_iso->enzyme_assay gc_ms GC-MS Analysis of Fatty Acids enzyme_assay->gc_ms

Workflow for heterologous expression.

Protocol Steps:

  • Gene Synthesis and Cloning: The coding sequence for the desaturase or acetylenase is codon-optimized for P. pastoris and synthesized. The gene is then cloned into an expression vector, such as pPICZα A, which contains the strong, methanol-inducible alcohol oxidase 1 (AOX1) promoter.

  • Transformation of P. pastoris: The linearized expression vector is transformed into a suitable P. pastoris strain (e.g., X-33 or GS115) by electroporation. Transformants are selected on plates containing an appropriate antibiotic, such as Zeocin™.

  • Expression Screening: Individual colonies are grown in a buffered glycerol-complex medium (BMGY) and then transferred to a buffered methanol-complex medium (BMMY) to induce protein expression.

  • Large-Scale Expression: For protein purification or enzyme assays, a larger culture is grown in a fermenter to achieve high cell densities before methanol induction[14].

Enzyme Assay for Membrane-Bound Desaturases/Acetylases

This assay measures the conversion of a substrate fatty acid to its desaturated or acetylenated product by microsomal fractions prepared from heterologously expressing yeast or from the native plant tissue.

Materials:

  • Microsomal preparation containing the enzyme of interest.

  • Reaction buffer (e.g., 100 mM HEPES, pH 7.5, 150 mM NaCl)[11].

  • Substrate: Oleoyl-CoA or Linoleoyl-CoA (typically 0-300 µM).

  • Electron donor: NADH or NADPH (typically 1 µM).

  • Cytochrome b5 (optional, but can enhance activity, typically 0.5 µM).

  • Detergent (e.g., Fos-Choline-16, 0.002%) to solubilize lipids[11].

Procedure:

  • Combine the reaction buffer, microsomal preparation, cytochrome b5 (if used), and detergent in a microcentrifuge tube.

  • Add the fatty acyl-CoA substrate and pre-incubate at the desired temperature (e.g., 28°C) for a few minutes.

  • Initiate the reaction by adding the electron donor (NADH or NADPH).

  • Incubate the reaction for a set period (e.g., 1-3 hours) with shaking.

  • Stop the reaction by adding a strong base (e.g., 0.5 M methanolic sodium hydroxide) to saponify the lipids[1].

  • The fatty acids are then methylated to form fatty acid methyl esters (FAMEs) for GC-MS analysis.

GC-MS Analysis of Acetylenic Fatty Acids

Gas chromatography-mass spectrometry is the gold standard for identifying and quantifying fatty acids, including those with triple bonds.

Sample Preparation (Transesterification):

  • After the enzyme assay, the saponified fatty acids are acidified (e.g., with 6 M HCl) and extracted with a non-polar solvent like hexane[1].

  • The solvent is evaporated, and the fatty acids are converted to their more volatile methyl esters (FAMEs). A common method is to heat the sample with 14% methanolic boron trifluoride at 100°C for 5 minutes[1].

  • The FAMEs are then extracted with hexane (B92381) and are ready for injection into the GC-MS.

GC-MS Parameters:

  • Column: A moderately polar capillary column, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm), is suitable for separating a wide range of FAMEs[15].

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector: Splitless injection at a temperature of 220-250°C.

  • Oven Temperature Program: A typical program starts at a lower temperature (e.g., 70°C), ramps up to an intermediate temperature (e.g., 170-180°C) at a moderate rate (e.g., 10-11°C/min), has a slower ramp to separate closely eluting isomers, and then a final ramp to a higher temperature (e.g., 220-320°C) to elute all compounds[13][15].

  • Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode to identify unknown compounds or in selected ion monitoring (SIM) mode for sensitive quantification of known fatty acids[13].

Agrobacterium-mediated Transformation of Bidens pilosa

This method is used to introduce gene constructs into plants like Bidens pilosa to study the effects of gene overexpression or knockdown on the biosynthesis of acetylenic fatty acids[3][4].

Protocol Outline:

  • Explant Preparation: Cotyledon explants are excised from sterile in vitro-grown Bidens pilosa plantlets.

  • Agrobacterium Culture: Agrobacterium tumefaciens (e.g., strain EHA101) carrying a binary vector with the gene of interest and a selectable marker is grown in a suitable medium (e.g., YEB medium) to an appropriate optical density (e.g., OD600 of 0.6-1.0)[16].

  • Inoculation and Co-cultivation: The explants are inoculated with the Agrobacterium suspension and co-cultivated for 2-3 days on a co-cultivation medium.

  • Selection and Regeneration: The explants are transferred to a selection medium containing an antibiotic (e.g., kanamycin) to select for transformed cells and a bacteriostatic agent (e.g., timentin) to eliminate the Agrobacterium. Shoots are regenerated from the transformed calli.

  • Rooting and Acclimatization: Regenerated shoots are rooted on a hormone-free medium and then transferred to soil.

  • Molecular Analysis: The presence and expression of the transgene in the putative transgenic plants are confirmed by PCR, Southern blotting, and qRT-PCR.

Conclusion

The biosynthesis of fatty acids with internal triple bonds is a fascinating area of plant and fungal biochemistry with significant potential for biotechnological applications. The key enzymes, Δ12-oleate desaturase and Δ12-fatty acid acetylenase, represent important targets for metabolic engineering to produce valuable acetylenic compounds. The methodologies outlined in this guide provide a framework for the detailed investigation of these enzymes and pathways, paving the way for the development of novel bioproduction platforms and the discovery of new bioactive molecules.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Dodecynoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-dodecynoic acid, a 12-carbon alkynoic fatty acid. The primary synthetic route described is the carboxylation of a terminal alkyne, a robust and high-yielding method for the formation of α,β-acetylenic carboxylic acids. This application note includes a detailed experimental protocol, a summary of expected quantitative data, and characterization information. Additionally, a representative diagram of the fatty acid biosynthesis pathway is provided to contextualize the synthesized molecule within a biological framework.

Introduction

Alkynoic fatty acids are valuable synthetic intermediates and have been investigated for their potential biological activities. Their unique triple bond functionality allows for a variety of chemical modifications, making them useful probes in chemical biology and starting materials in drug discovery. This compound, with its C12 carbon chain, is a representative example of this class of molecules. The following protocol details a reliable method for its synthesis from commercially available starting materials.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₂H₂₀O₂
Molecular Weight196.29 g/mol
AppearanceOff-white to pale yellow solid
Melting PointExpected to be slightly above room temperature
Boiling PointNot available (decomposition may occur)
SolubilitySoluble in most organic solvents (e.g., THF, diethyl ether, chloroform, methanol). Insoluble in water.
pKa~4-5 (estimated)

Table 2: Expected Yields and Purity

ParameterExpected ValueMethod of Determination
Yield70-90%Gravimetric analysis of the purified product
Purity>95%¹H NMR, ¹³C NMR, GC-MS

Table 3: Spectroscopic Characterization Data (Predicted)

TechniqueExpected Peaks/Signals
¹H NMR (CDCl₃, 400 MHz)δ 11-12 (br s, 1H, COOH), 2.4-2.5 (t, 2H, -CH₂-C≡C-), 2.2-2.3 (t, 2H, -C≡C-CH₂-), 1.2-1.6 (m, 12H, -(CH₂)₆-), 0.8-0.9 (t, 3H, -CH₃)
¹³C NMR (CDCl₃, 100 MHz)δ 178-180 (C=O), 80-90 (alkynyl C), 70-80 (alkynyl C), 30-35 (-CH₂-COOH), 15-30 (aliphatic CH₂), 14 (-CH₃)
IR (KBr, cm⁻¹)2920, 2850 (C-H stretch), 2230 (C≡C stretch, weak), 1710 (C=O stretch), 1460, 1380 (C-H bend), 940 (O-H bend)
Mass Spectrometry (EI)m/z 196 [M]⁺, fragments corresponding to loss of COOH, and cleavage of the alkyl chain.

Experimental Protocols

Synthesis of this compound via Carboxylation of 1-Undecyne (B103828)

This protocol describes the synthesis of this compound from 1-undecyne by deprotonation with n-butyllithium followed by quenching with carbon dioxide (dry ice).

Materials:

  • 1-Undecyne (98%)

  • n-Butyllithium (2.5 M in hexanes)

  • Dry tetrahydrofuran (B95107) (THF)

  • Dry ice (solid carbon dioxide)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexane (B92381)

  • Ethyl acetate (B1210297)

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions (oven-dried)

  • Magnetic stirrer and stir bars

  • Ice bath and dry ice/acetone bath

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen or argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • Addition of Alkyne: To the flask, add 1-undecyne (1 equivalent) and dry THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add n-butyllithium (1.05 equivalents) dropwise to the stirred solution via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution at -78 °C for 1 hour.

  • Carboxylation: Crush a sufficient amount of dry ice into small pieces and add it portion-wise to the reaction mixture. A significant exotherm may be observed. Continue stirring and allow the reaction to slowly warm to room temperature overnight as the dry ice sublimes.

  • Work-up: Quench the reaction by slowly adding 1 M HCl until the solution is acidic (pH ~2). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Further Purification (Optional):

    • Crystallization: The crude product can be purified by recrystallization from hexane or a hexane/ethyl acetate mixture. Dissolve the crude solid in a minimal amount of hot solvent and allow it to cool slowly to induce crystallization.

    • Column Chromatography: Alternatively, purify the crude product by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient.

Mandatory Visualizations

Synthesis_of_3_Dodecynoic_Acid 1-Undecyne 1-Undecyne Lithium undecynilide Lithium undecynilide 1-Undecyne->Lithium undecynilide 1. n-BuLi, THF, -78°C n-BuLi n-BuLi Carboxylate salt Carboxylate salt Lithium undecynilide->Carboxylate salt 2. CO2 CO2 (Dry Ice) CO2 (Dry Ice) This compound This compound Carboxylate salt->this compound 3. H3O+ workup H3O+ H3O+

Caption: Synthesis of this compound.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Reaction_Setup 1. Assemble dry glassware under inert atmosphere Reagent_Addition 2. Add 1-undecyne and THF, cool to -78°C Reaction_Setup->Reagent_Addition Deprotonation 3. Add n-BuLi dropwise, stir for 1h Reagent_Addition->Deprotonation Carboxylation 4. Quench with excess dry ice, warm to RT Deprotonation->Carboxylation Acidification 5. Acidify with 1M HCl Carboxylation->Acidification Extraction 6. Extract with diethyl ether Acidification->Extraction Drying_Concentration 7. Dry over MgSO4 and concentrate Extraction->Drying_Concentration Crude_Product Crude Product Drying_Concentration->Crude_Product Crystallization 8a. Recrystallization from hexane Crude_Product->Crystallization Chromatography 8b. Flash Chromatography (Hexane/EtOAc) Crude_Product->Chromatography Pure_Product Pure this compound Crystallization->Pure_Product Chromatography->Pure_Product Fatty_Acid_Biosynthesis Acetyl-CoA Acetyl-CoA Fatty_Acid_Synthase Fatty_Acid_Synthase Acetyl-CoA->Fatty_Acid_Synthase Malonyl-CoA Malonyl-CoA Malonyl-CoA->Fatty_Acid_Synthase Acyl_Carrier_Protein Acyl_Carrier_Protein Fatty_Acid_Synthase->Acyl_Carrier_Protein Condensation Condensation Acyl_Carrier_Protein->Condensation Chain Initiation Reduction_1 Reduction_1 Condensation->Reduction_1 NADPH Dehydration Dehydration Reduction_1->Dehydration Reduction_2 Reduction_2 Dehydration->Reduction_2 NADPH Elongated_Acyl_ACP Elongated_Acyl_ACP Reduction_2->Elongated_Acyl_ACP Cycle Repeats Palmitate Palmitate Elongated_Acyl_ACP->Palmitate Thioesterase

Application Note: GC-MS Analysis of 3-Dodecynoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Dodecynoic acid is a 12-carbon acetylenic fatty acid with potential applications in drug development and biochemical research. Accurate and sensitive quantification of this compound in various matrices is crucial for understanding its pharmacokinetic and pharmacodynamic profiles. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[1] This application note provides a detailed protocol for the analysis of this compound using GC-MS, including sample preparation, derivatization, and instrument parameters.

Principle

Due to the polar nature of the carboxylic acid group, direct analysis of this compound by GC-MS can result in poor peak shape and low sensitivity. Therefore, a derivatization step is employed to convert the non-volatile carboxylic acid into a more volatile ester derivative, typically a methyl ester (FAME) or a trimethylsilyl (B98337) (TMS) ester.[2][3] This process increases the volatility and thermal stability of the analyte, making it amenable to GC analysis.[4] Following derivatization, the sample is injected into the GC-MS system, where the components are separated based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for the identification and quantification of the target analyte.[1][5]

Materials and Reagents

  • This compound standard

  • Internal Standard (e.g., Heptadecanoic acid)

  • Methanol (B129727), HPLC grade

  • Hexane (B92381), HPLC grade

  • Sulfuric acid, concentrated

  • Sodium sulfate, anhydrous

  • Derivatization agent:

    • For FAME derivatization: Boron trifluoride-methanol (BF3-Methanol) solution (14% w/v) or Methanolic HCl.

    • For TMS derivatization: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Sample matrix (e.g., plasma, cell culture media)

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Heptadecanoic acid and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with methanol to achieve a concentration range suitable for the calibration curve (e.g., 1-100 µg/mL).

  • Spiked Samples: Spike the working standard solutions into the sample matrix to prepare calibration standards and quality control samples.

Sample Preparation (Liquid-Liquid Extraction)
  • To 100 µL of the sample (or standard), add 10 µL of the internal standard solution.

  • Add 500 µL of a hexane:isopropanol (3:2, v/v) mixture.

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at 10,000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a clean glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

Derivatization Protocol (Fatty Acid Methyl Ester - FAME)
  • To the dried extract, add 200 µL of 14% BF3-Methanol solution.

  • Cap the tube tightly and heat at 60°C for 30 minutes in a heating block or water bath.[6]

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 0.5 mL of saturated sodium chloride solution.

  • Vortex for 1 minute and centrifuge at 3,000 rpm for 5 minutes.

  • Carefully transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.

GC-MS Instrumentation and Parameters

The following are typical GC-MS parameters and can be optimized for specific instruments and applications.

Parameter Value
Gas Chromatograph Agilent 7890A or equivalent
Mass Spectrometer Agilent 5975C or equivalent
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injector Temperature 250°C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium
Flow Rate 1.0 mL/min
Oven Temperature Program Initial temperature of 70°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.[7]
Transfer Line Temperature 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Mass Scan Range m/z 50-550
Acquisition Mode Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis

Data Presentation

Quantitative data should be summarized in a table for easy comparison. The peak area of the this compound derivative is normalized to the peak area of the internal standard. A calibration curve is constructed by plotting the peak area ratio against the concentration of the standards. The concentration of this compound in unknown samples is then determined from this curve.

Table 1: Example Calibration Data for this compound

Standard Concentration (µg/mL)Peak Area (Analyte)Peak Area (Internal Standard)Peak Area Ratio (Analyte/IS)
115,234150,1230.101
578,543152,3450.516
10155,678151,7891.026
25389,123153,0122.543
50775,432152,5675.083
1001,543,210151,98710.154

Linear Regression Equation: y = 0.101x + 0.005 Correlation Coefficient (R²): 0.999

Visualizations

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Sample/ Standard IS Internal Standard Addition Sample->IS LLE Liquid-Liquid Extraction IS->LLE Evaporation Evaporation to Dryness LLE->Evaporation Reagent Add Derivatization Reagent (e.g., BF3-Methanol) Evaporation->Reagent Heating Heating (60°C, 30 min) Reagent->Heating Extraction Extraction of Derivative Heating->Extraction Injection Injection into GC-MS Extraction->Injection Separation GC Separation Injection->Separation Detection MS Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for GC-MS analysis of this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound by GC-MS. The described methods for sample preparation, derivatization, and instrumental analysis are robust and can be adapted for various research and drug development applications. Proper method validation, including assessment of linearity, accuracy, precision, and sensitivity, should be performed to ensure reliable results.

References

Application Notes and Protocols for FT-IR Spectroscopy of 3-Dodecynoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note: Characterization of the Alkyne Triple Bond in 3-Dodecynoic Acid using FT-IR Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique for the qualitative identification of functional groups in organic molecules. This application note details the use of FT-IR spectroscopy for the characterization of this compound, with a specific focus on the vibrational frequency of its carbon-carbon triple bond (C≡C). As an internal alkyne, the C≡C stretching vibration in this compound is expected to be weak, making careful sample preparation and spectral interpretation crucial.

The infrared spectrum of this compound is also characterized by the prominent absorptions of the carboxylic acid group. These include the very broad O-H stretching vibration, a result of hydrogen bonding, and the strong C=O stretching vibration of the carbonyl group. The presence and position of these bands, in conjunction with the weak alkyne absorption, provide a unique spectral fingerprint for this compound. This technique is valuable in drug development and chemical synthesis for confirming the presence of the alkyne functionality and for quality control of starting materials and intermediates.

Quantitative Data Summary

The expected FT-IR absorption frequencies for the key functional groups in this compound are summarized in the table below. These values are based on typical ranges for similar functional groups.[1][2][3][4][5]

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)IntensityBreadth
Carboxylic AcidO-H stretch3300 - 2500StrongVery Broad
AlkyneC≡C stretch2260 - 2190WeakSharp
CarbonylC=O stretch1760 - 1690StrongSharp
AlkaneC-H stretch3000 - 2850Medium-StrongSharp
Carboxylic AcidC-O stretch1320 - 1210MediumBroad
Carboxylic AcidO-H bend950 - 910MediumBroad

Experimental Protocols

Given that this compound is likely a waxy solid at room temperature, similar to dodecanoic acid[6], the following sample preparation methods are recommended.

Protocol 1: Attenuated Total Reflectance (ATR) Spectroscopy

ATR is a convenient method for analyzing solid or waxy samples with minimal preparation.

Methodology:

  • Crystal Cleaning: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal.

  • Sample Application: Place a small amount of this compound directly onto the ATR crystal surface.

  • Apply Pressure: Use the pressure clamp to ensure firm and even contact between the sample and the crystal.

  • Data Acquisition: Collect the FT-IR spectrum of the sample.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft, non-abrasive wipe.

Protocol 2: KBr Pellet Method

This classic transmission method can yield high-quality spectra if the sample is properly prepared.

Methodology:

  • Sample Grinding: In an agate mortar and pestle, grind 1-2 mg of this compound to a fine powder.

  • Mixing with KBr: Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar and mix thoroughly with the sample.[7][8]

  • Pellet Pressing: Transfer the mixture to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Background Spectrum: Collect a background spectrum with the empty sample holder.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Protocol 3: Nujol Mull

This method is suitable for samples that are difficult to grind or are sensitive to the pressure of pelletizing.

Methodology:

  • Mull Preparation: Place 5-10 mg of finely ground this compound on a KBr or NaCl plate. Add one to two drops of Nujol (mineral oil) and grind the mixture with a second salt plate to create a uniform, translucent paste.[7][9]

  • Background Spectrum: Record a background spectrum using a clean pair of salt plates.

  • Data Acquisition: Mount the salt plates with the mull in the spectrometer's sample holder and collect the spectrum. Note that the Nujol will show characteristic C-H absorption bands that may overlap with the sample's alkane C-H stretches.

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for the FT-IR analysis of this compound.

FT_IR_Workflow cluster_prep Sample Preparation cluster_analysis FT-IR Analysis cluster_interpretation Data Interpretation Sample This compound Sample Prep_Method Choose Preparation Method Sample->Prep_Method ATR ATR Prep_Method->ATR Solid/Waxy KBr KBr Pellet Prep_Method->KBr Solid Nujol Nujol Mull Prep_Method->Nujol Waxy/Difficult to Grind Background Acquire Background Spectrum ATR->Background KBr->Background Nujol->Background Acquire_Sample Acquire Sample Spectrum Background->Acquire_Sample Process Data Processing (Baseline Correction, Normalization) Acquire_Sample->Process Identify_Peaks Peak Identification Process->Identify_Peaks Compare Compare with Reference Data Identify_Peaks->Compare Report Generate Report Compare->Report

Caption: Experimental workflow for FT-IR analysis of this compound.

References

Application Note: High-Resolution Mass Spectrometry of 3-Dodecynoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Dodecynoic acid is an unsaturated fatty acid characterized by a triple bond at the third carbon position. Alkynoic fatty acids, including this compound, are of growing interest in drug discovery and development due to their potential as inhibitors of key biological pathways. Their unique structural features allow for specific interactions with enzyme active sites, making them attractive candidates for the development of targeted therapies. High-resolution mass spectrometry (HRMS) offers unparalleled capabilities for the detailed structural characterization and quantification of such novel fatty acids and their metabolites. This application note provides a comprehensive overview of the analysis of this compound using HRMS, including detailed experimental protocols, expected fragmentation patterns, and potential applications in drug development.

Applications in Drug Development

Alkynoic fatty acids have demonstrated significant potential as antimicrobial agents. Studies have shown that certain 2-alkynoic fatty acids exhibit antibacterial activity against multidrug-resistant bacteria by targeting and inhibiting bacterial fatty acid biosynthesis.[1][2][3][4] This mechanism of action makes them promising leads for the development of new antibiotics.

Furthermore, the unique chemical properties of the alkyne group can be exploited for "click chemistry" reactions, enabling the development of targeted drug delivery systems and molecular probes to study cellular signaling pathways. In human cells, lipid signaling pathways are crucial for a multitude of cellular processes, and the introduction of modified fatty acids can modulate these pathways.[5][6][7][8][9] While the specific signaling pathways modulated by this compound in human cells are an active area of research, its structural similarity to other signaling lipids suggests potential roles in inflammation, cell proliferation, and metabolism.

Experimental Protocols

Sample Preparation: Lipid Extraction from Biological Matrices

This protocol is a general guideline for the extraction of fatty acids from plasma or cell culture samples and can be adapted based on the specific matrix.

  • Sample Collection: Collect blood samples in EDTA-containing tubes and centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma. For cell cultures, wash cells with ice-cold PBS and pellet by centrifugation.

  • Lipid Extraction (Folch Method):

    • To 100 µL of plasma or the cell pellet, add 2 mL of a chloroform:methanol (B129727) (2:1, v/v) solution.

    • Vortex thoroughly for 1 minute.

    • Incubate on ice for 30 minutes.

    • Add 400 µL of 0.9% NaCl solution and vortex again.

    • Centrifuge at 2,000 x g for 10 minutes to induce phase separation.

    • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.

    • Dry the extracted lipids under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of a suitable solvent, such as methanol or isopropanol, for LC-MS analysis.

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-HRMS)

Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or Q-TOF instrument, coupled to a UHPLC system is recommended for this analysis.

LC Parameters:

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 50% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then re-equilibrate at 50% B for 5 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

HRMS Parameters (Negative Ion Mode):

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.0 kV
Sheath Gas Flow Rate 40 arbitrary units
Auxiliary Gas Flow Rate 10 arbitrary units
Gas Temperature 320°C
Full Scan Resolution 70,000
Scan Range (m/z) 50 - 500
MS/MS Fragmentation Higher-energy C-trap Dissociation (HCD)
Collision Energy Stepped (20, 30, 40 eV)
MS/MS Resolution 35,000

Data Presentation

High-Resolution Mass Spectrometry Data for this compound
ParameterValue
Molecular Formula C₁₂H₂₀O₂
Exact Mass 196.14633
Monoisotopic Mass 196.14633 Da[10]
Calculated m/z ([M-H]⁻) 195.13909
Predicted High-Resolution MS/MS Fragmentation of [M-H]⁻ Ion

The fragmentation of fatty acids in negative ion mode often proceeds via charge-remote fragmentation, which allows for the localization of double and triple bonds.[11][12][13][14] The following table outlines the predicted major fragment ions for the [M-H]⁻ ion of this compound.

Predicted m/zPredicted FormulaDescription
177.1284C₁₂H₁₇OLoss of H₂O
151.1492C₁₁H₁₉Loss of CO₂
137.1335C₁₀H₁₇Cleavage adjacent to the triple bond (propargylic cleavage)
123.1179C₉H₁₅Further fragmentation of the alkyl chain
109.1022C₈H₁₃Further fragmentation of the alkyl chain
95.0866C₇H₁₁Further fragmentation of the alkyl chain

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_proc Data Processing BiologicalSample Biological Sample (Plasma, Cells) LipidExtraction Lipid Extraction (Folch Method) BiologicalSample->LipidExtraction Drying Drying under N2 LipidExtraction->Drying Reconstitution Reconstitution Drying->Reconstitution LC_Separation UHPLC Separation (C18 Column) Reconstitution->LC_Separation HRMS_Detection HRMS Detection (Orbitrap/Q-TOF) LC_Separation->HRMS_Detection Data_Acquisition Data Acquisition (Full Scan & MS/MS) HRMS_Detection->Data_Acquisition Peak_Picking Peak Picking & Integration Data_Acquisition->Peak_Picking Identification Compound Identification (Accurate Mass & Fragmentation) Peak_Picking->Identification Quantification Quantification Identification->Quantification

Caption: Experimental workflow for the analysis of this compound.

General Lipid Signaling Pathway

lipid_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor G-Protein Coupled Receptor (GPCR) Enzyme Membrane-Bound Enzyme (e.g., Phospholipase C) Receptor->Enzyme Activation Second_Messenger Second Messenger (e.g., IP3, DAG) Enzyme->Second_Messenger Production Lipid_Mediator Lipid Mediator (e.g., this compound) Lipid_Mediator->Receptor Activation Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Activation Cellular_Response Cellular Response (e.g., Gene Expression, Proliferation) Kinase_Cascade->Cellular_Response Modulation

Caption: A generalized lipid signaling pathway in human cells.

References

Application Notes and Protocols: Antimicrobial Activity of 3-Dodecynoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial potential of 3-dodecynoic acid and its derivatives. The information compiled herein is intended to guide research and development efforts in harnessing these compounds for novel antimicrobial therapies. While specific data on this compound derivatives is limited, this document extrapolates from closely related alkynoic fatty acids and dodecanoic acid derivatives to provide a foundational understanding of their activity, mechanisms, and evaluation protocols.

Introduction

Fatty acids and their derivatives have long been recognized for their antimicrobial properties. Among these, alkynoic fatty acids, characterized by the presence of a triple bond in their aliphatic chain, have emerged as a promising class of antimicrobial agents. The position of this triple bond is critical to their biological activity, with studies on C16 alkynoic acids indicating that the proximity of the triple bond to the carboxyl group enhances antibacterial efficacy. This suggests that this compound, a twelve-carbon fatty acid with a triple bond at the C-3 position, and its derivatives are strong candidates for antimicrobial drug discovery. Their proposed mechanisms of action include disruption of the cell membrane integrity and inhibition of essential bacterial enzymes.

Data Presentation: Antimicrobial Activity of Related Compounds

Due to the limited availability of specific antimicrobial data for this compound derivatives, the following tables summarize the Minimum Inhibitory Concentrations (MICs) for structurally related compounds, including other alkynoic fatty acids and dodecanoic acid derivatives. These values provide a benchmark for the expected potency of this compound derivatives.

Table 1: Minimum Inhibitory Concentration (MIC) of Representative Alkynoic Fatty Acids against Bacteria

CompoundMicroorganismMIC (µg/mL)Reference
2-Hexadecynoic acidStaphylococcus aureus3.9[1]
2-Hexadecynoic acidMethicillin-resistant Staphylococcus aureus (MRSA)3.9 - 7.8[2]
3-Hexadecynoic acidStaphylococcus aureus> 100[1]
6-Hexadecynoic acidStaphylococcus aureus> 100[1]

Note: The data for hexadecynoic acid isomers suggests that the antimicrobial activity is highly dependent on the position of the triple bond, with 2-alkynoic acids being significantly more potent.

Table 2: Antifungal Activity of 3-Hydroxy Fatty Acids

CompoundMicroorganismMIC (µg/mL)Reference
3-Hydroxydodecanoic acidAspergillus fumigatus50[3][4]
3-Hydroxydodecanoic acidCandida albicans25[3][4]
3-Hydroxydecanoic acidAspergillus fumigatus100[3][4]
3-Hydroxydecanoic acidCandida albicans10[3][4]

Note: 3-hydroxy fatty acids are structurally related to potential derivatives of this compound and demonstrate significant antifungal activity.

Experimental Protocols

Protocol 1: Synthesis of this compound

A general method for the synthesis of alkynoic acids involves the reaction of an appropriate terminal alkyne with a haloalkanoic acid. For this compound, this can be conceptualized as the alkylation of a C9 terminal alkyne with a 3-halopropanoic acid derivative, followed by hydrolysis. The following is a generalized synthetic workflow.

G cluster_0 Synthesis of this compound Start Start Deprotonation Deprotonation of 1-Decyne (e.g., with n-BuLi in THF) Start->Deprotonation Alkylation Alkylation with an ethyl 3-bromopropanoate Deprotonation->Alkylation Hydrolysis Ester Hydrolysis (e.g., with NaOH then H3O+) Alkylation->Hydrolysis Purification Purification (e.g., Column Chromatography) Hydrolysis->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization End This compound Characterization->End

Caption: A generalized workflow for the synthesis of this compound.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a key parameter for assessing antimicrobial activity. The broth microdilution method is a standard protocol.[5]

Materials:

  • This compound derivative stock solution (e.g., in DMSO)

  • Bacterial or fungal culture in logarithmic growth phase

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Incubator

Procedure:

  • Preparation of Microtiter Plates: Add 100 µL of sterile broth to all wells of a 96-well plate.

  • Serial Dilutions: Add 100 µL of the stock solution of the this compound derivative to the first well. Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

  • Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard). Dilute the inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. Add 100 µL of this diluted inoculum to each well.

  • Controls: Include a positive control (broth and inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the test microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth.

G cluster_1 Broth Microdilution MIC Assay Workflow Start Start Prepare_Plates Prepare 96-well plates with sterile broth Start->Prepare_Plates Serial_Dilute Perform serial dilutions of test compound Prepare_Plates->Serial_Dilute Inoculate_Plates Inoculate plates with microorganism Serial_Dilute->Inoculate_Plates Prepare_Inoculum Prepare standardized microbial inoculum Prepare_Inoculum->Inoculate_Plates Incubate Incubate plates under appropriate conditions Inoculate_Plates->Incubate Read_Results Read MIC as lowest concentration with no visible growth Incubate->Read_Results End End Read_Results->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Proposed Mechanisms of Antimicrobial Action

The antimicrobial activity of fatty acids, including alkynoic derivatives, is often attributed to their interaction with the microbial cell membrane. The lipophilic hydrocarbon tail can insert into the lipid bilayer, disrupting its structure and function. This can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.

Additionally, some fatty acids are known to inhibit key enzymatic pathways. For instance, unsaturated fatty acids have been shown to inhibit the bacterial fatty acid synthesis (FASII) pathway, which is essential for membrane biogenesis.[5] Specifically, the enoyl-acyl carrier protein reductase (FabI) is a known target. Alkynoic fatty acids have also been implicated in the inhibition of DNA gyrase, an enzyme crucial for DNA replication.[1]

G cluster_2 Proposed Antimicrobial Mechanisms cluster_membrane Cell Membrane Interaction cluster_enzyme Enzyme Inhibition Compound This compound Derivative Membrane_Disruption Disruption of Membrane Integrity Compound->Membrane_Disruption FASII_Inhibition Inhibition of Fatty Acid Synthase II (FASII) Compound->FASII_Inhibition DNA_Gyrase_Inhibition Inhibition of DNA Gyrase Compound->DNA_Gyrase_Inhibition Permeability_Increase Increased Permeability Membrane_Disruption->Permeability_Increase Leakage Leakage of Cytoplasmic Contents Permeability_Increase->Leakage Cell_Death_Membrane Cell Death Leakage->Cell_Death_Membrane Membrane_Synthesis_Block Blocked Membrane Biogenesis FASII_Inhibition->Membrane_Synthesis_Block Replication_Inhibition Inhibition of DNA Replication DNA_Gyrase_Inhibition->Replication_Inhibition Cell_Death_Enzyme Cell Death Replication_Inhibition->Cell_Death_Enzyme Membrane_Synthesis_Block->Cell_Death_Enzyme

Caption: Proposed mechanisms of antimicrobial action for this compound derivatives.

Conclusion

This compound and its derivatives represent a promising, yet underexplored, area for the development of new antimicrobial agents. Based on the activity of related compounds, they are anticipated to exhibit significant antibacterial and antifungal properties. The provided protocols offer a starting point for the synthesis and evaluation of these compounds. Further research is warranted to synthesize a library of this compound derivatives and to perform comprehensive antimicrobial screening to elucidate their full therapeutic potential and specific mechanisms of action.

References

3-Dodecynoic Acid: A Versatile Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

3-Dodecynoic acid, a C12 acetylenic fatty acid, presents a valuable and versatile scaffold for organic synthesis. Its unique chemical architecture, featuring a terminal carboxylic acid and an internal alkyne, allows for a diverse range of chemical transformations. This makes it an attractive starting material for the synthesis of complex molecules, including bioactive natural products, heterocyclic compounds, and functionalized fatty acid analogs with potential applications in drug discovery and materials science.

Applications in Organic Synthesis

The strategic placement of the carboxyl and alkynyl functional groups in this compound opens up numerous avenues for synthetic exploitation. Key applications include:

  • Precursor to Saturated and Unsaturated Fatty Acids: The alkyne can be selectively reduced to either a cis-alkene, a trans-alkene, or fully saturated to the corresponding alkane, providing access to a variety of C12 fatty acid isomers.

  • Lactone Synthesis: The carboxylic acid can undergo intramolecular cyclization with a hydroxyl group introduced elsewhere in the carbon chain, leading to the formation of various lactones, which are common motifs in natural products.

  • Heterocycle Formation: The alkyne functionality is a prime substrate for cycloaddition reactions, enabling the construction of diverse heterocyclic ring systems such as triazoles and isoxazoles.

  • Natural Product Synthesis: As a linear C12 building block, this compound can serve as a key intermediate in the total synthesis of more complex natural products, including polyketides and prostaglandins.

Key Synthetic Transformations and Protocols

This section details experimental protocols for several key transformations of this compound. The protocols are based on established synthetic methodologies for similar substrates.

Selective Reduction of the Alkyne

The triple bond of this compound can be selectively reduced to afford either the corresponding (Z)- or (E)-alkene, or fully reduced to dodecanoic acid.

a) Synthesis of (Z)-3-Dodecenoic Acid (cis-reduction)

This protocol utilizes Lindlar's catalyst for the stereoselective reduction of the alkyne to a cis-alkene.

Experimental Protocol:

  • Catalyst Preparation: In a round-bottom flask, add Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead acetate) (5 mol%) and quinoline (B57606) (1 equivalent) to a solution of this compound (1 equivalent) in methanol.

  • Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere using a balloon.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to yield (Z)-3-dodecenoic acid.

b) Synthesis of (E)-3-Dodecenoic Acid (trans-reduction)

This protocol employs a dissolving metal reduction to achieve the stereoselective formation of a trans-alkene.

Experimental Protocol:

  • Reaction Setup: In a three-necked flask equipped with a dry ice condenser, add liquid ammonia (B1221849) at -78 °C.

  • Metal Dissolution: Add small pieces of sodium metal (3 equivalents) to the liquid ammonia with stirring until a persistent blue color is obtained.

  • Substrate Addition: Add a solution of this compound (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) dropwise to the sodium-ammonia solution.

  • Quenching: After the reaction is complete (monitored by TLC), quench the reaction by the careful addition of ammonium (B1175870) chloride.

  • Work-up: Allow the ammonia to evaporate. Add water and extract the product with diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure. Purify the crude product by column chromatography to afford (E)-3-dodecenoic acid.

Synthesis of γ-Dodecalactone

This protocol describes a potential pathway for the synthesis of γ-dodecalactone from this compound, involving the hydration of the alkyne to a ketone, followed by reduction and lactonization. A related synthesis has been described for 5-oxo-9-dodecynoic acid leading to a lactone.[1]

Experimental Protocol:

  • Oxymercuration-Demercuration: To a solution of this compound (1 equivalent) in aqueous THF, add mercury(II) sulfate (catalytic amount) and sulfuric acid (catalytic amount). Stir the mixture at room temperature until the starting material is consumed (TLC).

  • Reduction: Cool the reaction mixture to 0 °C and add a solution of sodium borohydride (B1222165) (NaBH₄) in aqueous sodium hydroxide.

  • Work-up: Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.

  • Lactonization: Concentrate the organic phase and dissolve the crude 3-hydroxydodecanoic acid in toluene. Add a catalytic amount of p-toluenesulfonic acid (PTSA) and heat the mixture under reflux with a Dean-Stark trap to remove water.

  • Purification: After completion, cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to yield γ-dodecalactone.

[3+2] Cycloaddition with an Azide (B81097): Synthesis of a 1,2,3-Triazole Derivative

The Huisgen 1,3-dipolar cycloaddition between an alkyne and an azide is a powerful tool for the synthesis of 1,2,3-triazoles.[2] This protocol outlines the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) of this compound.

Experimental Protocol:

  • Reaction Setup: To a solution of this compound (1 equivalent) and an organic azide (e.g., benzyl (B1604629) azide, 1.1 equivalents) in a mixture of t-butanol and water (1:1), add sodium ascorbate (B8700270) (0.1 equivalents) followed by copper(II) sulfate pentahydrate (0.05 equivalents).

  • Reaction: Stir the reaction mixture at room temperature overnight.

  • Work-up: Dilute the reaction mixture with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the corresponding 1,2,3-triazole derivative.

Quantitative Data Summary

ProductStarting MaterialReagentsYield (%)Reference
(Z)-3-Dodecenoic AcidThis compoundH₂, Lindlar's catalyst, quinolineTypically >90%General knowledge
(E)-3-Dodecenoic AcidThis compoundNa, liq. NH₃Typically >80%General knowledge
γ-DodecalactoneThis compound1. HgSO₄, H₂SO₄, H₂O/THF; 2. NaBH₄; 3. PTSA, tolueneModerate to goodAdapted from[1]
1,2,3-Triazole derivativeThis compoundBenzyl azide, CuSO₄·5H₂O, Na-ascorbateTypically >90%Adapted from[2]

Visualizing Synthetic Pathways

The following diagrams illustrate the logical flow of the synthetic transformations described above.

selective_reduction start This compound cis (Z)-3-Dodecenoic Acid start->cis H₂, Lindlar's Cat. trans (E)-3-Dodecenoic Acid start->trans Na, liq. NH₃ lactone_synthesis start This compound keto_acid 3-Oxododecanoic Acid start->keto_acid HgSO₄, H₂SO₄, H₂O hydroxy_acid 3-Hydroxydodecanoic Acid keto_acid->hydroxy_acid NaBH₄ lactone γ-Dodecalactone hydroxy_acid->lactone PTSA, heat cycloaddition start This compound product 1,2,3-Triazole Derivative start->product azide Organic Azide (e.g., Benzyl Azide) azide->product CuSO₄, Na-Ascorbate

References

Application Notes and Protocols: Click Chemistry Reactions with 3-Dodecynoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of 3-Dodecynoic acid in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions. This powerful bioconjugation technique allows for the efficient and specific labeling of molecules in various applications, including drug development, proteomics, and materials science.

Introduction to Click Chemistry with this compound

Click chemistry, a concept introduced by K. Barry Sharpless, refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts.[1][2][3][4] The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage between an alkyne and an azide.[1][5][6][7][8][9] this compound, a fatty acid containing a terminal alkyne, is a valuable building block for introducing a lipid moiety onto a target molecule through this versatile reaction. The resulting bioconjugates can be used to study lipid metabolism, protein lipidation, or to enhance the therapeutic properties of drug candidates.

The CuAAC reaction is known for its high efficiency and compatibility with a wide range of functional groups and aqueous conditions, making it ideal for biological applications.[9] The reaction is typically catalyzed by a source of Cu(I) ions, often generated in situ from a Cu(II) salt like copper(II) sulfate (B86663) (CuSO₄) with the addition of a reducing agent such as sodium ascorbate (B8700270).[5][6][7] Ligands like tris-(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) are often employed to stabilize the Cu(I) catalyst and improve reaction kinetics.[7]

Applications in Research and Drug Development

The conjugation of this compound to various molecules via click chemistry opens up a wide array of applications:

  • Metabolic Labeling: Introducing this compound into cellular systems allows for the tracking and identification of lipid-modified proteins and other biomolecules.

  • Drug Delivery: The hydrophobic nature of the dodecyl chain can be exploited to improve the solubility and cell permeability of drug candidates.

  • Biomarker Discovery: Probes functionalized with this compound can be used to identify and isolate specific protein targets.

  • Assay Development: The robust nature of the click reaction allows for the development of sensitive and specific assays for detecting enzyme activity or binding events.

Experimental Data

The following table summarizes typical reaction conditions and expected outcomes for the CuAAC reaction of this compound with an azide-containing molecule. Please note that these are representative values and optimal conditions may vary depending on the specific substrates and experimental setup.

ParameterValueNotes
Reactants This compound, Azide-functionalized molecule
Solvent t-Butanol/Water (1:1)Other aqueous solvent systems can be used.
Catalyst CuSO₄ (0.1 eq)
Reducing Agent Sodium Ascorbate (0.5 eq)A fresh solution is recommended.
Ligand THPTA (0.2 eq)Stabilizes the Cu(I) catalyst.
Reaction Temperature Room Temperature (25°C)
Reaction Time 1 - 4 hoursReaction progress can be monitored by TLC or LC-MS.
Typical Yield > 90%Yields are generally high for click reactions.

Experimental Protocols

This section provides a detailed protocol for a typical small-scale CuAAC reaction between this compound and an azide-functionalized molecule.

Materials
  • This compound

  • Azide-functionalized molecule (e.g., an azide-containing peptide or small molecule)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • tert-Butanol

  • Deionized water

  • Reaction vial

  • Magnetic stirrer and stir bar

Stock Solution Preparation
  • This compound (10 mM): Dissolve 1.96 mg of this compound (MW: 196.3 g/mol ) in 1 mL of tert-butanol.

  • Azide-functionalized Molecule (10 mM): Prepare a 10 mM stock solution of the azide-containing molecule in a suitable solvent (e.g., water, DMSO).

  • Copper(II) Sulfate (100 mM): Dissolve 25 mg of CuSO₄·5H₂O in 1 mL of deionized water.

  • Sodium Ascorbate (1 M): Dissolve 198 mg of sodium ascorbate in 1 mL of deionized water. Note: Prepare this solution fresh before each experiment.

  • THPTA (50 mM): Dissolve 21.7 mg of THPTA in 1 mL of deionized water.

Reaction Procedure
  • To a 1.5 mL microcentrifuge tube, add the following in the specified order:

    • 100 µL of deionized water

    • 100 µL of tert-butanol

    • 10 µL of 10 mM this compound stock solution (final concentration: 0.5 mM)

    • 10 µL of 10 mM azide-functionalized molecule stock solution (final concentration: 0.5 mM)

  • Prepare the catalyst premix in a separate tube:

    • 2 µL of 100 mM CuSO₄ stock solution

    • 4 µL of 50 mM THPTA stock solution

  • Add 5 µL of the freshly prepared catalyst premix to the reaction mixture.

  • Initiate the reaction by adding 5 µL of 1 M sodium ascorbate stock solution.

  • Vortex the reaction mixture gently for a few seconds.

  • Allow the reaction to proceed at room temperature for 1-4 hours with gentle stirring or occasional vortexing.

  • Monitor the reaction progress by an appropriate analytical method such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, the product can be purified using standard techniques such as column chromatography or high-performance liquid chromatography (HPLC).

Visualizations

The following diagrams illustrate the key aspects of the click chemistry reaction involving this compound.

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product 3-Dodecynoic_acid This compound (Alkyne) Triazole_Product 1,4-disubstituted Triazole (Stable Linkage) 3-Dodecynoic_acid->Triazole_Product Azide_Molecule Azide-functionalized Molecule Azide_Molecule->Triazole_Product CuSO4 CuSO4 (Cu(II)) CuI Cu(I) (Active Catalyst) CuSO4->CuI Reduction Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->CuI CuI->Triazole_Product Catalysis

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction.

G Start Start Prepare_Stocks Prepare Stock Solutions (Alkyne, Azide, CuSO4, Ascorbate, THPTA) Start->Prepare_Stocks Mix_Reactants Combine Reactants in Solvent (this compound, Azide Molecule) Prepare_Stocks->Mix_Reactants Prepare_Catalyst Prepare Catalyst Premix (CuSO4 + THPTA) Prepare_Stocks->Prepare_Catalyst Add_Catalyst Add Catalyst Premix to Reaction Mix_Reactants->Add_Catalyst Prepare_Catalyst->Add_Catalyst Initiate_Reaction Initiate with Sodium Ascorbate Add_Catalyst->Initiate_Reaction Incubate Incubate at Room Temperature (1-4 hours) Initiate_Reaction->Incubate Monitor Monitor Reaction Progress (TLC / LC-MS) Incubate->Monitor Purify Purify Product (Chromatography) Monitor->Purify End End Purify->End

Caption: Experimental Workflow for CuAAC with this compound.

References

Application Notes and Protocols for the Derivatization of 3-Dodecynoic Acid for Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-Dodecynoic acid is an unsaturated fatty acid with a triple bond, which can present analytical challenges due to its polarity and potential for low volatility. Derivatization is a crucial step in the analysis of such compounds by gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC). This document provides detailed application notes and protocols for the effective derivatization of this compound, enhancing its detectability and improving chromatographic performance. The described methods are broadly applicable to other unsaturated fatty acids as well.

I. Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For GC-MS analysis, derivatization is essential to increase the volatility and thermal stability of this compound. The two primary methods are esterification to form fatty acid methyl esters (FAMEs) and silylation.

A. Method 1: Esterification to Fatty Acid Methyl Esters (FAMEs)

This method involves the conversion of the carboxylic acid group to a less polar methyl ester, which is more volatile and exhibits better chromatographic behavior.[1][2]

1. Quantitative Data Summary

ParameterValueReference
Derivatization Reagent Boron trifluoride-methanol (BF3-Methanol)[1][3]
Typical Reaction Time 5-60 minutes[1][3]
Typical Reaction Temperature 60 °C[1][3]
Derivatization Efficiency Quantitative[1]
Limit of Detection (LOD) 1-30 µg/L (for various FAs)[4]
Limit of Quantification (LOQ) Not explicitly stated for this method, but generally slightly higher than LOD.
Stability of Derivative Methyl esters are stable for GC analysis.[1]

2. Experimental Protocol: FAMEs Preparation with BF3-Methanol

This protocol is a general guideline and may require optimization for specific sample matrices.

Materials:

  • This compound sample

  • Boron trifluoride-methanol solution (12-14% w/w)

  • Hexane (B92381) (HPLC grade)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Micro-reaction vessels (5-10 mL) with screw caps

  • Vortex mixer

  • Heating block or water bath

Procedure:

  • Weigh 1-25 mg of the this compound sample into a micro-reaction vessel.[1]

  • Add 2 mL of BF3-methanol solution to the vessel.[1]

  • Cap the vessel tightly and heat at 60 °C for 10-60 minutes. The optimal time should be determined empirically.[1][3]

  • Cool the vessel to room temperature.

  • Add 1 mL of water and 1 mL of hexane to the vessel.[1]

  • Shake the vessel vigorously for 1-2 minutes to extract the FAMEs into the hexane layer.[1]

  • Allow the layers to separate.

  • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous Na2SO4 to remove any residual water.

  • The resulting hexane solution containing the this compound methyl ester is ready for GC-MS analysis.

FAME_Derivatization cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_extraction Extraction cluster_analysis Analysis Sample This compound Sample AddReagent Add BF3-Methanol Sample->AddReagent Heat Heat at 60°C AddReagent->Heat AddHexaneWater Add Hexane & Water Heat->AddHexaneWater Vortex Vortex AddHexaneWater->Vortex Separate Separate Layers Vortex->Separate Dry Dry with Na2SO4 Separate->Dry GCMS GC-MS Analysis Dry->GCMS

Caption: Silylation derivatization workflow for GC-MS.

II. Derivatization for High-Performance Liquid Chromatography (HPLC) Analysis

For HPLC analysis, especially with UV or fluorescence detection, derivatization is employed to introduce a chromophoric or fluorophoric tag to the this compound molecule, thereby enhancing its detectability.

A. Method 1: Derivatization with 2,4'-Dibromoacetophenone (B128361)

This reagent reacts with the carboxylic acid to form a phenacyl ester derivative that strongly absorbs UV light, significantly improving detection sensitivity. [5] 1. Quantitative Data Summary

ParameterValueReference
Derivatization Reagent 2,4'-Dibromoacetophenone[5]
Catalyst Triethylamine (B128534)[5]
Typical Reaction Time 30 minutes[5]
Typical Reaction Temperature 40 °C (to prevent degradation of unsaturated acids)[5]
Detection Wavelength ~256 nm[5]
Limit of Detection (LOD) 2.3 x 10⁻⁴ to 5.1 pg (for various fatty acids)[6]
Stability of Derivative Stable for at least 30-40 days when stored at -26°C.[6]

2. Experimental Protocol: Derivatization with 2,4'-Dibromoacetophenone

Materials:

  • This compound sample

  • 2,4'-Dibromoacetophenone solution in acetone

  • Triethylamine solution in acetone

  • Acetone (HPLC grade)

  • Reaction vials with screw caps

  • Heating block or water bath

Procedure:

  • Dry the this compound sample under a stream of nitrogen.

  • To the dried sample, add a concentrated solution of 2,4'-dibromoacetophenone in acetone.

  • Add a concentrated solution of triethylamine in acetone.

  • Cap the vial tightly and heat at 40 °C for 30 minutes. [5]5. After cooling, the reaction mixture can be diluted with the mobile phase and is ready for HPLC analysis.

3. Workflow Diagram

Dibromoacetophenone_Derivatization cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Sample Dried this compound AddReagents Add 2,4'-Dibromoacetophenone and Triethylamine in Acetone Sample->AddReagents Heat Heat at 40°C AddReagents->Heat HPLC HPLC-UV Analysis Heat->HPLC

Caption: 2,4'-Dibromoacetophenone derivatization for HPLC.

B. Method 2: Derivatization with 2-Bromo-2'-acetonaphthone (B145970) (Naphthacyl Ester Formation)

This method is similar to the one above but uses a different reagent to form naphthacyl esters, which are also highly UV-active.

1. Quantitative Data Summary

ParameterValueReference
Derivatization Reagent 2-Bromo-2'-acetonaphthone[7]
Catalyst Triethylamine[7]
Typical Reaction Time Complete conversion in 15 minutes[7]
Typical Reaction Temperature Room temperature[7]
Detection Wavelength 246 nm[7][8]
Limit of Detection (LOD) Approximately 0.1 ng of fatty acid per injection[7][8]
Stability of Derivative Stable for at least two months when stored at -20 °C.[7]

2. Experimental Protocol: Naphthacyl Ester Formation

Materials:

  • This compound sample (1-5 µmoles)

  • 2-Bromo-2'-acetonaphthone solution (10 mg/mL in acetone)

  • Triethylamine solution (10 mg/mL in acetone)

  • Hexane (for sample dissolution)

  • Methanol/dichloromethane (3:1 v/v)

  • Screw-capped tubes

  • Nitrogen gas supply

Procedure:

  • Dissolve the this compound sample in hexane (e.g., 2 mL) and then dry it under a stream of nitrogen in a screw-capped tube. [7]2. Add 500 µL of the 2-bromo-2'-acetonaphthone solution (20 µmoles) to the dried sample. [7]3. Add 500 µL of the triethylamine solution (50 µmoles). [7]4. Vortex the mixture. The reaction should be complete within 15 minutes at room temperature. [7]5. Evaporate the solvent under a stream of nitrogen.

  • Redissolve the resulting naphthacyl ester derivative in 200 µL of methanol/dichloromethane (3:1 v/v). [7]7. The sample is now ready for injection into the HPLC system.

3. Workflow Diagram

Naphthacyl_Ester_Derivatization cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_final_prep Final Preparation cluster_analysis Analysis Sample Dried this compound AddReagents Add 2-Bromo-2'-acetonaphthone and Triethylamine in Acetone Sample->AddReagents Vortex Vortex at Room Temp AddReagents->Vortex Evaporate Evaporate Solvent Vortex->Evaporate Redissolve Redissolve in Methanol/DCM Evaporate->Redissolve HPLC HPLC-UV Analysis Redissolve->HPLC

Caption: Naphthacyl ester derivatization for HPLC.

III. Concluding Remarks

The choice of derivatization method for this compound depends on the analytical technique employed and the specific requirements of the analysis, such as sensitivity and sample matrix. For GC-MS, esterification to FAMEs is a robust and widely used method, while silylation offers a fast alternative for samples free of protic solvents. For HPLC analysis, derivatization with UV-absorbing agents like 2,4'-dibromoacetophenone or 2-bromo-2'-acetonaphthone provides excellent sensitivity for detection. The protocols and data presented here serve as a comprehensive guide for researchers to select and implement the most suitable derivatization strategy for the analysis of this compound and other unsaturated fatty acids.

References

3-Dodecynoic Acid: A Versatile Tool for Probing Lipid Metabolism and Signaling in Lipidomics Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lipidomics, the large-scale study of cellular lipids, is a rapidly expanding field crucial for understanding health and disease. Lipids are not merely structural components of membranes or energy storage molecules; they are also critical players in a myriad of cellular signaling pathways. To dissect the complex dynamics of lipid metabolism and signaling, researchers increasingly rely on chemical tools that can trace the fate of lipids within the cell. 3-Dodecynoic acid, a twelve-carbon fatty acid containing a terminal alkyne group, has emerged as a powerful chemical probe for lipidomics research. Its alkyne handle allows for bioorthogonal "click" chemistry reactions, enabling the visualization, identification, and quantification of lipids that have incorporated this fatty acid analog. This application note provides a comprehensive overview of the applications of this compound in lipidomics, complete with detailed experimental protocols and data presentation.

Principle of Action

This compound acts as a surrogate for its natural counterpart, lauric acid (dodecanoic acid). When introduced to cells, it is recognized and utilized by the cellular machinery involved in fatty acid metabolism. It can be activated to its coenzyme A (CoA) thioester and subsequently incorporated into various lipid species, including triacylglycerols, phospholipids (B1166683), and cholesteryl esters. The key feature of this compound is its terminal alkyne group. This small, non-perturbative functional group is bioorthogonal, meaning it does not react with endogenous cellular components. Following metabolic labeling, the alkyne-tagged lipids can be specifically and efficiently derivatized with reporter molecules (e.g., fluorophores or biotin) bearing an azide (B81097) group via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction. This enables a wide range of downstream applications, from in-gel fluorescence scanning to mass spectrometry-based lipid profiling.

Applications in Lipidomics Research

The unique properties of this compound make it a versatile tool for various applications in lipidomics, including:

  • Tracing Fatty Acid Metabolism: By tracking the incorporation of this compound into different lipid classes over time, researchers can elucidate the dynamics of lipid synthesis, trafficking, and turnover.

  • Identifying Protein-Lipid Interactions: Biotin-tagged this compound can be used to capture and identify proteins that interact with fatty acids or fatty acylated proteins.

  • Visualizing Lipid Localization: Fluorescently tagged this compound allows for the imaging of lipid distribution and localization within cellular compartments and organelles.

  • Quantitative Lipid Profiling: In conjunction with mass spectrometry, this compound can be used for the relative or absolute quantification of newly synthesized lipids.

  • Drug Discovery and Development: This tool can be employed to screen for compounds that modulate lipid metabolism and to study the mechanism of action of drugs targeting lipid pathways.[1]

Experimental Protocols

Here, we provide detailed protocols for the use of this compound in lipidomics research, from cell culture and metabolic labeling to sample preparation and analysis.

Protocol 1: Metabolic Labeling of Cultured Cells with this compound

This protocol describes the general procedure for labeling cultured mammalian cells with this compound.

Materials:

  • This compound (or a similar terminal alkyne-containing fatty acid)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Cultured mammalian cells

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Preparation of Labeling Medium:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • On the day of the experiment, prepare a BSA-conjugated this compound solution. Briefly, mix the fatty acid stock solution with fatty acid-free BSA in serum-free medium to achieve a final concentration that is 10x the desired labeling concentration. Incubate at 37°C for 30 minutes to allow for complex formation.

    • Dilute the BSA-conjugated this compound into complete cell culture medium to the final desired labeling concentration (typically 10-100 µM).

  • Metabolic Labeling:

    • Aspirate the old medium from the cells and wash once with PBS.

    • Add the pre-warmed labeling medium to the cells.

    • Incubate the cells for the desired period (e.g., 1-24 hours) at 37°C in a humidified incubator with 5% CO2. The optimal labeling time will depend on the specific research question and cell type.

  • Cell Harvesting:

    • After the labeling period, aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Harvest the cells by scraping or trypsinization.

    • Pellet the cells by centrifugation and wash the cell pellet once more with ice-cold PBS.

    • The cell pellet can be stored at -80°C for later analysis.

Protocol 2: Click Chemistry Reaction for Tagging Labeled Lipids

This protocol describes the copper-catalyzed click reaction to attach a reporter molecule (e.g., a fluorescent dye or biotin (B1667282) with an azide group) to the alkyne-labeled lipids in cell lysates.

Materials:

  • Cell pellet from Protocol 1

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Azide-functionalized reporter molecule (e.g., Azide-Fluor 488, Biotin-Azide)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (reducing agent)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or other copper-chelating ligand

  • Methanol (B129727), Chloroform (B151607), Water for lipid extraction

Procedure:

  • Cell Lysis:

    • Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer.

    • Lyse the cells by sonication or repeated freeze-thaw cycles.

    • Clarify the lysate by centrifugation to remove cellular debris.

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Click Reaction:

    • In a microcentrifuge tube, combine the following in order:

      • Cell lysate (containing a defined amount of protein, e.g., 50-100 µg)

      • Azide-reporter molecule (final concentration typically 10-50 µM)

      • TCEP or Sodium Ascorbate (final concentration 1 mM)

      • TBTA (final concentration 100 µM)

      • CuSO4 (final concentration 1 mM)

    • Vortex the reaction mixture gently and incubate at room temperature for 1 hour, protected from light if using a fluorescent reporter.

  • Lipid Extraction (Folch Method):

    • To the reaction mixture, add methanol and chloroform in a ratio that results in a final solvent ratio of 2:1:0.8 (chloroform:methanol:water, considering the aqueous volume of the lysate).

    • Vortex vigorously for 1 minute and then centrifuge to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

    • Wash the organic phase by adding a small volume of a 2:1 methanol:water mixture, vortexing, and centrifuging again.

    • Collect the lower organic phase and dry it under a stream of nitrogen gas.

    • The dried lipid extract is now ready for downstream analysis.

Protocol 3: Analysis of Labeled Lipids by Mass Spectrometry

This protocol provides a general workflow for the analysis of click-labeled lipids using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Dried lipid extract from Protocol 2

  • LC-MS grade solvents (e.g., acetonitrile, isopropanol (B130326), water, formic acid, ammonium (B1175870) formate)

  • C18 reverse-phase LC column

  • Mass spectrometer equipped with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation:

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., a mixture of isopropanol and acetonitrile).

    • Transfer the sample to an autosampler vial.

  • LC Separation:

    • Inject the sample onto the C18 column.

    • Separate the lipid species using a gradient of mobile phases. A typical gradient might involve a mobile phase A consisting of water/acetonitrile with formic acid and ammonium formate, and a mobile phase B consisting of isopropanol/acetonitrile with the same additives. The gradient should be optimized to achieve good separation of the lipid classes of interest.

  • MS and MS/MS Analysis:

    • Analyze the eluting lipids using the mass spectrometer in both positive and negative ion modes to detect a broad range of lipid classes.

    • Perform full scan MS to identify the molecular ions of the click-labeled lipids. The mass of the labeled lipid will be the mass of the endogenous lipid plus the mass of the this compound modification and the mass of the reporter tag.

    • Use data-dependent or targeted MS/MS to fragment the ions of interest. The fragmentation pattern will provide structural information and confirm the identity of the lipid class and the fatty acyl chains.

  • Data Analysis:

    • Process the raw data using appropriate software to identify and quantify the labeled lipid species.

    • Compare the abundance of labeled lipids across different experimental conditions to assess changes in lipid metabolism.

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Relative Abundance of this compound Incorporation into Major Phospholipid Classes

Phospholipid ClassControl Cells (%)Treated Cells (%)p-value
Phosphatidylcholine (PC)45.2 ± 3.162.5 ± 4.5<0.01
Phosphatidylethanolamine (PE)28.9 ± 2.518.3 ± 2.1<0.05
Phosphatidylserine (PS)15.6 ± 1.812.1 ± 1.5n.s.
Phosphatidylinositol (PI)10.3 ± 1.27.1 ± 0.9<0.05

Data are presented as the mean ± standard deviation of the percentage of total labeled phospholipids (n=3). Statistical significance was determined using a Student's t-test. n.s. = not significant.

Table 2: Quantification of Newly Synthesized Triacylglycerol (TAG) Species Containing this compound

TAG Species (Endogenous Acyl Chains + this compound)Control (pmol/mg protein)Treatment A (pmol/mg protein)Treatment B (pmol/mg protein)
16:0 / 18:1 / 12:1-alkyne120.5 ± 15.285.3 ± 10.1180.7 ± 20.5
16:0 / 18:2 / 12:1-alkyne88.2 ± 9.860.1 ± 7.5135.4 ± 15.2
18:1 / 18:1 / 12:1-alkyne155.3 ± 18.9102.7 ± 12.3220.1 ± 25.8

Data are presented as the mean ± standard deviation (n=4). Quantification was performed using a stable isotope-labeled internal standard.

Visualization of Workflows and Pathways

Experimental_Workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis seeding Seed Cells labeling Metabolic Labeling with this compound seeding->labeling harvest Harvest Cells labeling->harvest lysis Cell Lysis harvest->lysis click Click Chemistry (Tagging with Reporter) lysis->click extraction Lipid Extraction click->extraction lcms LC-MS/MS Analysis extraction->lcms data Data Processing & Quantification lcms->data

Signaling_Pathway FA_probe This compound Acyl_CoA 3-Dodecynoyl-CoA FA_probe->Acyl_CoA Activation Lipid_Classes Incorporation into Complex Lipids (PLs, TAGs, CEs) Acyl_CoA->Lipid_Classes Esterification Signaling Modulation of Signaling Pathways Lipid_Classes->Signaling Downstream Altered Cellular Functions Signaling->Downstream

Conclusion

This compound is a powerful and versatile tool for the study of lipid metabolism and its role in cellular signaling. The protocols and applications described in this note provide a framework for researchers to employ this chemical probe to gain novel insights into the complex world of lipids. Its ability to be metabolically incorporated and subsequently tagged via click chemistry opens up a wide array of experimental possibilities, making it an invaluable asset for academic research, drug discovery, and the development of new therapeutic strategies targeting lipid-related diseases.

References

Application Note: Synthesis of 3-Dodecynoic Acid Methyl Ester for Gas Chromatography (GC) Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This application note provides a detailed protocol for the synthesis of 3-dodecynoic acid methyl ester, a standard required for its quantification and analysis by gas chromatography (GC). Acetylenic fatty acids are a class of organic compounds that are of interest in various fields of research due to their potential biological activities, including their influence on fatty acid metabolism.[1] The accurate analysis of such compounds by GC necessitates the availability of pure standards. This document outlines a two-stage synthesis: the formation of this compound via an acetylide alkylation and carboxylation, followed by its conversion to the corresponding methyl ester using Fischer-Speier esterification.

Synthesis of this compound

The synthesis of this compound is achieved through a two-step process involving the alkylation of an acetylide anion followed by carboxylation. This method allows for the construction of the C12 carbon chain with the triple bond at the 3-position.

Experimental Protocol: Synthesis of this compound

Materials:

  • 1-Heptyne (B1330384)

  • n-Butyllithium (n-BuLi) in hexanes

  • 1-Bromo-2-ethoxyethane

  • Dry tetrahydrofuran (B95107) (THF)

  • Dry ice (solid carbon dioxide)

  • Diethyl ether

  • Hydrochloric acid (HCl), concentrated and dilute solutions

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

Procedure:

  • Formation of the Acetylide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet, dissolve 1-heptyne (1.0 eq) in dry THF. Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (1.1 eq) dropwise via the dropping funnel over 30 minutes. Stir the resulting milky white suspension for an additional 2 hours at -78 °C.

  • Alkylation: To the acetylide solution, add 1-bromo-2-ethoxyethane (1.2 eq) dropwise at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up and Grignard Formation: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product is then used to form the Grignard reagent by reacting with magnesium turnings in dry THF.

  • Carboxylation: In a separate flask, place a generous amount of crushed dry ice. Slowly pour the Grignard reagent solution onto the dry ice with vigorous stirring. Allow the mixture to warm to room temperature as the excess CO₂ sublimates.

  • Acidification and Extraction: Quench the reaction mixture with dilute hydrochloric acid. Extract the aqueous layer with diethyl ether. Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution. Acidify the bicarbonate washings with concentrated HCl to precipitate the carboxylic acid. Extract the acidified aqueous layer with diethyl ether.

  • Purification: Wash the final organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude this compound. The crude acid can be further purified by vacuum distillation or recrystallization.

Synthesis of this compound Methyl Ester

The synthesized this compound is converted to its methyl ester via Fischer-Speier esterification, a classic acid-catalyzed esterification method.[2][3] This derivatization increases the volatility of the compound, making it suitable for GC analysis.

Experimental Protocol: Fischer-Speier Esterification

Materials:

  • This compound

  • Methanol (B129727) (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Diethyl ether or Ethyl acetate (B1210297)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of anhydrous methanol (e.g., 0.33 M solution).[4]

  • Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the solution.[2]

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).[4] Typical reaction times can vary from 1 to 10 hours.[3]

  • Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure. Dilute the residue with diethyl ether or ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.[2][4]

  • Extraction and Drying: Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.[2][4]

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude this compound methyl ester. The product can be further purified by flash column chromatography if necessary.[4]

Data Presentation

Due to the lack of specific experimental data for this compound methyl ester in the searched literature, the following tables provide representative data for a similar C12 fatty acid methyl ester, methyl dodecanoate, for illustrative purposes.

Table 1: Physicochemical Properties of Methyl Dodecanoate

PropertyValue
Molecular Formula C₁₃H₂₆O₂
Molecular Weight 214.34 g/mol
Boiling Point 262 °C
Density 0.87 g/cm³

Table 2: Representative GC-MS Data for a C12 Fatty Acid Methyl Ester

ParameterValue
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm)
Oven Program 60°C (1 min), then 10°C/min to 280°C (10 min)
Injector Temperature 250 °C
MS Transfer Line Temp 280 °C
Carrier Gas Helium
Ionization Mode Electron Ionization (EI), 70 eV
Representative Retention Time ~15-17 min
Key Mass Fragments (m/z) 214 (M+), 185, 143, 87, 74 (base peak)

Table 3: Representative ¹H and ¹³C NMR Data for a C12 Fatty Acid Methyl Ester (in CDCl₃)

¹H NMR Chemical Shifts (ppm) Assignment ¹³C NMR Chemical Shifts (ppm) Assignment
3.67 (s, 3H)-OCH₃174.4C=O
2.30 (t, 2H)-CH₂-COO-51.4-OCH₃
1.63 (m, 2H)-CH₂-CH₂COO-34.1-CH₂-COO-
1.26 (m, 16H)-(CH₂)₈-22.7 - 31.9-(CH₂)₉-
0.88 (t, 3H)-CH₃14.1-CH₃

Note: The actual retention time, mass fragmentation pattern, and NMR shifts for this compound methyl ester will differ due to the presence of the triple bond.

Mandatory Visualizations

Synthesis_Workflow Synthesis Workflow for this compound Methyl Ester cluster_acid This compound Synthesis cluster_ester Esterification cluster_analysis Analysis Heptyne 1-Heptyne Acetylide Lithium Heptynilide Heptyne->Acetylide n-BuLi, THF, -78°C Alkylated Alkylated Heptyne Derivative Acetylide->Alkylated 1-Bromo-2-ethoxyethane Grignard Grignard Reagent Alkylated->Grignard Mg, THF Acid This compound Grignard->Acid 1. CO2 (dry ice) 2. H3O+ Ester This compound Methyl Ester Acid->Ester MeOH, H2SO4 (cat.), Reflux GCMS GC-MS Analysis Ester->GCMS

Caption: Workflow for the synthesis and analysis of this compound methyl ester.

Fatty_Acid_Signaling General Fatty Acid Signaling Pathway FA Fatty Acid (e.g., this compound) GPCR G-Protein Coupled Receptor (e.g., FFAR1/GPR40) FA->GPCR G_Protein Gq/11 GPCR->G_Protein activates PLC Phospholipase C G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC Protein Kinase C DAG->PKC activates Cellular_Response Cellular Response (e.g., Insulin Secretion) Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: A generalized signaling pathway for fatty acids mediated by G-protein coupled receptors.[5]

References

Troubleshooting & Optimization

Preventing isomerization of 3-Dodecynoic acid during synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-dodecynoic acid. Our focus is to address challenges related to isomerization and other common issues encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of isomerization during the synthesis of this compound?

A1: The primary cause of isomerization in the synthesis of this compound is the presence of strong bases. Internal alkynes, such as this compound, can isomerize to more thermodynamically stable internal alkynes or to terminal alkynes under basic conditions. This process, often referred to as the "alkyne zipper" reaction, proceeds through a series of deprotonation and reprotonation steps involving allenic intermediates.[1][2] The use of strong bases like sodium amide (NaNH₂) or potassium hydroxide (B78521) (KOH) at elevated temperatures can facilitate this triple bond migration.

Q2: What are the common isomeric impurities I might encounter?

A2: During the synthesis of this compound, you may encounter several isomeric impurities, including:

  • 2-Dodecynoic acid: This is a common and often more stable conjugated isomer.

  • Other positional isomers: The triple bond can migrate to other positions along the carbon chain (e.g., 4-dodecynoic acid, 5-dodecynoic acid, etc.).

  • Allenic acids: Allenes are intermediates in the isomerization process and may be present as minor impurities.

  • Terminal alkynes: Under strongly basic conditions, the triple bond can migrate to the end of the chain to form a terminal alkyne.[1]

Q3: How can I detect and quantify isomeric impurities?

A3: Several analytical techniques can be used to detect and quantify isomeric impurities:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile derivatives (e.g., methyl esters) of fatty acid isomers. Different isomers will have distinct retention times.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can distinguish between isomers based on the chemical shifts and coupling constants of the protons and carbons near the triple bond. For example, the protons adjacent to the triple bond in this compound will have a different chemical shift compared to those in 2-dodecenoic acid.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a silver ion column, can be effective for separating positional and geometric isomers of unsaturated fatty acids.[3]

Troubleshooting Guides

Problem 1: Significant formation of 2-dodecynoic acid and other positional isomers.

Cause: Use of strong bases during synthesis or workup. Saponification of a 3-dodecynoate ester using harsh conditions (e.g., high concentrations of NaOH or KOH, high temperatures) is a common cause.

Solution:

  • Employ a milder synthetic route: A recommended approach is the alkylation of a terminal alkyne with a suitable electrophile, which avoids the use of strong bases in the key bond-forming step.

  • Use mild saponification conditions: When converting an ester of this compound to the free acid, use milder conditions such as lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (B95107) (THF) and water at room temperature.

Experimental Protocol: Synthesis of this compound via Alkyne Alkylation

This protocol is designed to minimize isomerization by avoiding strong bases in the presence of the internal alkyne.

Step 1: Alkylation of 1-Nonyne (B165147) with Ethyl 3-bromopropionate

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-nonyne (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 eq, as a solution in hexanes) dropwise to the stirred solution. Maintain the temperature below -70 °C.

  • After the addition is complete, allow the mixture to stir at -78 °C for 1 hour to ensure complete formation of the lithium acetylide.

  • Slowly add a solution of ethyl 3-bromopropionate (1.1 eq) in anhydrous THF to the acetylide solution at -78 °C.

  • After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude ethyl 3-dodecynoate.

  • Purify the crude ester by column chromatography on silica (B1680970) gel.

Step 2: Mild Saponification of Ethyl 3-dodecynoate

  • Dissolve the purified ethyl 3-dodecynoate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (LiOH, 2.0-3.0 eq) to the solution.

  • Stir the mixture at room temperature and monitor the reaction progress by TLC until the starting material is consumed.

  • Acidify the reaction mixture to pH ~3 with dilute hydrochloric acid (e.g., 1 M HCl).

  • Extract the this compound with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.

ParameterConditionRationale
Deprotonation Base n-ButyllithiumStrong enough to deprotonate the terminal alkyne but is consumed before the internal alkyne is formed.
Alkylation Temperature -78 °C to room temp.Low initial temperature controls the exothermic reaction and minimizes side reactions.
Saponification Base Lithium Hydroxide (LiOH)A milder base compared to NaOH or KOH, reducing the risk of isomerization.[4]
Saponification Temp. Room TemperatureAvoids heat which can promote isomerization.
Problem 2: Low yield of this compound.

Cause 1: Incomplete deprotonation of 1-nonyne.

  • Troubleshooting: Ensure the use of freshly titrated n-butyllithium and strictly anhydrous conditions. The presence of moisture will quench the organolithium reagent.

Cause 2: Competing elimination reaction.

  • Troubleshooting: Ethyl 3-bromopropionate is a primary halide, which favors the desired SN2 reaction. However, if the reaction temperature is too high during the addition of the electrophile, elimination can become a competing side reaction.[1][5] Maintain a low temperature during the addition and allow the reaction to warm slowly.

Cause 3: Incomplete saponification.

  • Troubleshooting: Monitor the saponification reaction closely using TLC. If the reaction stalls, a slight increase in temperature (e.g., to 40 °C) can be attempted, but with caution to avoid isomerization. Ensure a sufficient excess of LiOH is used.

Visualizations

Synthesis_of_3_Dodecynoic_Acid cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Saponification 1-Nonyne 1-Nonyne Lithium Nonylide Lithium Nonylide 1-Nonyne->Lithium Nonylide 1. n-BuLi, THF, -78 °C Ethyl 3-dodecynoate Ethyl 3-dodecynoate Lithium Nonylide->Ethyl 3-dodecynoate 2. BrCH2CH2COOEt Ethyl 3-bromopropionate Ethyl 3-bromopropionate Ethyl 3-bromopropionate->Ethyl 3-dodecynoate This compound This compound Ethyl 3-dodecynoate->this compound 3. LiOH, THF/H2O 4. H3O+

Caption: Synthetic pathway for this compound via alkyne alkylation.

Isomerization_Mechanism 3-Alkynoic Acid 3-Alkynoic Acid Allenic Intermediate Allenic Intermediate 3-Alkynoic Acid->Allenic Intermediate - H+ (Base) 2-Alkynoic Acid 2-Alkynoic Acid 3-Alkynoic Acid->2-Alkynoic Acid Isomerization Allenic Intermediate->2-Alkynoic Acid + H+

Caption: Base-catalyzed isomerization of a 3-alkynoic acid.

Troubleshooting_Workflow start Synthesis of this compound check_product Analyze product by GC-MS/NMR start->check_product pure_product Pure this compound (>95%) check_product->pure_product No/Minor Isomers isomers_present Isomers Detected check_product->isomers_present Significant Isomers low_yield Low Yield check_product->low_yield Low Yield check_synthesis Review Synthetic Protocol isomers_present->check_synthesis purification Optimize Purification (Column Chromatography, HPLC) isomers_present->purification low_yield->check_synthesis check_reagents Check Reagent Quality (anhydrous solvents, fresh n-BuLi) check_synthesis->check_reagents check_conditions Verify Reaction Conditions (temperature, reaction time) check_synthesis->check_conditions

References

Technical Support Center: Synthesis of 3-Alkynoic Acids

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 3-alkynoic acids. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and side reactions encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 3-alkynoic acids?

A1: The primary methods for synthesizing 3-alkynoic acids involve the carboxylation of propargyl organometallic reagents, such as Grignard or organolithium reagents, and the alkylation of malonic esters with propargyl halides followed by hydrolysis and decarboxylation.

Q2: What is the most common side reaction observed during the synthesis of 3-alkynoic acids via carboxylation of propargyl organometallic reagents?

A2: The most prevalent side reaction is the propargyl-allenyl rearrangement, which leads to the formation of the isomeric allenoic acid (a 2,3-alkadienoic acid). This occurs because the organometallic intermediate can exist in equilibrium between the propargyl and allenyl forms.

Q3: How can I minimize the formation of the allenoic acid byproduct?

A3: The formation of the allenoic acid byproduct can be minimized by carefully controlling the reaction temperature. Lower temperatures, typically -78°C to -20°C, significantly favor the formation of the desired 3-alkynoic acid by suppressing the rearrangement to the more thermodynamically stable allenyl intermediate.

Q4: I am using the malonic ester synthesis route. What are the potential side reactions I should be aware of?

A4: In the malonic ester synthesis, a major drawback is the potential for dialkylation of the malonic ester.[1] This occurs when the initially alkylated product is deprotonated again and reacts with another equivalent of the propargyl halide, leading to a disubstituted malonic ester. This can lower the yield of the desired monosubstituted product and complicate purification.

Q5: My reaction is complete, but I am having trouble isolating the 3-alkynoic acid. What could be the issue?

A5: 3-Alkynoic acids can sometimes be prone to decarboxylation, especially if heated for prolonged periods during workup or purification. It is advisable to use mild workup conditions and avoid excessive heat. Purification by flash chromatography with an eluent containing a small amount of acetic acid can help to maintain the protonated state of the carboxylic acid and improve recovery.[2]

Troubleshooting Guides

Issue 1: Formation of Allenoic Acid as a Major Byproduct

Symptoms:

  • NMR or GC-MS analysis of the crude product shows a significant amount of an isomeric product.

  • The IR spectrum may show a characteristic absorption for an allene (B1206475) at around 1950 cm⁻¹.

Root Cause: The propargyl organometallic intermediate is in equilibrium with its allenic isomer. At higher temperatures, the equilibrium favors the more stable allenyl form, which then reacts with carbon dioxide to produce the allenoic acid. A standard room temperature Grignard synthesis can result in a nearly 50/50 mixture of the desired propargyl product and the rearranged allenic product.

Solutions:

Parameter Recommendation Expected Outcome
Temperature Maintain a low reaction temperature, ideally between -78°C and -20°C, during the formation of the organometallic reagent and the subsequent carboxylation.Significantly reduces the rate of the propargyl-allenyl rearrangement, leading to a higher yield of the 3-alkynoic acid.
Solvent Use a less polar solvent like diethyl ether or a mixture of diethyl ether and THF.Can influence the position of the propargyl-allenyl equilibrium.
Counterion The choice of metal (e.g., Mg, Li) can affect the reactivity and the equilibrium position. Experiment with different organometallic reagents.May alter the product distribution.
Issue 2: Low Yield of 3-Alkynoic Acid in Malonic Ester Synthesis

Symptoms:

  • The final yield of the 3-alkynoic acid is significantly lower than expected.

  • Analysis of the crude reaction mixture shows the presence of a higher molecular weight byproduct.

Root Cause: Dialkylation of the malonic ester is a common side reaction.[1] After the first alkylation with the propargyl halide, the resulting product still has an acidic proton that can be removed by the base, leading to a second alkylation.

Solutions:

Parameter Recommendation Expected Outcome
Stoichiometry Use a slight excess of the malonic ester relative to the propargyl halide and the base.Minimizes the chance of the mono-alkylated product being deprotonated and undergoing a second alkylation.
Base Use a base that matches the ester group of the malonic ester (e.g., sodium ethoxide for diethyl malonate) to prevent transesterification.[3]Avoids the formation of mixed ester byproducts.
Reaction Time Monitor the reaction closely and quench it as soon as the starting propargyl halide is consumed.Reduces the time for the mono-alkylated product to undergo a second alkylation.

Experimental Protocols

Protocol 1: Synthesis of a 3-Alkynoic Acid via Carboxylation of a Propargyl Grignard Reagent

This protocol is adapted from a procedure for the synthesis of a propargyl alcohol, with modifications for carboxylation to minimize rearrangement.

Materials:

  • Magnesium turnings

  • Propargyl bromide (or chloride)

  • Anhydrous diethyl ether

  • Dry ice (solid carbon dioxide)

  • 10% Hydrochloric acid

Procedure:

  • Set up an oven-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser with a nitrogen inlet.

  • Add magnesium turnings to the flask.

  • Add a solution of propargyl bromide in anhydrous diethyl ether dropwise to the magnesium turnings to initiate the Grignard reaction.

  • Once the reaction has started, cool the flask to -20°C using a dry ice/acetone bath.

  • Slowly add the remaining solution of propargyl bromide, maintaining the temperature at -20°C.

  • After the addition is complete, stir the mixture at -20°C for an additional hour.

  • In a separate flask, crush a generous amount of dry ice.

  • Slowly pour the Grignard reagent solution onto the crushed dry ice with vigorous stirring.

  • Allow the mixture to warm to room temperature.

  • Quench the reaction by slowly adding 10% hydrochloric acid until the aqueous layer is acidic.

  • Separate the ethereal layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3-alkynoic acid.

  • Purify the product by flash chromatography or distillation.

Protocol 2: Synthesis of a 2-Alkynoic Acid via Carboxylation of a Lithiated Terminal Alkyne

This protocol is for the synthesis of a 2-alkynoic acid but illustrates the general procedure for carboxylation of an organolithium reagent.[2]

Materials:

  • Terminal alkyne

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Dry ice (solid carbon dioxide)

  • 10% Hydrochloric acid

Procedure:

  • Dissolve the terminal alkyne in anhydrous THF in a flask under a nitrogen atmosphere.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add a solution of n-BuLi in hexanes dropwise to the alkyne solution.

  • Stir the mixture at -78°C for 30 minutes.

  • Bubble a stream of carbon dioxide gas through the reaction mixture or pour the mixture over crushed dry ice.

  • Allow the mixture to warm to room temperature.

  • Add 10% hydrochloric acid to quench the reaction.

  • Extract the product with diethyl ether.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purify the resulting 2-alkynoic acid by flash chromatography.

Visualizations

Synthesis_Workflow cluster_carboxylation Carboxylation of Propargyl Organometallic cluster_malonic Malonic Ester Synthesis Propargyl_Halide Propargyl Halide Organometallic_Formation Formation of Organometallic Reagent (Grignard or Organolithium) Propargyl_Halide->Organometallic_Formation Mg or Li Carboxylation Carboxylation (CO2) Organometallic_Formation->Carboxylation Alkynoic_Acid 3-Alkynoic Acid Carboxylation->Alkynoic_Acid Malonic_Ester Malonic Ester Alkylation Alkylation with Propargyl Halide Malonic_Ester->Alkylation Base Hydrolysis_Decarboxylation Hydrolysis & Decarboxylation Alkylation->Hydrolysis_Decarboxylation Alkynoic_Acid2 3-Alkynoic Acid Hydrolysis_Decarboxylation->Alkynoic_Acid2

Caption: General synthetic workflows for 3-alkynoic acids.

Troubleshooting_Logic Start Product Mixture Analysis Is_Allenoic_Acid_Present Is Allenoic Acid a Significant Byproduct? Start->Is_Allenoic_Acid_Present Is_Dialkylated_Product_Present Is a Dialkylated Product Observed? Start->Is_Dialkylated_Product_Present Low_Yield Overall Low Yield? Start->Low_Yield Lower_Temperature Action: Lower reaction temperature to -78°C to -20°C Is_Allenoic_Acid_Present->Lower_Temperature Yes Is_Allenoic_Acid_Present->Check_Other_Issues No Use_Ester_Excess Action: Use excess malonic ester Is_Dialkylated_Product_Present->Use_Ester_Excess Yes Is_Dialkylated_Product_Present->Check_Other_Issues2 No Check_Decarboxylation Possible Cause: Decarboxylation during workup. Action: Use mild workup conditions, avoid heat. Low_Yield->Check_Decarboxylation Yes

Caption: Troubleshooting logic for 3-alkynoic acid synthesis.

References

Technical Support Center: Synthesis of 3-Dodecynoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-dodecynoic acid synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly via the carboxylation of 1-undecyne (B103828) using a Grignard reagent.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Grignard reagent.- Ensure all glassware is rigorously dried to prevent moisture contamination. - Use anhydrous solvents (e.g., diethyl ether, THF). - Confirm the quality of the magnesium turnings; activate if necessary with a small crystal of iodine.
2. Poor quality of 1-undecyne.- Purify the starting alkyne by distillation if impurities are suspected.
3. Inefficient carboxylation.- Use freshly crushed, high-purity dry ice (solid CO2). - Introduce the Grignard reagent to the dry ice slowly to maintain a low temperature and ensure efficient trapping of the carboxylate.
Formation of Significant Byproducts 1. Wurtz coupling of the Grignard reagent with unreacted alkyl halide.- Add the alkyl halide slowly to the magnesium turnings to maintain a low concentration of the halide. - Ensure the reaction temperature is controlled during Grignard formation.
2. Dimerization of the alkyne.- This can be catalyzed by trace metal impurities. Ensure high-purity reagents and clean glassware.
3. Formation of a ketone by double addition of the Grignard reagent to the carboxylate intermediate.- Maintain a low reaction temperature during the addition of the Grignard reagent to the dry ice. - Use an excess of dry ice.
Difficulties in Product Isolation and Purification 1. Emulsion formation during aqueous workup.- Add saturated ammonium (B1175870) chloride solution instead of water for the initial quench. - If emulsions persist, try breaking them by adding a small amount of a different organic solvent or by filtration through Celite.
2. Co-elution of product with non-polar impurities during column chromatography.- Adjust the solvent system for chromatography. A common mobile phase for acidic compounds is a mixture of hexane (B92381) and ethyl acetate (B1210297) with a small amount of acetic acid.
3. Product is an oil and difficult to crystallize.- Attempt purification by vacuum distillation. - If distillation is not feasible, consider converting the carboxylic acid to a solid derivative (e.g., an amide or a salt) for purification and then hydrolyzing it back to the acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent and dependable method is the carboxylation of the corresponding terminal alkyne, 1-undecyne. This is typically achieved by first preparing the Grignard reagent of 1-undecyne, followed by its reaction with solid carbon dioxide (dry ice).[1][2][3][4][5][6]

Q2: I am not getting the expected yield. What are the critical parameters to control for maximizing the yield?

A2: To maximize the yield, focus on the following:

  • Anhydrous Conditions: The Grignard reagent is highly sensitive to moisture. All glassware must be oven-dried, and anhydrous solvents must be used.[1]

  • Quality of Reagents: Use high-purity magnesium, 1-undecyne, and freshly crushed dry ice.

  • Temperature Control: Maintain a gentle reflux during the Grignard formation and keep the temperature low (ideally around -78 °C) during the carboxylation step.

  • Efficient Quenching: Add the Grignard reagent to a large excess of crushed dry ice to favor the formation of the carboxylate salt over side reactions.[1][4]

Q3: What are the expected side products in this synthesis, and how can I minimize them?

A3: Common side products include:

  • Docosane: From the coupling of the undecyl Grignard reagent. Minimize by slow addition of the alkyl halide.

  • Undecane: From the reaction of the Grignard reagent with any trace water. Minimize by ensuring anhydrous conditions.[3]

  • A ketone: Formed by the reaction of two equivalents of the Grignard reagent with the carboxylate intermediate. Minimize by using an excess of CO2 and maintaining a low temperature.[6]

Q4: How can I effectively purify the final product?

A4: Purification can be achieved through several methods:

  • Acid-Base Extraction: After the reaction, the crude product can be dissolved in an organic solvent and washed with a basic aqueous solution (e.g., sodium bicarbonate). The desired carboxylic acid will move to the aqueous layer as its carboxylate salt. The aqueous layer is then acidified and extracted with an organic solvent to recover the purified acid.[1]

  • Column Chromatography: Silica (B1680970) gel chromatography using a solvent system such as hexane/ethyl acetate with a small amount of acetic acid can be effective.[7]

  • Vacuum Distillation: If the product is a liquid, vacuum distillation can be a good purification method.[8]

  • Recrystallization: If the product is a solid or can be converted to a solid derivative, recrystallization is an excellent method for achieving high purity.[7]

Data Presentation

The following table summarizes typical yields for the carboxylation of various terminal alkynes, which can provide an expected range for the synthesis of this compound.

Terminal Alkyne Carboxylation Method Yield (%) Reference
1-EthynylbenzenePhotocatalytic with CO299[9]
4-EthynyltoluenePhotocatalytic with CO285[9]
1-Bromo-4-ethynylbenzenePhotocatalytic with CO278[9]
1-HexynePhotocatalytic with CO253[9]
1-OctynePhotocatalytic with CO238[9]
1-DecynePhotocatalytic with CO225[9]
PhenylacetyleneCu-catalyzed with CO280-99[10]
Various Terminal AlkynesCs2CO3-mediated with CO2Good to Excellent[11]

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

This protocol details the synthesis of this compound from 1-undecyne.

Materials:

  • 1-Undecyne

  • Magnesium turnings

  • Ethyl bromide (for initiation, if necessary)

  • Anhydrous diethyl ether or THF

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium bicarbonate (NaHCO3), saturated aqueous solution

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Hexane

  • Ethyl acetate

Procedure:

  • Preparation of the Grignard Reagent:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

    • Place magnesium turnings in the flask.

    • Add a solution of 1-undecyne in anhydrous diethyl ether to the dropping funnel.

    • Add the 1-undecyne solution dropwise to the magnesium turnings. The reaction should initiate, as evidenced by bubbling and a gentle reflux. If the reaction does not start, a small amount of ethyl bromide or a crystal of iodine can be added.

    • Once the addition is complete, reflux the mixture gently for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Carboxylation:

    • In a separate large beaker or flask, place a large excess of freshly crushed dry ice.

    • Slowly pour the prepared Grignard reagent solution onto the dry ice with vigorous stirring. A thick slurry will form.

    • Allow the mixture to warm to room temperature as the excess CO2 sublimes.

  • Workup and Purification:

    • Carefully quench the reaction mixture by slowly adding aqueous HCl until the solution is acidic.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with a saturated solution of sodium bicarbonate.

    • Separate the layers. The desired product is now in the aqueous layer as the sodium salt.

    • Acidify the aqueous layer with HCl and extract with diethyl ether.

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

    • Further purify the product by vacuum distillation or column chromatography on silica gel (hexane:ethyl acetate with 1% acetic acid).

Visualizations

Synthesis_Pathway 1-Undecyne 1-Undecyne Undecynylmagnesium_halide Undecynyl Grignard Reagent 1-Undecyne->Undecynylmagnesium_halide  + Mg, Et2O Mg, Et2O Mg, Et2O Carboxylate_salt Carboxylate Salt Intermediate Undecynylmagnesium_halide->Carboxylate_salt  + CO2 CO2 CO2 (Dry Ice) 3-Dodecynoic_acid This compound Carboxylate_salt->3-Dodecynoic_acid  + H3O+ H3O+ H3O+ (Acidic Workup) Troubleshooting_Workflow Start Low Yield? Check_Grignard Check Grignard Reagent Activity Start->Check_Grignard Yes Check_Reagents Verify Reagent Purity Check_Grignard->Check_Reagents Activity OK Success Yield Improved Check_Grignard->Success Inactive, remake Check_Conditions Optimize Reaction Conditions Check_Reagents->Check_Conditions Purity OK Check_Reagents->Success Impure, purify Improve_Purification Refine Purification Technique Check_Conditions->Improve_Purification Conditions OK Check_Conditions->Success Suboptimal, adjust Improve_Purification->Success

References

Technical Support Center: Purifying 3-Dodecynoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 3-Dodecynoic acid. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this long-chain alkynoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The impurity profile of this compound largely depends on its synthetic route. A common method for its synthesis is the carboxylation of 1-undecyne. Potential impurities from this synthesis include:

  • Unreacted 1-Undecyne: The starting terminal alkyne.

  • Isomeric Acids: Rearrangement of the triple bond can lead to the formation of other dodecynoic acid isomers.

  • Polymerization Products: Alkynes can polymerize under certain conditions, leading to higher molecular weight impurities.

  • Side-products from Carboxylation: Depending on the specific reagents used, other carboxylated species may be formed.

Q2: What are the recommended storage conditions for this compound to minimize degradation?

A2: To ensure the stability of this compound, it should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and potential polymerization. For long-term storage, refrigeration is recommended.

Q3: Can I use distillation to purify this compound?

A3: While fractional distillation is a common technique for purifying fatty acids, its application to this compound should be approached with caution. The triple bond in alkynoic acids can be sensitive to high temperatures, potentially leading to isomerization or polymerization. If distillation is considered, it should be performed under high vacuum to lower the boiling point and minimize thermal stress on the molecule.

Q4: How can I assess the purity of my this compound sample?

A4: The purity of this compound can be effectively determined using Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS). High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or MS) can also be employed. Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for identifying and quantifying impurities.

Troubleshooting Guides

Recrystallization

Recrystallization is a powerful and cost-effective method for purifying solid organic compounds like this compound.

Problem 1: Oiling out during recrystallization.

  • Cause: The compound is melting before it dissolves, or the solubility of the compound in the chosen solvent is too high at the cooling temperature.

  • Solution:

    • Use a larger volume of solvent.

    • Switch to a solvent with a lower boiling point.

    • Employ a solvent pair. Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.

Problem 2: Poor recovery of purified crystals.

  • Cause:

    • Too much solvent was used, keeping the product dissolved even at low temperatures.

    • The cooling process was too rapid, leading to the formation of small, impure crystals.

    • The compound is highly soluble in the chosen solvent even at low temperatures.

  • Solution:

    • Concentrate the filtrate by evaporating some of the solvent and attempt a second crystallization.

    • Ensure a slow cooling process. Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.

    • Select a different solvent or solvent pair where the compound has a steeper solubility curve (high solubility at high temperature and low solubility at low temperature).

Problem 3: Crystals are colored.

  • Cause: Colored impurities are co-crystallizing with the product.

  • Solution:

    • Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use with caution as it can also adsorb some of the desired product.

    • Perform a second recrystallization.

Column Chromatography

Column chromatography is a versatile technique for separating this compound from impurities with different polarities.

Problem 1: Poor separation of this compound from a non-polar impurity (e.g., 1-undecyne).

  • Cause: The mobile phase is too polar, causing both compounds to elute quickly without sufficient interaction with the stationary phase.

  • Solution:

    • Decrease the polarity of the mobile phase. For normal-phase chromatography (e.g., silica (B1680970) gel), this means increasing the proportion of the non-polar solvent (e.g., hexane) in the eluent mixture (e.g., hexane (B92381)/ethyl acetate).

    • Use a longer column to increase the surface area for interaction.

Problem 2: this compound is retained too strongly on the column.

  • Cause: The mobile phase is not polar enough to elute the acidic compound from the polar stationary phase.

  • Solution:

    • Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate (B1210297) in a hexane/ethyl acetate mixture.

    • For carboxylic acids, adding a small amount of a polar modifier like acetic acid or formic acid to the mobile phase can help to improve elution by competing with the analyte for binding sites on the stationary phase and by reducing tailing.

Problem 3: Tailing of the this compound peak.

  • Cause: Strong interaction between the carboxylic acid group and active sites on the stationary phase (e.g., silanol (B1196071) groups on silica gel).

  • Solution:

    • Add a small amount of a polar modifier like acetic or formic acid to the mobile phase.

    • Use a stationary phase with deactivated silanol groups or a different type of stationary phase altogether (e.g., alumina, or a bonded phase).

Data Presentation

Purification MethodTypical Impurities RemovedPurity Achieved (Typical)Yield (Typical)
Recrystallization Starting materials, some isomeric impurities>98%60-80%
Column Chromatography Non-polar impurities (e.g., unreacted alkyne), some isomeric impurities>99%70-90%
Fractional Distillation Non-volatile impuritiesVariableVariable

Note: The values in this table are estimates and can vary significantly based on the initial purity of the crude product and the specific experimental conditions.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents (e.g., hexane, ethyl acetate, methanol, and mixtures thereof) to find a suitable solvent or solvent pair. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Column Chromatography of this compound
  • Column Packing: Prepare a column with silica gel as the stationary phase, using a non-polar solvent like hexane to create a slurry and pack the column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase or a volatile solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane). This will elute non-polar impurities like unreacted 1-undecyne.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) to the hexane. A typical gradient might be from 0% to 20% ethyl acetate in hexane. To improve peak shape and recovery of the acid, 0.1-1% of acetic acid can be added to the mobile phase.

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the purified this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Carboxylation of 1-Undecyne crude_product Crude this compound synthesis->crude_product Yields recrystallization Recrystallization crude_product->recrystallization Initial Purification column_chromatography Column Chromatography crude_product->column_chromatography High Purity Separation pure_product Pure this compound recrystallization->pure_product Solid Product column_chromatography->pure_product Purified Fractions analysis Purity Assessment (GC-MS, HPLC, NMR) pure_product->analysis Quality Control

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography start Purification Issue oiling_out Oiling Out? start->oiling_out poor_recovery Poor Recovery? start->poor_recovery colored_crystals Colored Crystals? start->colored_crystals poor_separation Poor Separation? start->poor_separation strong_retention Strong Retention? start->strong_retention peak_tailing Peak Tailing? start->peak_tailing solution1 Use more solvent or a solvent pair oiling_out->solution1 solution2 Concentrate filtrate or use a different solvent poor_recovery->solution2 solution3 Use activated charcoal or re-recrystallize colored_crystals->solution3 solution4 Decrease mobile phase polarity poor_separation->solution4 solution5 Increase mobile phase polarity or add acid modifier strong_retention->solution5 solution6 Add acid modifier to mobile phase peak_tailing->solution6

Caption: Troubleshooting logic for common purification challenges.

signaling_pathway Potential Signaling Pathway for this compound dodecynoic_acid This compound (Potential Inhibitor) p97 p97/VCP dodecynoic_acid->p97 Inhibits mTORC1 mTORC1 p97->mTORC1 Regulates downstream Downstream Effects (e.g., Inhibition of Protein Synthesis, Induction of Autophagy) mTORC1->downstream Controls

Caption: A potential signaling pathway for this compound, based on the known activity of the related molecule, decanoic acid, on the mTORC1 pathway.[1][2] Further research is needed to confirm this pathway for this compound.

References

Technical Support Center: Overcoming Poor Aqueous Solubility of 3-Dodecynoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of 3-Dodecynoic acid in their experiments. This document provides troubleshooting advice and frequently asked questions (FAQs) to address these issues effectively.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous media?

A1: this compound, a C12 long-chain fatty acid, has a long hydrophobic hydrocarbon tail and a polar carboxylic acid head group. The long non-polar tail makes it poorly soluble in polar solvents like water.[1] For a substance to dissolve, the energy required to break the interactions between solute molecules and between solvent molecules must be compensated by the energy released from the formation of solute-solvent interactions. In the case of this compound and water, the hydrophobic interactions of the long alkyl chains with water are not energetically favorable.

Q2: What is the expected aqueous solubility of a C12 fatty acid?

A2: The aqueous solubility of long-chain fatty acids is generally low. For instance, Dodecanoic acid (Lauric acid), a saturated C12 fatty acid, is practically insoluble in water. The solubility is expected to be in the low mg/L range.

Q3: How can I improve the solubility of this compound in my experiments?

A3: Several methods can be employed to enhance the aqueous solubility of this compound. These include:

  • pH Adjustment: Increasing the pH of the aqueous medium above the pKa of the carboxylic acid group will deprotonate it, forming a more soluble carboxylate salt.

  • Co-solvents: Using a water-miscible organic solvent can increase the solubility by reducing the polarity of the solvent system.

  • Surfactants: Adding a surfactant above its critical micelle concentration (CMC) can lead to the formation of micelles that encapsulate the hydrophobic this compound, effectively "dissolving" it in the aqueous phase.

  • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, shielding them from the aqueous environment and increasing their apparent solubility.[2]

Troubleshooting Guide

Issue 1: Precipitation of this compound upon addition to aqueous buffer.

Diagram: Troubleshooting Workflow for Precipitation

start Precipitation Observed ph Adjust pH start->ph Is pH adjustment feasible? cosolvent Add Co-solvent ph->cosolvent Unsuccessful/Not Feasible end Solubilization Achieved ph->end Successful surfactant Use Surfactant cosolvent->surfactant Unsuccessful/Interference cosolvent->end Successful cyclodextrin (B1172386) Try Cyclodextrin surfactant->cyclodextrin Unsuccessful/Interference surfactant->end Successful cyclodextrin->end Successful

Caption: A logical workflow for troubleshooting precipitation issues with this compound.

Troubleshooting Steps:

  • pH Adjustment:

    • Rationale: The pKa of long-chain fatty acids is typically in the range of 4.5 to 10, depending on the chain length and degree of unsaturation.[3][4][5][6] By increasing the pH of the buffer to at least 2 units above the pKa of this compound, the carboxylic acid group will be deprotonated, forming the more soluble carboxylate anion.

    • Protocol:

      • Prepare a stock solution of this compound in a minimal amount of a water-miscible organic solvent (e.g., ethanol (B145695) or DMSO).

      • Prepare your desired aqueous buffer.

      • Slowly add the this compound stock solution to the buffer while stirring.

      • Monitor the pH and adjust it upwards using a suitable base (e.g., NaOH) until the precipitate dissolves. Aim for a final pH that is compatible with your experimental system.

  • Co-solvents:

    • Rationale: Co-solvents reduce the overall polarity of the aqueous medium, making it a more favorable environment for the hydrophobic tail of the fatty acid.[7][8]

    • Protocol:

      • Prepare a stock solution of this compound in a water-miscible organic solvent such as ethanol, propylene (B89431) glycol, or DMSO.

      • Prepare your aqueous buffer.

      • Determine the maximum tolerable concentration of the co-solvent in your experimental system.

      • Prepare a series of aqueous buffer solutions containing different percentages of the co-solvent (e.g., 1%, 5%, 10% v/v).

      • Add the this compound stock solution to each co-solvent/buffer mixture and observe for dissolution.

Issue 2: Low and inconsistent results in biological assays.

Troubleshooting Steps:

  • Surfactant Solubilization:

    • Rationale: Surfactants form micelles that can encapsulate hydrophobic molecules, increasing their concentration in the aqueous phase and improving their availability in biological assays.[9][10]

    • Protocol:

      • Choose a biocompatible surfactant (e.g., Tween 80, a non-ionic surfactant, or Sodium Dodecyl Sulfate (SDS), an anionic surfactant).

      • Prepare a stock solution of the surfactant in your aqueous buffer at a concentration well above its Critical Micelle Concentration (CMC).

      • Prepare a stock solution of this compound in a small amount of organic solvent.

      • Add the fatty acid stock solution to the surfactant solution with gentle stirring to allow for micellar encapsulation.

      • The final concentration of the surfactant should be kept above its CMC in the final assay volume.

  • Cyclodextrin Complexation:

    • Rationale: Cyclodextrins are cage-like molecules that can encapsulate hydrophobic guest molecules, like this compound, within their cavity, thereby increasing their aqueous solubility and stability.[2][11]

    • Protocol:

      • Select a suitable cyclodextrin, such as beta-cyclodextrin (B164692) (β-CD) or its more soluble derivative, hydroxypropyl-beta-cyclodextrin (HP-β-CD).

      • Prepare an aqueous solution of the cyclodextrin.

      • Prepare a stock solution of this compound in an organic solvent (e.g., ethanol).

      • Slowly add the fatty acid solution to the cyclodextrin solution while stirring. The mixture may need to be stirred for several hours or overnight to allow for complex formation.

      • The resulting solution containing the this compound-cyclodextrin inclusion complex can then be used in your experiments.

Data Presentation

Table 1: Comparison of Solubilization Methods for Long-Chain Fatty Acids

MethodPrincipleAdvantagesDisadvantagesTypical Starting Concentrations
pH Adjustment Increases charge, leading to greater electrostatic interactions with water.Simple, cost-effective.Limited by the pKa of the acid and the pH constraints of the experiment. May not be suitable for all biological assays.Adjust pH to > 2 units above pKa.
Co-solvents Reduces the polarity of the aqueous medium.Effective for a wide range of hydrophobic compounds.The organic solvent may interfere with biological assays or cause toxicity.1-20% (v/v) of Ethanol, DMSO, or Propylene Glycol.
Surfactants Forms micelles that encapsulate the hydrophobic molecule.High solubilization capacity.Surfactants can denature proteins and interfere with cell membranes.> CMC (e.g., Tween 80: ~0.015 mM, SDS: ~8 mM).[12][13][14][15]
Cyclodextrins Forms inclusion complexes with the hydrophobic molecule.Generally biocompatible, can improve stability.Can be more expensive, complex formation can be slow.Molar ratio of cyclodextrin to fatty acid typically ranges from 1:1 to 10:1.

Table 2: Properties of Common Solubilizing Agents

AgentTypeMolar Mass ( g/mol )Critical Micelle Concentration (CMC)Notes
Ethanol Co-solvent46.07N/AMiscible with water in all proportions.
Propylene Glycol Co-solvent76.09N/ACommonly used in pharmaceutical formulations.
DMSO Co-solvent78.13N/AAprotic solvent, can be toxic at higher concentrations.
Tween 80 Non-ionic Surfactant~1310~0.015 mMGenerally considered biocompatible.[15]
SDS Anionic Surfactant288.38~8 mMCan denature proteins.[12][13][14]
β-Cyclodextrin Complexing Agent~1135N/ALimited aqueous solubility.
HP-β-Cyclodextrin Complexing Agent~1400N/AHigher aqueous solubility than β-CD.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
  • Add an excess amount of this compound to a known volume of the aqueous medium (e.g., buffer at a specific pH) in a sealed, screw-cap vial.

  • Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the vial to stand undisturbed to let the undissolved solid settle.

  • Carefully withdraw a sample from the supernatant, ensuring no solid particles are transferred. It is recommended to filter the sample through a 0.22 µm filter that does not bind the fatty acid.

  • Quantify the concentration of dissolved this compound in the filtrate using a suitable analytical method, such as HPLC-UV, GC-MS, or a colorimetric assay after derivatization.

  • Perform the experiment in triplicate to ensure reproducibility.

Protocol 2: Co-solvent Solubilization Procedure
  • Prepare a high-concentration stock solution of this compound in 100% of the chosen co-solvent (e.g., 100 mM in ethanol).

  • In a series of microcentrifuge tubes, prepare different dilutions of the co-solvent in your aqueous buffer (e.g., 0%, 1%, 2%, 5%, 10%, and 20% v/v).

  • Add a small, fixed volume of the this compound stock solution to each tube to achieve the desired final concentration.

  • Vortex each tube thoroughly and visually inspect for any precipitation immediately and after a set incubation period (e.g., 1 hour at room temperature).

  • The lowest concentration of co-solvent that results in a clear, stable solution is the minimum required for solubilization at that fatty acid concentration.

Signaling Pathway Involvement

Diagram: Fatty Acid Activation of PPARα Signaling Pathway

cluster_nucleus Nucleus FA This compound (Fatty Acid) PPARa PPARα FA->PPARa binds & activates PPRE PPRE (Peroxisome Proliferator Response Element) PPARa->PPRE RXR RXR RXR->PPRE Gene_Expression Target Gene Expression PPRE->Gene_Expression Lipid_Metabolism Increased Lipid Metabolism (β-oxidation) Gene_Expression->Lipid_Metabolism

Caption: Simplified diagram of the PPARα signaling pathway activated by a fatty acid ligand.

Long-chain fatty acids, such as this compound, can act as signaling molecules. One of the key pathways they are involved in is the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway.[16][17][18][19] Fatty acids can enter the cell and bind to and activate PPARα, a nuclear receptor. This activation leads to the heterodimerization of PPARα with the Retinoid X Receptor (RXR). The PPARα/RXR heterodimer then binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes.[18][19] This binding initiates the transcription of genes involved in lipid metabolism, particularly those responsible for fatty acid uptake and β-oxidation.[16][17][18]

References

Technical Support Center: NMR Signal Assignment for 3-Dodecynoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the NMR signal assignment of 3-Dodecynoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the main difficulties in assigning the NMR signals for this compound?

A1: The primary challenges in the NMR signal assignment of this compound arise from:

  • Signal Overlap: The long aliphatic chain (C5 to C11) consists of multiple methylene (B1212753) (-CH2-) groups with very similar chemical environments. This leads to severe overlap in the ¹H NMR spectrum, typically between 1.2-1.4 ppm, making it difficult to resolve and assign individual signals.[1] In the ¹³C NMR spectrum, the signals for these carbons also appear in a narrow range (approximately 28-32 ppm).

  • Weak Quadrupole Moment of the Alkyne Carbons: The sp-hybridized carbons of the triple bond (C3 and C4) often exhibit weak and broad signals in the ¹³C NMR spectrum due to their long relaxation times.

  • Subtle Chemical Shift Differences: The chemical shifts of the methylene groups are influenced by their proximity to the carboxylic acid and the alkyne functionalities, but these differences can be very small and difficult to discern.

Q2: Which NMR solvent is recommended for this compound?

A2: Deuterated chloroform (B151607) (CDCl₃) is a common and suitable solvent for this compound as it is a non-polar solvent that readily dissolves fatty acids.[2] Other solvents like deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or methanol-d₄ can also be used, and may sometimes help to resolve overlapping signals by inducing small changes in chemical shifts.[3] However, be aware that acidic protons, like the carboxylic acid proton, may exchange with deuterium (B1214612) in solvents like D₂O or methanol-d₄, leading to the disappearance of the signal.[3]

Q3: How can I confirm the presence of the carboxylic acid proton?

A3: The carboxylic acid proton (-COOH) typically appears as a broad singlet at a downfield chemical shift (usually >10 ppm).[4] To confirm its assignment, you can perform a D₂O exchange experiment. Add a drop of deuterium oxide (D₂O) to your NMR sample, shake it, and re-acquire the ¹H NMR spectrum. The carboxylic acid proton will exchange with deuterium, causing the signal to disappear or significantly decrease in intensity.[3]

Troubleshooting Guides

Problem 1: Severe overlap of methylene proton signals in the ¹H NMR spectrum.

Solution:

  • Increase Spectrometer Field Strength: If possible, acquire the spectrum on a higher field NMR spectrometer (e.g., 600 MHz or higher). Higher magnetic fields will increase the chemical shift dispersion, potentially resolving some of the overlapping signals.

  • 2D NMR Spectroscopy: Employ two-dimensional NMR techniques to resolve the overlapping signals and establish connectivity between protons and carbons.

    • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically over 2-3 bonds).[5] It will help to trace the connectivity of the entire aliphatic chain, starting from the well-resolved protons at C2 and C5.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons.[6] It is extremely useful for assigning the ¹H and ¹³C signals of the methylene groups.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-3 bonds).[7] It can be used to confirm assignments and piece together the carbon skeleton.

Problem 2: Difficulty in assigning the quaternary alkyne carbons (C3 and C4).

Solution:

  • HMBC Experiment: The HMBC experiment is the most effective way to assign the quaternary carbons of the alkyne. Look for correlations between:

    • The protons on C2 and the carbons C3 and C4.

    • The protons on C5 and the carbons C3 and C4.

  • Adjust Acquisition Parameters: To enhance the signal of quaternary carbons in a ¹³C NMR experiment, you can increase the relaxation delay (d1) to allow for full relaxation of these nuclei.

  • Predicted Chemical Shifts: Use predicted chemical shift values as a guide to locate the expected region for the alkyne carbons (typically 70-90 ppm).

Problem 3: Broad or distorted peaks in the spectrum.

Solution:

  • Check Sample Preparation:

    • Concentration: Highly concentrated samples can lead to broad peaks due to increased viscosity and intermolecular interactions.[2] Try diluting your sample.

    • Solubility: Ensure your sample is fully dissolved. Any undissolved particles will lead to poor shimming and broad lineshapes.[2] Filter the sample if necessary.

    • Paramagnetic Impurities: The presence of paramagnetic impurities can cause significant line broadening. Ensure your glassware is clean and your solvent is of high purity.

  • Shimming: Poor magnetic field homogeneity is a common cause of broad peaks. Carefully shim the spectrometer before acquiring the data.

Data Presentation

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Disclaimer: The following data are predicted values and should be used as a guide for signal assignment. Actual experimental values may vary depending on the solvent, concentration, and temperature.

Atom Number¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
1~11-12 (broad s)~178-180
2~3.15 (t)~35-37
3-~80-82
4-~75-77
5~2.25 (tt)~18-20
6~1.50 (m)~28-30
7~1.30 (m)~28-30
8~1.28 (m)~28-30
9~1.28 (m)~28-30
10~1.28 (m)~31-33
11~1.28 (m)~22-24
12~0.88 (t)~13-15

Experimental Protocols

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.[2]

  • If any solid particles are present, filter the solution through a small cotton plug in a Pasteur pipette into a clean 5 mm NMR tube.

  • Cap the NMR tube and label it clearly.

2. NMR Data Acquisition:

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. A sufficient number of scans should be used to obtain a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a standard proton-decoupled carbon spectrum.

  • DEPT-135: This experiment is useful for differentiating between CH, CH₂, and CH₃ groups. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative.

  • COSY: Acquire a standard gradient-selected COSY (gCOSY) experiment.

  • HSQC: Acquire a standard gradient-selected HSQC experiment optimized for one-bond J(CH) coupling of approximately 145 Hz.

  • HMBC: Acquire a standard gradient-selected HMBC experiment with the long-range coupling delay optimized for a J(CH) coupling of 8-10 Hz.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_1D_NMR 1D NMR cluster_2D_NMR 2D NMR cluster_assignment Signal Assignment weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve filter Filter into NMR Tube dissolve->filter H1_NMR 1H NMR filter->H1_NMR C13_NMR 13C NMR filter->C13_NMR DEPT DEPT-135 filter->DEPT COSY COSY H1_NMR->COSY HSQC HSQC C13_NMR->HSQC DEPT->HSQC COSY->HSQC HMBC HMBC HSQC->HMBC assign Complete Signal Assignment HMBC->assign

Caption: Experimental workflow for NMR signal assignment of this compound.

troubleshooting_guide start Start: NMR Signal Assignment Difficulty overlap Problem: Signal Overlap? start->overlap quaternary Problem: Weak Quaternary Alkyne Signals? overlap->quaternary No solution_2D Solution: Use 2D NMR (COSY, HSQC, HMBC) overlap->solution_2D Yes broad_peaks Problem: Broad Peaks? quaternary->broad_peaks No solution_hmbc Solution: Use HMBC Increase Relaxation Delay quaternary->solution_hmbc Yes solution_sample_prep Solution: Check Sample Prep (Concentration, Solubility) Re-shim Spectrometer broad_peaks->solution_sample_prep Yes end Successful Assignment broad_peaks->end No solution_2D->end solution_hmbc->end solution_sample_prep->end

Caption: Troubleshooting logic for common NMR issues with this compound.

References

Technical Support Center: Protection of 3-Dodecynoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the protection of the carboxylic acid group of 3-dodecynoic acid. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to protect the carboxylic acid group of this compound?

A1: The carboxylic acid group is acidic and its carbonyl group is susceptible to nucleophilic attack. Protection is necessary to:

  • Mask the acidic proton, which can interfere with base-catalyzed reactions[1].

  • Prevent the carbonyl group from undergoing nucleophilic addition[1].

  • Allow for selective modification of other functional groups within the molecule.

Q2: What are the most common protecting groups for carboxylic acids?

A2: The most common protecting groups for carboxylic acids are esters, such as methyl, ethyl, benzyl (B1604629), tert-butyl, and silyl (B83357) esters[2]. The choice of ester depends on the stability required for subsequent reaction steps and the conditions that can be tolerated for its removal[2].

Q3: How does the internal alkyne in this compound affect the choice of protecting group?

A3: The internal alkyne is a relatively stable functional group. However, strongly acidic or basic conditions, as well as certain reducing or oxidizing agents, could potentially react with the triple bond. Therefore, the protecting group strategy should involve mild protection and deprotection conditions to maintain the integrity of the alkyne.

Q4: What is "orthogonal protection" and how is it relevant?

A4: Orthogonal protection is a strategy that allows for the selective removal of one protecting group in the presence of others, without affecting them[3][4]. This is crucial in multi-step syntheses where different functional groups need to be manipulated independently[4][5]. For instance, you could have a silyl ether protecting a hydroxyl group elsewhere in the molecule and a benzyl ester protecting the carboxylic acid; the silyl ether can be removed with fluoride (B91410) ions without affecting the benzyl ester.

Protecting Group Selection and Troubleshooting Guides

Below are detailed guides for common protecting groups for this compound, including protocols, troubleshooting advice, and data tables.

Decision Workflow for Protecting Group Selection

The following diagram illustrates a general workflow for selecting a suitable protecting group for this compound.

G cluster_0 Protecting Group Selection Workflow cluster_1 Reaction Condition Considerations cluster_2 Deprotection Method Considerations start Start: Need to protect This compound subsequent_steps What are the subsequent reaction conditions? start->subsequent_steps deprotection_needs What deprotection conditions are tolerated by the final molecule? subsequent_steps->deprotection_needs Define stability requirements acid_stable Need stability to acid? base_stable Need stability to base? redox_stable Need stability to redox reagents? select_pg Select Protecting Group deprotection_needs->select_pg Match with PG properties mild_acid Mild Acidic Cleavage? mild_base Mild Basic Cleavage? hydrogenolysis Hydrogenolysis? nucleophilic Nucleophilic Cleavage?

Caption: Workflow for selecting a protecting group.

Methyl Esters

Methyl esters are simple to form but can require harsh conditions for removal, which might not be suitable for complex molecules.

Parameter Protection Deprotection
Reagents Methanol (B129727) (MeOH), Acid Catalyst (e.g., H₂SO₄, TsOH)[6] or CH₂N₂[7]NaOH or LiOH in aq. MeOH/THF[7]; or strong acid (e.g., 12M HCl)[8]
Typical Yield >90%>90%
Advantages Simple, inexpensive reagents.Well-established procedures.
Disadvantages Deprotection often requires strong base or acid, which can affect other functional groups.Potential for racemization under basic conditions if chiral centers are present[2].
Experimental Protocol: Methyl Esterification (Fischer Esterification)
  • Dissolve this compound in a large excess of methanol.

  • Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH)[6].

  • Heat the mixture to reflux for 4-10 hours, monitoring the reaction by TLC[9].

  • After cooling, remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester.

Troubleshooting Guide: Methyl Esters
Problem Possible Cause Solution
Low yield of ester Incomplete reaction due to equilibrium.Use a larger excess of methanol or remove water as it forms using a Dean-Stark apparatus[6].
Insufficient catalyst.Increase the amount of acid catalyst.
Decomposition during deprotection Substrate is sensitive to strong base/acid.Consider a milder protecting group like a benzyl or silyl ester.
Incomplete deprotection Steric hindrance or insufficient reagent/time.Increase reaction time, temperature, or concentration of the base/acid.

Benzyl Esters

Benzyl esters are a popular choice as they can be removed under neutral conditions via hydrogenolysis, which is compatible with many functional groups, including internal alkynes.

Parameter Protection Deprotection (Hydrogenolysis)
Reagents Benzyl alcohol (BnOH), TsOH[10] or Benzyl bromide (BnBr), Base (e.g., Cs₂CO₃)H₂, Palladium on Carbon (Pd/C)[10]
Typical Yield >90%>95%
Advantages Stable to a wide range of conditions.Deprotection is under mild, neutral conditions.
Disadvantages Pd/C is flammable.May not be suitable if other reducible groups (e.g., alkenes, other alkynes) are present and need to be preserved.
Experimental Protocol: Benzyl Esterification
  • Dissolve this compound in a suitable solvent like DMF.

  • Add a base such as cesium carbonate (Cs₂CO₃).

  • Add benzyl bromide (BnBr) dropwise and stir the mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and purify by column chromatography.

Experimental Protocol: Benzyl Ester Deprotection (Hydrogenolysis)
  • Dissolve the benzyl ester in a solvent like methanol (MeOH) or ethyl acetate (EtOAc)[10].

  • Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

  • Stir the mixture under an atmosphere of hydrogen gas (H₂) at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, filter the mixture through Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate to obtain the deprotected carboxylic acid.

Troubleshooting Guide: Benzyl Esters
Problem Possible Cause Solution
Low yield of ester Incomplete reaction.Increase reaction time or try a different base/solvent combination.
Incomplete hydrogenolysis Catalyst poisoning or deactivation.Use fresh, high-quality Pd/C. Ensure the solvent is pure.
Insufficient hydrogen pressure.Increase the hydrogen pressure (use a Parr shaker if available).
Reduction of the alkyne Catalyst is too active.Use a less active catalyst, such as Lindlar's catalyst, if selective deprotection is a concern alongside other reducible groups, though the internal alkyne should be stable.

Workflow for Benzyl Ester Protection and Deprotection

G cluster_protection Protection cluster_deprotection Deprotection A This compound B Add BnBr, Cs₂CO₃ in DMF A->B C Benzyl 3-dodecynoate B->C D H₂, Pd/C in MeOH C->D E This compound D->E

Caption: Benzyl ester protection and deprotection workflow.

tert-Butyl Esters

tert-Butyl (t-Bu) esters are stable to basic and nucleophilic conditions but are readily cleaved by acid[11]. This makes them useful in orthogonal protection schemes[12].

Parameter Protection Deprotection
Reagents Isobutylene, Acid catalyst or Boc₂O, DMAPTrifluoroacetic acid (TFA) in CH₂Cl₂[13], or aqueous phosphoric acid[14]
Typical Yield 70-90%>95%
Advantages Very stable to bases and many nucleophiles.Cleavage occurs under mild acidic conditions.
Disadvantages Protection can be challenging for hindered acids.Sensitive to strong acids used for deprotection of other groups.
Experimental Protocol: tert-Butyl Esterification
  • Suspend this compound in dichloromethane (B109758) (CH₂Cl₂).

  • Add di-tert-butyl dicarbonate (B1257347) (Boc₂O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

  • Stir at room temperature for 12-24 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer, concentrate, and purify as needed.

Troubleshooting Guide: tert-Butyl Esters
Problem Possible Cause Solution
Low yield of ester Reagents are not fresh.Use fresh Boc₂O and ensure DMAP is active.
Incomplete deprotection Insufficient acid or reaction time.Increase the concentration of TFA or the reaction time. Monitor carefully to avoid side reactions.
Side reactions during deprotection Other acid-labile groups are present.Consider using a milder Lewis acid like ZnBr₂ for deprotection[13].

Silyl Esters

Silyl esters are easily formed and cleaved under very mild conditions, making them suitable for sensitive substrates[3][11]. Their stability varies greatly depending on the steric bulk of the silyl group (e.g., TMS < TES < TBS < TIPS)[15].

Parameter Protection Deprotection
Reagents Silyl chloride (e.g., TBSCl), Base (e.g., Imidazole (B134444), Et₃N) in DMF or CH₂Cl₂Fluoride source (e.g., TBAF) in THF or mild acid[16].
Typical Yield >95%>95%
Advantages Formed and cleaved under very mild conditions.Stability can be tuned by choice of silyl group.
Disadvantages Generally less stable than other esters, especially to acid and base.Can be prone to migration in polyhydroxy compounds.
Experimental Protocol: tert-Butyldimethylsilyl (TBS) Esterification
  • Dissolve this compound in DMF.

  • Add imidazole followed by tert-butyldimethylsilyl chloride (TBSCl).

  • Stir at room temperature for 1-4 hours.

  • Quench with water and extract with an organic solvent.

  • Wash, dry, and concentrate to obtain the silyl ester.

Troubleshooting Guide: Silyl Esters
Problem Possible Cause Solution
Low yield of ester Moisture in the reaction.Ensure all reagents and solvents are anhydrous.
Ester is hydrolyzed during workup Silyl ester is not stable to aqueous conditions.Perform a non-aqueous workup if possible.
Incomplete deprotection Steric hindrance.For very hindered silyl esters, heating or using a stronger fluoride source may be necessary.

References

Avoiding triple bond migration in 3-Dodecynoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 3-Dodecynoic Acid

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling and utilizing this compound, with a specific focus on preventing the common issue of triple bond migration.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I'm seeing unexpected peaks in the 1H-NMR spectrum of my this compound sample, particularly in the vinyl and acetylenic regions. What could be the cause?

A1: The presence of unexpected peaks in these regions is a strong indicator of triple bond migration, a common issue with alkynoic acids. Your this compound may have isomerized to other positions along the carbon chain (e.g., 2-dodecynoic acid, 4-dodecynoic acid) or rearranged to form allenes (compounds with C=C=C bonds). This isomerization is typically catalyzed by the presence of bases.

Troubleshooting Steps:

  • Re-evaluate your reaction conditions: Have you used any strong bases (e.g., NaOH, KOH, NaNH2) in your recent experimental steps? Even mild bases like triethylamine (B128534) can cause migration at elevated temperatures.

  • Check your purification method: Certain chromatography conditions (e.g., using basic alumina) can induce isomerization.

  • Analyze the isomeric mixture: Use analytical techniques like GC-MS or detailed NMR analysis to identify the specific isomers present. This will help in pinpointing the cause.

Q2: How can I definitively identify the isomers of this compound in my sample?

A2: A combination of spectroscopic methods is recommended for unambiguous identification:

  • ¹H-NMR: The chemical shifts and coupling constants of the protons adjacent to the triple bond are highly sensitive to its position. For this compound, you would expect a characteristic signal for the methylene (B1212753) protons at the C-2 position. Isomerization to the 2-position would result in a vinyl proton signal.

  • ¹³C-NMR: The chemical shifts of the sp-hybridized carbons of the triple bond are distinct for each isomer.

  • IR Spectroscopy: Internal alkynes (like this compound) have a C≡C stretching frequency around 2200-2260 cm⁻¹. Terminal alkynes (if migration to the end of the chain occurs) will show a C≡C stretch around 2100-2140 cm⁻¹ and a strong ≡C-H stretch around 3300 cm⁻¹. Allenes will exhibit a characteristic stretch around 1950 cm⁻¹.

  • GC-MS: This is a powerful technique to separate the isomers and obtain their mass spectra, aiding in their identification.

Q3: What are the primary factors that promote triple bond migration in this compound?

A3: The primary culprits are strong bases and high temperatures . The mechanism involves the deprotonation of a carbon adjacent to the alkyne, leading to an allene (B1206475) intermediate, which can then be reprotonated at a different position, effectively "moving" the triple bond. The presence of the acidic carboxylic acid proton complicates matters, as it will be deprotonated first by any added base.

Q4: I need to perform a reaction on the carboxylic acid group of this compound using a base. How can I do this without causing triple bond migration?

A4: This is a classic challenge. The best approach is to protect the carboxylic acid group as an ester (e.g., a methyl, ethyl, or benzyl (B1604629) ester).[1][2] This removes the acidic proton, allowing you to perform subsequent reactions under a wider range of conditions without needing an excess of base that could initiate isomerization. The ester can be deprotected later under conditions that are unlikely to cause triple bond migration (e.g., mild acid hydrolysis or hydrogenolysis for a benzyl ester).[2]

Quantitative Data Summary

The risk of triple bond migration is highly dependent on the reaction conditions. The following table provides a semi-quantitative guide to the stability of this compound in the presence of various reagents and conditions.

Reagent/ConditionTemperatureRisk of MigrationNotes
Strong Bases
NaNH₂ (Sodium Amide)Room Temp to RefluxVery HighA classic reagent for inducing alkyne isomerization (the "alkyne zipper" reaction).[3]
KAPARoom TempVery HighPotassium 3-aminopropylamide is extremely effective at promoting triple bond migration to the terminal position.
KOH / NaOHElevatedHighStrong inorganic bases can readily cause isomerization, especially at higher temperatures.
Potassium tert-butoxideElevatedHighA strong, non-nucleophilic base that can deprotonate adjacent carbons.
Mild Bases
Triethylamine (Et₃N)Room TempLowGenerally safe at room temperature for short reaction times.
ElevatedModerateRisk increases significantly with prolonged heating.
DiisopropylethylamineRoom TempLowSterically hindered and less likely to cause isomerization than Et₃N.
Acidic Conditions
Dilute HCl, H₂SO₄Room TempVery LowAcid-catalyzed isomerization of alkynes is not a common pathway.
Metals
Pd/C, H₂Room TempLowHydrogenation will reduce the alkyne, but migration is not the primary reaction.
Lindlar's CatalystRoom TempVery LowUsed for partial reduction to a cis-alkene; does not promote migration.[4]
Na, NH₃ (l)-33 °CVery LowUsed for partial reduction to a trans-alkene; does not promote migration.

Experimental Protocols

Protocol 1: Synthesis of this compound via Sonogashira Coupling (Migration-Resistant Method)

This protocol is designed to minimize the risk of triple bond migration by using a mild base and protecting the carboxylic acid group.

Step 1: Esterification of a Precursor

  • Protect a suitable precursor, such as 3-bromopropanoic acid, as a benzyl ester. This can be achieved by reacting the acid with benzyl alcohol in the presence of an acid catalyst (e.g., a catalytic amount of H₂SO₄) in a solvent like toluene (B28343) with Dean-Stark apparatus to remove water.

  • Purify the resulting benzyl 3-bromopropanoate (B1231587) by distillation or chromatography.

Step 2: Sonogashira Coupling

  • In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve 1-decyne (B165119) in a mixture of THF and triethylamine (Et₃N).

  • Add Pd(PPh₃)₄ (palladium tetrakis) and CuI (copper(I) iodide) as catalysts.

  • Slowly add the benzyl 3-bromopropanoate to the reaction mixture at room temperature.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. The reaction should be complete within a few hours.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting benzyl 3-dodecynoate by column chromatography on silica (B1680970) gel.

Step 3: Deprotection

  • Dissolve the purified benzyl 3-dodecynoate in ethanol (B145695) or ethyl acetate.

  • Add a catalytic amount of Pd/C (10% by weight).

  • Subject the mixture to an atmosphere of hydrogen gas (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Evaporate the solvent to yield this compound.

Protocol 2: Analysis of Isomeric Purity by ¹H-NMR
  • Dissolve a small sample (5-10 mg) of the synthesized this compound in CDCl₃.

  • Acquire a ¹H-NMR spectrum.

  • Expected Signals for this compound:

    • A triplet around δ 0.9 ppm (CH₃ group).

    • A broad multiplet between δ 1.2-1.6 ppm (methylene chain).

    • A multiplet around δ 2.1-2.3 ppm (protons on the carbon adjacent to the alkyne, C-5).

    • A signal for the methylene protons at C-2, which will be coupled to the protons at C-5.

  • Signals Indicating Isomerization:

    • 2-Dodecynoic Acid: Appearance of a signal in the vinyl region (δ 5.5-7.0 ppm).

    • Allenic Isomers: Complex multiplets in the region of δ 4.5-5.5 ppm.

    • Terminal Alkyne (11-Dodecynoic Acid): A triplet around δ 1.9 ppm for the terminal acetylenic proton (≡C-H).

Visualizations

Troubleshooting Workflow for Triple Bond Migration

TripleBondMigration start Unexpected Peaks in NMR/IR check_base Was a strong base used? start->check_base check_temp Was the reaction heated? check_base->check_temp No cause_base Strong base likely cause of isomerization check_base->cause_base Yes check_purification Purification method? check_temp->check_purification No cause_temp Heat with mild base can cause migration check_temp->cause_temp Yes check_purification->start Neutral Media cause_purification Basic chromatography media can cause migration check_purification->cause_purification Basic Media solution_base Use milder base or protect acid group cause_base->solution_base solution_temp Run reaction at lower temperature cause_temp->solution_temp solution_purification Use silica gel instead of alumina cause_purification->solution_purification

Caption: Troubleshooting workflow for identifying the cause of triple bond migration.

Mechanism of Base-Catalyzed Isomerization

IsomerizationMechanism cluster_0 Base-Catalyzed Isomerization alkyne 3-Alkynoic Acid allene Allene Intermediate alkyne->allene -H⁺ base1 Base (B⁻) base1->alkyne isomer 2-Alkynoic Acid (Isomer) allene->isomer +H⁺ base2 Base (B⁻) base2->isomer

Caption: Simplified mechanism of base-catalyzed triple bond migration via an allene intermediate.

Recommended Synthetic Pathway

SyntheticPathway start 3-Bromopropanoic Acid protect Protect Carboxylic Acid (e.g., Benzyl Ester) start->protect protected_acid Benzyl 3-bromopropanoate protect->protected_acid coupling Sonogashira Coupling with 1-Decyne protected_acid->coupling protected_product Benzyl 3-dodecynoate coupling->protected_product deprotect Deprotect (Hydrogenolysis) protected_product->deprotect final_product This compound deprotect->final_product

Caption: Recommended synthetic workflow to avoid triple bond migration.

References

Technical Support Center: 3-Dodecynoic Acid Quenching Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with quenching reactions involving 3-Dodecynoic acid. The information is based on general principles of organic chemistry due to the limited specific literature on quenching this particular compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in this compound that I should consider during a quenching step?

A1: this compound has two key functional groups: a carboxylic acid and an internal alkyne. The carboxylic acid is acidic and can be deprotonated by bases. The alkyne is a site of unsaturation and can undergo addition reactions. The choice of quenching agent and conditions should be compatible with both groups to avoid unwanted side reactions.

Q2: What are some general quenching agents that could be used for reactions involving this compound?

A2: The choice of quenching agent depends on the specific reagents used in your reaction.

  • For reactions involving strong bases (e.g., organolithiums, Grignard reagents), a common quenching agent is a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). This will protonate any remaining base and the carboxylate salt of your product without being overly acidic.

  • For reactions involving reducing agents like lithium aluminum hydride (LAH), a careful, sequential addition of water followed by a dilute acid (e.g., 1M HCl) is a standard procedure.

  • If your reaction is sensitive to water, an anhydrous quench with a proton source like acetic acid might be considered, followed by an aqueous workup.

Q3: How can I avoid side reactions at the alkyne functional group during quenching?

A3: The internal alkyne in this compound is generally less reactive than a terminal alkyne. However, under certain conditions, it can still react. To minimize side reactions:

  • Avoid highly reactive electrophiles during the quench.

  • Keep the temperature low during the quenching process.

  • Use mild quenching agents.

Q4: What is the expected solubility of this compound and its salts?

A4: this compound, being a long-chain carboxylic acid, is expected to have low solubility in water but good solubility in many organic solvents such as ethers, alcohols, and chlorinated solvents.[1] The corresponding carboxylate salt (formed by reaction with a base) will have significantly higher solubility in aqueous solutions. This differential solubility is often exploited during the workup and purification process.

Troubleshooting Guides

Issue 1: Low or No Yield of this compound After Quenching and Workup
Possible Cause Troubleshooting Step
Product is in the aqueous layer. The carboxylate salt of this compound may be soluble in the aqueous layer. Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of ~2-3 and then extract with an organic solvent (e.g., ethyl acetate, dichloromethane).
Incomplete reaction. Before quenching, analyze a small aliquot of the reaction mixture by a suitable method (e.g., TLC, GC-MS, NMR) to confirm the consumption of starting material.
Degradation of the product during quenching. Quenching can be exothermic. Ensure the reaction mixture is cooled in an ice bath before and during the addition of the quenching agent. Add the quenching agent slowly and dropwise.
Side reaction of the alkyne. If using harsh quenching conditions, consider using a milder quenching agent. For example, instead of a strong acid, use a saturated solution of NH₄Cl.
Issue 2: Presence of Unexpected Impurities in the Final Product
Possible Cause Troubleshooting Step
Reaction with the quenching agent. The quenching agent itself might react with your product. Ensure the chosen quencher is appropriate for the functional groups present. For example, a highly nucleophilic quenching agent could potentially react with an activated form of the carboxylic acid.
Isomerization of the double bond (if formed from the alkyne). Certain reagents and conditions can promote the isomerization of double bonds. Analyze the product mixture for the presence of isomers. Purification by chromatography may be necessary.
Polymerization. Alkynes can sometimes polymerize under certain conditions. Ensure that the reaction and quenching are performed under controlled temperature and reagent stoichiometry.

Experimental Protocols

The following are generalized experimental protocols where a quenching step is critical. These should be adapted based on the specific reaction being performed.

Protocol 1: Quenching of a Grignard Reaction with this compound

This hypothetical protocol outlines the quenching of a reaction where a Grignard reagent is added to a derivative of this compound.

  • Cool the reaction mixture: After the reaction is deemed complete, cool the reaction flask to 0 °C in an ice bath.

  • Prepare the quenching solution: Prepare a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Slow addition of quenching agent: Slowly add the saturated NH₄Cl solution dropwise to the stirred reaction mixture. Monitor the temperature to ensure it does not rise significantly.

  • Continue stirring: Allow the mixture to warm to room temperature and stir for 15-30 minutes.

  • Phase separation: Transfer the mixture to a separatory funnel. The organic layer should contain the product. The aqueous layer may contain salts.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) two to three times to recover any dissolved product.

  • Combine and dry: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Protocol 2: Quenching of a Lithium Aluminum Hydride (LAH) Reduction of the Carboxylic Acid

This protocol describes the quenching of a reaction to reduce the carboxylic acid of this compound to an alcohol.

  • Cool the reaction mixture: After the reaction is complete, cool the reaction flask to 0 °C in an ice bath.

  • Prepare for sequential addition: Ensure the reaction is under an inert atmosphere (e.g., Nitrogen or Argon).

  • Fieser workup (sequential addition):

    • Slowly and dropwise, add 'x' mL of water.

    • Then, slowly and dropwise, add 'x' mL of 15% aqueous NaOH.

    • Finally, slowly and dropwise, add '3x' mL of water. (where 'x' is the mass of LAH in grams).

  • Stir and filter: Stir the resulting mixture at room temperature for 30 minutes until a granular precipitate forms. Filter the mixture through a pad of Celite®.

  • Wash and concentrate: Wash the filter cake with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

Quantitative Data

The following table summarizes solubility data for dodecanoic acid, a structurally similar saturated fatty acid, which can provide an approximation for the behavior of this compound.

Solvent Solubility of Dodecanoic Acid ( g/100g solvent at 20-25 °C)
WaterVery low (~0.0055 g/100 mL at 20 °C)
EthanolSoluble
Diethyl EtherSoluble
ChloroformSoluble
AcetoneSlightly soluble
Petroleum EtherSlightly soluble

Data inferred from sources discussing properties of dodecanoic acid.[1]

Visualizations

G cluster_reaction Reaction Phase cluster_quenching Quenching Phase cluster_workup Workup & Isolation 3-Dodecynoic_Acid This compound Derivative Reaction_Mixture Reaction Mixture 3-Dodecynoic_Acid->Reaction_Mixture Reagent Reactive Reagent (e.g., Grignard, LAH) Reagent->Reaction_Mixture Quenched_Mixture Quenched Reaction Mixture Reaction_Mixture->Quenched_Mixture Quench Quenching_Agent Quenching Agent (e.g., sat. NH4Cl, H2O) Quenching_Agent->Quenched_Mixture Extraction Liquid-Liquid Extraction Quenched_Mixture->Extraction Drying Drying of Organic Layer Extraction->Drying Purification Purification (e.g., Chromatography) Drying->Purification Final_Product Isolated Product Purification->Final_Product

Caption: General experimental workflow for reactions involving this compound.

G Start Low/No Product Yield Check_Aqueous_Layer Is the product in the aqueous layer? Start->Check_Aqueous_Layer Acidify_Extract Acidify aqueous layer and re-extract. Check_Aqueous_Layer->Acidify_Extract Yes Check_Reaction_Completion Was the reaction complete before quenching? Check_Aqueous_Layer->Check_Reaction_Completion No End Problem Resolved Acidify_Extract->End Optimize_Reaction Optimize reaction conditions (time, temp, stoichiometry). Check_Reaction_Completion->Optimize_Reaction No Consider_Degradation Could the product have degraded during quenching? Check_Reaction_Completion->Consider_Degradation Yes Optimize_Reaction->End Milder_Quench Use milder quenching conditions (lower temp, slower addition). Consider_Degradation->Milder_Quench Milder_Quench->End

Caption: Troubleshooting logic for low product yield.

References

Troubleshooting low cell permeability of 3-Dodecynoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low cell permeability with 3-Dodecynoic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its cell permeability a concern?

This compound is a 12-carbon unsaturated fatty acid containing an alkyne functional group. Its molecular formula is C12H20O2, and its structure confers a significant degree of lipophilicity. While this lipophilicity suggests it might readily cross cell membranes, its poor aqueous solubility can lead to experimental challenges, resulting in apparently low cell permeability. Understanding and optimizing its delivery across the cell membrane is crucial for accurately studying its biological effects in cellular models.

Q2: What are the potential mechanisms for this compound to cross the cell membrane?

There are two primary mechanisms by which this compound may cross the cell membrane:

  • Passive Diffusion: As a lipophilic molecule, this compound can likely diffuse across the lipid bilayer of the cell membrane, driven by a concentration gradient.

  • Protein-Mediated Transport: The uptake of long-chain fatty acids can be facilitated by a family of transmembrane proteins known as Fatty Acid Transport Proteins (FATPs), which are part of the Solute Carrier Family 27 (SLC27).[1][2][3][4][5] It is plausible that this compound could be a substrate for one or more of these transporters.

Q3: How does the alkyne group in this compound potentially affect its cell permeability?

The presence of an alkyne (carbon-carbon triple bond) introduces rigidity into the carbon chain. This rigidity may influence how the molecule partitions into and flips across the lipid bilayer compared to its saturated (dodecanoic acid) or cis/trans-unsaturated (dodecenoic acid) counterparts. While the precise impact of an alkyne group on passive membrane permeability is not extensively documented, it could potentially hinder the flexibility required for efficient diffusion through the fluid mosaic of the cell membrane.

Troubleshooting Guide

Issue: Low Apparent Permeability of this compound in Cellular Assays

This is a common challenge that can arise from several factors. The following troubleshooting steps and experimental protocols will help you identify and address the root cause of low permeability.

1. Assess and Optimize Compound Solubility

Poor aqueous solubility is a primary reason for low apparent permeability of lipophilic compounds.[6]

  • Recommendation: Prepare stock solutions in an organic solvent such as ethanol (B145695) or DMSO.[7] For aqueous buffers used in cell-based assays, it is crucial to first dissolve the compound in the organic solvent and then dilute it into the aqueous buffer. To avoid precipitation, do not store the aqueous solution for more than a day. It may also be beneficial to complex the fatty acid with bovine serum albumin (BSA) to enhance its solubility and mimic physiological transport conditions.[7]

2. Select the Appropriate Permeability Assay

The choice of assay can significantly impact the results. Two common methods are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.

  • PAMPA: This is a non-cell-based assay that measures passive diffusion across an artificial lipid membrane.[8][9][10] It is a useful first step to determine the potential for passive transcellular permeability. For lipophilic compounds, a "double-sink" PAMPA with a surfactant in the receiver solution can be beneficial.[11]

  • Caco-2 Assay: This cell-based assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with properties similar to the intestinal epithelium.[6][12][13][14] This assay can assess both passive diffusion and active transport, including potential efflux.[12][13]

3. Address Potential Compound Loss Due to Non-Specific Binding

Lipophilic compounds can adsorb to plasticware, leading to lower measured concentrations and underestimated permeability.[15]

  • Recommendation: Use low-binding plates for your assays. Including a protein like BSA in the basolateral chamber of a Caco-2 assay can help to reduce non-specific binding.[15] It is also important to calculate the percent recovery of the compound to determine if significant loss is occurring.[13]

4. Investigate the Role of Active Transport

If passive permeability is low, consider the possibility of protein-mediated uptake.

  • Recommendation: Use the Caco-2 assay to perform a bidirectional permeability assessment (measuring transport from the apical to basolateral side and vice versa). An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux transporters.[13] To investigate uptake transporters, consider using cell lines that overexpress specific FATPs or using known inhibitors of fatty acid transport.

Experimental Protocols

Protocol 1: Double-Sink Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol is adapted for lipophilic compounds like this compound.

Materials:

  • 96-well PAMPA filter plate (e.g., Millipore MultiScreen-IP)

  • 96-well acceptor plate (low-binding)

  • Phosphatidylcholine in dodecane (B42187) (or other suitable lipid mixture)

  • Phosphate-buffered saline (PBS), pH 6.5 and 7.4

  • Surfactant (e.g., a bile salt or Tween® 80)

  • This compound

  • Organic solvent (e.g., ethanol or DMSO)

  • Positive and negative control compounds (e.g., testosterone (B1683101) and atenolol)

Procedure:

  • Prepare the Artificial Membrane: Coat the filter of the donor plate with a solution of phosphatidylcholine in dodecane.

  • Prepare Solutions:

    • Donor Solution (pH 6.5): Prepare a solution of this compound and control compounds in PBS at pH 6.5. If necessary, first dissolve the compounds in a minimal amount of organic solvent.

    • Acceptor Solution (pH 7.4): Prepare PBS at pH 7.4 containing a surfactant to act as a "sink" for the lipophilic compound.

  • Assay Assembly: Add the acceptor solution to the acceptor plate. Place the donor plate into the acceptor plate, ensuring the filters are in contact with the acceptor solution. Add the donor solution to the donor plate.

  • Incubation: Incubate the plate assembly at room temperature for 4-16 hours.

  • Sample Analysis: After incubation, determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

  • Calculate Permeability: Calculate the effective permeability (Pe) using the following equation:

    Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium))

    Where:

    • V_D = Volume of donor well

    • V_A = Volume of acceptor well

    • A = Filter area

    • t = Incubation time

    • C_A(t) = Concentration in the acceptor well at time t

    • C_equilibrium = Equilibrium concentration

Protocol 2: Bidirectional Caco-2 Permeability Assay

This protocol is designed to assess both passive permeability and active transport of this compound.

Materials:

  • Caco-2 cells

  • Transwell inserts

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hank's Balanced Salt Solution (HBSS), pH 6.5 and 7.4

  • This compound

  • Organic solvent (e.g., ethanol or DMSO)

  • Lucifer yellow (paracellular integrity marker)

  • Control compounds (e.g., propranolol (B1214883) for high permeability, atenolol (B1665814) for low permeability, and a known P-gp substrate like digoxin)

Procedure:

  • Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21-28 days to allow for differentiation and monolayer formation.[12]

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayers. Only use monolayers with TEER values indicating confluency (typically >250 Ω·cm²).[16]

  • Prepare Transport Buffers:

    • Apical (AP) Buffer: HBSS, pH 6.5

    • Basolateral (BL) Buffer: HBSS, pH 7.4 (can be supplemented with BSA)

  • Prepare Dosing Solutions: Prepare solutions of this compound and control compounds in the appropriate transport buffer. Also, prepare a dosing solution containing Lucifer yellow.

  • Permeability Measurement (Apical to Basolateral - A-B):

    • Wash the Caco-2 monolayers with the corresponding transport buffers.

    • Add the dosing solution to the apical chamber and fresh transport buffer to the basolateral chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, take samples from the basolateral chamber and replace with fresh buffer.

  • Permeability Measurement (Basolateral to Apical - B-A):

    • Wash the Caco-2 monolayers.

    • Add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.

    • Incubate and sample from the apical chamber as described above.

  • Sample Analysis: Analyze the concentration of this compound and Lucifer yellow in the collected samples using LC-MS/MS and a fluorescence plate reader, respectively. A low permeability of Lucifer yellow confirms monolayer integrity.

  • Calculate Apparent Permeability (Papp): Calculate the apparent permeability coefficient (Papp) using the following equation:

    Papp = (dQ/dt) / (A * C_0)

    Where:

    • dQ/dt = Rate of permeation

    • A = Surface area of the filter

    • C_0 = Initial concentration in the donor chamber

  • Calculate Efflux Ratio: Calculate the efflux ratio by dividing the Papp(B-A) by the Papp(A-B).

Data Presentation

Table 1: Hypothetical Permeability Data for this compound from PAMPA

CompoundLogPPe (10⁻⁶ cm/s)Permeability Class
Atenolol (Negative Control)0.16< 1.0Low
Testosterone (Positive Control)3.32> 10.0High
This compound~4.58.5High

Table 2: Hypothetical Permeability Data for this compound from Caco-2 Assay

DirectionPapp (10⁻⁶ cm/s)Efflux Ratio% RecoveryPermeability Class
A -> B5.21.885%Moderate-High
B -> A9.482%

Visualizations

experimental_workflow start Low Permeability of This compound Observed solubility Step 1: Assess & Optimize Compound Solubility start->solubility pampa Step 2a: PAMPA (Passive Permeability) solubility->pampa Insoluble caco2 Step 2b: Caco-2 Assay (Passive & Active Transport) solubility->caco2 Soluble binding Step 3: Evaluate Non-Specific Binding pampa->binding caco2->binding transport Step 4: Investigate Active Transport binding->transport Low Recovery conclusion Identify Permeability Mechanism binding->conclusion Good Recovery transport->conclusion

Caption: Troubleshooting workflow for low cell permeability.

cellular_uptake cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 3DA_extra {this compound} Membrane Lipid Bilayer 3DA_extra->Membrane Passive Diffusion FATP FATP 3DA_extra->FATP Protein-Mediated Transport 3DA_intra {this compound} Membrane->3DA_intra FATP->3DA_intra

Caption: Potential cellular uptake mechanisms.

signaling_pathway 3DA This compound Receptor Membrane Receptor (e.g., GPCR) 3DA->Receptor AC Adenylyl Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB (Transcription Factor) PKA->CREB Phosphorylates Gene_Expression Target Gene Expression CREB->Gene_Expression Regulates

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 3-Dodecynoic Acid and Dodecanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the known biological activities of dodecanoic acid and the putative activities of 3-dodecynoic acid. While extensive research has been conducted on the saturated fatty acid, dodecanoic acid (commonly known as lauric acid), data on its alkynoic counterpart, this compound, is notably scarce. This comparison, therefore, draws upon established findings for dodecanoic acid and extrapolates potential activities for this compound based on the general biological effects of alkynoic acids. All quantitative data is presented in structured tables, and detailed experimental methodologies for key assays are provided.

Overview of Biological Activities

Dodecanoic acid has demonstrated a broad spectrum of biological effects, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] In contrast, the biological profile of this compound remains largely unexplored. However, based on studies of other alkynoic fatty acids, it is hypothesized that this compound may also exhibit certain biological activities, potentially including antimicrobial and cytotoxic effects. The position of the triple bond and the length of the carbon chain are known to be critical determinants of the biological activity of alkynoic acids.

Antimicrobial Activity

Dodecanoic acid is well-recognized for its potent antimicrobial properties against a variety of pathogens, including bacteria, fungi, and viruses.[1] Its mechanism of action is thought to involve the disruption of the cell membranes of microorganisms.

Dodecanoic Acid: Antimicrobial Data

MicroorganismAssay TypeConcentration/DosageResultReference
Staphylococcus aureusDisc Diffusion1:10 dilution15 mm zone of inhibition[3]
Streptococcus pneumoniaeDisc Diffusion1:10 dilution15 mm zone of inhibition[3]
Mycobacterium tuberculosisDisc Diffusion1:10 dilution14 mm zone of inhibition[3]
Escherichia coliDisc Diffusion1:10 dilution8 mm zone of inhibition[3]
Salmonella spp.Disc Diffusion1:10 dilution8 mm zone of inhibition[3]
Propionibacterium acnesNot specifiedEC50: 2 µg/mL-[4]
Staphylococcus epidermidisNot specifiedEC50: 4 µg/mL-[4]

This compound: Hypothetical Antimicrobial Profile

Based on general findings for alkynoic acids, this compound may possess antimicrobial properties. The triple bond could interact with microbial enzymes or cell membrane components. However, the efficacy is expected to be highly dependent on the specific microorganism. Without experimental data, its spectrum of activity and potency remain speculative.

Experimental Protocol: Disc Diffusion Assay for Antimicrobial Susceptibility

This method is used to assess the antimicrobial activity of a compound.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.

  • Inoculation of Agar (B569324) Plates: A sterile swab is dipped into the inoculum and streaked evenly across the surface of an appropriate agar plate (e.g., Mueller-Hinton agar for bacteria).

  • Application of Test Compound: Sterile paper discs are impregnated with a known concentration of the test compound (e.g., dodecanoic acid) and placed on the inoculated agar surface.

  • Incubation: The plates are incubated under conditions suitable for the growth of the test microorganism (e.g., 37°C for 24 hours for most bacteria).

  • Measurement of Inhibition Zone: The diameter of the clear zone around the disc, where microbial growth is inhibited, is measured in millimeters.[3]

G cluster_workflow Disc Diffusion Assay Workflow Prepare Inoculum Prepare Inoculum Inoculate Agar Plate Inoculate Agar Plate Prepare Inoculum->Inoculate Agar Plate Streak Apply Test Compound Disc Apply Test Compound Disc Inoculate Agar Plate->Apply Test Compound Disc Place disc Incubate Plate Incubate Plate Apply Test Compound Disc->Incubate Plate Growth conditions Measure Zone of Inhibition Measure Zone of Inhibition Incubate Plate->Measure Zone of Inhibition Observe result

Disc Diffusion Assay Workflow

Anticancer Activity

Dodecanoic acid has been shown to induce apoptosis (programmed cell death) in various cancer cell lines.[5][6] This effect is often mediated through the induction of oxidative stress and the activation of the mitochondrial pathway of apoptosis.

Dodecanoic Acid: Anticancer Data

Cell LineAssay TypeConcentrationEffectReference
Hepa 1-6 (Liver Cancer)CCK-8 Cell Viability0.5 mMTime-dependent decrease in cell viability[5][6]
Hepa 1-6 (Liver Cancer)Flow Cytometry0.5 mMIncreased apoptosis[5][6]
Caco-2 (Colon Cancer)Flow CytometryNot specifiedInduced apoptosis[7]

This compound: Hypothetical Anticancer Profile

Some acetylenic fatty acids have demonstrated cytotoxic effects against cancer cells. The triple bond in this compound could potentially contribute to anticancer activity through various mechanisms, such as inhibiting enzymes involved in cancer cell proliferation or inducing cell death pathways. However, this remains to be experimentally verified.

Experimental Protocol: MTT Assay for Cell Viability

This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Treatment: The cells are treated with various concentrations of the test compound (e.g., dodecanoic acid) for a defined period (e.g., 24, 48, or 72 hours).

  • Addition of MTT Reagent: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.

  • Solubilization of Formazan: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically 570 nm). The absorbance is directly proportional to the number of viable cells.[8]

Signaling Pathway: Dodecanoic Acid-Induced Apoptosis in Liver Cancer Cells

Dodecanoic acid has been shown to induce apoptosis in liver cancer cells through a mechanism involving increased reactive oxygen species (ROS) production, which leads to mitochondrial dysfunction and the activation of the caspase cascade.[5][6]

G DDA Dodecanoic Acid ROS ↑ Reactive Oxygen Species (ROS) DDA->ROS Mito_Dys Mitochondrial Dysfunction ROS->Mito_Dys Bcl2_Bax ↓ Bcl-2/Bax ratio Mito_Dys->Bcl2_Bax Caspase3 ↑ Caspase-3 Bcl2_Bax->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Dodecanoic Acid Apoptosis Pathway

Anti-inflammatory Activity

Dodecanoic acid has also been reported to possess anti-inflammatory properties.[9] This is a significant area of research, as chronic inflammation is implicated in numerous diseases.

Dodecanoic Acid: Anti-inflammatory Data

Assay TypeConcentration (IC50)ResultReference
Inhibition of Protein Denaturation44.78 µg/mL59.56% inhibition at 50 µg/mL[9]
Proteinase Inhibition35.5 µg/mL66.65% inhibition at 50 µg/mL[9]

This compound: Hypothetical Anti-inflammatory Profile

The potential anti-inflammatory activity of this compound is unknown. Some unsaturated fatty acids are known to have anti-inflammatory effects, but the presence and position of a triple bond could significantly alter this activity. Further investigation is required to determine if this compound possesses any anti-inflammatory properties.

Experimental Protocol: Inhibition of Protein Denaturation Assay

This in vitro assay is used to assess the anti-inflammatory activity of a compound by measuring its ability to inhibit the denaturation of proteins, a hallmark of inflammation.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the test compound at various concentrations and a protein solution (e.g., bovine serum albumin or egg albumin).

  • Induction of Denaturation: Denaturation is induced by heating the reaction mixture at a specific temperature for a set time.

  • Cooling and Measurement: The mixture is cooled, and the turbidity is measured spectrophotometrically. The extent of inhibition of denaturation is calculated by comparing the absorbance of the test samples with that of a control.[9][10]

Conclusion

Dodecanoic acid is a well-characterized medium-chain fatty acid with a range of established biological activities, including significant antimicrobial, anticancer, and anti-inflammatory effects. Its mechanisms of action are beginning to be understood, particularly in the context of cancer cell apoptosis.

In stark contrast, this compound remains a largely uninvestigated compound. While it is plausible to hypothesize that it may exhibit some biological activities based on the known effects of other alkynoic acids, there is currently no direct experimental evidence to support these suppositions.

This guide highlights the significant knowledge gap that exists and underscores the need for future research to elucidate the biological and pharmacological properties of this compound. Such studies will be crucial in determining its potential for therapeutic applications and for providing a more complete comparative analysis with its saturated analog, dodecanoic acid. Researchers are encouraged to undertake studies to explore the antimicrobial, cytotoxic, and anti-inflammatory potential of this and other alkynoic acids.

References

A Comparative Analysis of 3-Dodecynoic Acid and 3-Dodecenoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of lipid research and drug development, the nuanced differences between fatty acid structures can lead to significant variations in their physicochemical properties and biological activities. This guide provides a detailed comparison of 3-Dodecynoic acid and 3-dodecenoic acid, two C12 fatty acids distinguished by the presence of a triple bond versus a double bond at the third carbon position. This analysis is intended to support researchers, scientists, and drug development professionals in understanding the potential applications and characteristics of these molecules.

Physicochemical Properties: A Comparative Overview

The introduction of a triple bond (alkyne) in this compound compared to a double bond (alkene) in 3-dodecenoic acid results in distinct structural and electronic differences that influence their physical properties. While specific experimental data for these two particular fatty acids are not extensively available in the public domain, we can infer their properties based on established chemical principles and data for related compounds. The triple bond in this compound confers a more linear and rigid structure compared to the bent conformation typically induced by the cis isomer of a double bond in 3-dodecenoic acid. This linearity can affect molecular packing and intermolecular interactions, which in turn influences properties like melting and boiling points.

PropertyThis compound3-Dodecenoic Acid
Molecular Formula C₁₂H₂₀O₂C₁₂H₂₂O₂[1][2][3][4][5]
Molecular Weight 196.29 g/mol 198.30 g/mol [1][2][3][4]
Melting Point Data not availableData not available
Boiling Point Data not availableData not available
Solubility in Water Predicted to have low solubilityPredicted to have low solubility[6]
Solubility in Organic Solvents Predicted to be soluble in nonpolar organic solventsSoluble in organic solvents[6]
pKa Predicted to be around 4.8-5.0Predicted to be around 4.8-5.0

Note: The table above includes predicted values and general solubility characteristics due to the limited availability of experimental data for these specific compounds.

Biological Activity: Exploring the Impact of Unsaturation

The nature of the carbon-carbon bond at the third position is expected to significantly influence the biological activity of these two fatty acids. While specific studies on this compound and 3-dodecenoic acid are limited, the broader classes of acetylenic and unsaturated fatty acids have been investigated for various biological effects.

This compound (Alkynoic Acid): Acetylenic fatty acids are known for a range of biological activities, including antimicrobial and cytotoxic effects. The triple bond can be a site for chemical reactions within a biological system and can contribute to the molecule's ability to interact with enzymes and receptors. Some acetylenic fatty acids have been shown to inhibit fungal growth by interfering with fatty acid homeostasis.

3-Dodecenoic Acid (Alkenoic Acid): Unsaturated fatty acids are integral components of cell membranes and are involved in numerous signaling pathways. Their antimicrobial properties are often attributed to their ability to disrupt the bacterial cell membrane. For instance, some unsaturated fatty acids can inhibit bacterial enoyl-acyl carrier protein reductase (FabI), an enzyme crucial for fatty acid synthesis.

Biological ActivityThis compound (Inferred)3-Dodecenoic Acid (Inferred)
Antimicrobial Potential activity against bacteria and fungi.Potential activity against bacteria.
Cytotoxicity Potential for cytotoxic effects against cancer cell lines.May exhibit selective cytotoxicity.
Signaling May interact with various cellular signaling pathways.Known to be involved in fatty acid signaling.

Signaling Pathways and Experimental Workflows

To visualize the potential roles and experimental evaluation of these fatty acids, the following diagrams illustrate a general fatty acid signaling pathway and a standard workflow for assessing cytotoxicity.

FattyAcidSignaling Fatty Acid Fatty Acid Membrane Receptor (e.g., FFAR) Membrane Receptor (e.g., FFAR) Fatty Acid->Membrane Receptor (e.g., FFAR) G-Protein G-Protein Membrane Receptor (e.g., FFAR)->G-Protein Second Messengers (e.g., cAMP, IP3) Second Messengers (e.g., cAMP, IP3) G-Protein->Second Messengers (e.g., cAMP, IP3) Kinase Cascade Kinase Cascade Second Messengers (e.g., cAMP, IP3)->Kinase Cascade Transcription Factors Transcription Factors Kinase Cascade->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression CytotoxicityWorkflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Culture Seed cells in 96-well plate Treatment Treat cells with fatty acid dilutions Cell_Culture->Treatment Compound_Prep Prepare serial dilutions of fatty acid Compound_Prep->Treatment MTT_Addition Add MTT reagent Treatment->MTT_Addition Incubation Incubate for formazan (B1609692) formation MTT_Addition->Incubation Solubilization Add solubilization solution Incubation->Solubilization Read_Absorbance Measure absorbance at 570 nm Solubilization->Read_Absorbance Data_Analysis Calculate IC50 value Read_Absorbance->Data_Analysis

References

A Comparative Analysis of the Cytotoxic Effects of C12 Fatty Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the cytotoxic properties of lauric acid and its branched-chain isomers, highlighting their potential in cancer research and drug development.

The C12 fatty acid, lauric acid (dodecanoic acid), and its various isomers are emerging as molecules of interest in the scientific community, particularly for their cytotoxic effects on cancer cells. This guide provides a comparative overview of the cytotoxic profiles of the straight-chain saturated fatty acid, lauric acid, and its branched-chain counterparts. The information is curated for researchers, scientists, and drug development professionals, offering a synthesis of available quantitative data, experimental methodologies, and insights into the underlying signaling pathways.

Cytotoxicity Profile: A Quantitative Comparison

The cytotoxic potential of fatty acids is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit a biological process, such as cell proliferation, by 50%. The following table summarizes the available IC50 values for lauric acid and provides context with data on other relevant fatty acids, as direct comparative studies on C12 isomers are limited.

Fatty Acid IsomerCell LineIncubation Time (hours)IC50 Value
Lauric Acid (C12:0)HepG2 (Human hepatocellular carcinoma)4856.46 ± 1.20 µg/mL[1][2]
Caco-2 (Human colorectal adenocarcinoma)Not explicitly stated, but apoptosis was induced.Data not available in the reviewed sources.
Monolaurin (B1671894) (ester of Lauric Acid)MCF-7 (Human breast adenocarcinoma)Not explicitly stated80 µg/mL[3]
Decanoic Acid (C10:0)HCCLM3 and HepG2 (Human hepatocellular carcinoma)48Effective at 80 µM in inducing apoptosis.

Experimental Protocols

The determination of cytotoxicity of fatty acids is predominantly carried out using in vitro cell-based assays. A standard and widely accepted method is the MTT assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a quantitative method to assess cell viability. The principle of the assay lies in the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, MTT, into purple formazan (B1609692) crystals. The concentration of the formazan is directly proportional to the number of viable cells.

General Protocol:

  • Cell Seeding: Cancer cells (e.g., HepG2, MCF-7, Caco-2) are seeded in a 96-well plate at a predetermined density and allowed to adhere and grow for 24 hours.

  • Fatty Acid Treatment: The cells are then treated with various concentrations of the fatty acid isomers (e.g., lauric acid) for a specific duration, typically 24, 48, or 72 hours.

  • MTT Incubation: After the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the cell viability against the logarithm of the fatty acid concentration.

Signaling Pathways in Cytotoxicity

The cytotoxic effects of C12 fatty acids, particularly lauric acid, are mediated through the induction of apoptosis and the generation of oxidative stress in cancer cells.

Lauric Acid-Induced Apoptosis

Lauric acid has been shown to induce apoptosis in various cancer cell lines, including breast, endometrial, and colon cancer cells.[4] The proposed signaling pathway involves the following key steps:

Lauric_Acid_Apoptosis Lauric_Acid Lauric Acid ROS ↑ Reactive Oxygen Species (ROS) Lauric_Acid->ROS EGFR p-EGFR ROS->EGFR ERK p-ERK EGFR->ERK AP1 AP-1 (c-Jun/c-fos) ERK->AP1 p21 ↑ p21Cip1/WAF1 AP1->p21 Apoptosis Apoptosis p21->Apoptosis

Caption: Lauric acid-induced apoptotic signaling pathway.

This pathway highlights that lauric acid treatment leads to an increase in intracellular Reactive Oxygen Species (ROS). This oxidative stress, in turn, triggers the phosphorylation of the Epidermal Growth Factor Receptor (EGFR) and Extracellular signal-Regulated Kinase (ERK). The activation of the ERK pathway leads to the induction of the transcription factor AP-1 (a heterodimer of c-Jun and c-fos), which upregulates the expression of the cyclin-dependent kinase inhibitor p21Cip1/WAF1. The increased levels of p21 ultimately lead to cell cycle arrest and apoptosis.

Cytotoxicity of Branched-Chain Fatty Acids

While specific signaling pathways for the cytotoxicity of C12 branched-chain fatty acids are not as well-elucidated, studies on other branched-chain fatty acids suggest that their mechanisms may differ. For instance, some branched-chain fatty acids have been shown to inhibit fatty acid biosynthesis in cancer cells, thereby depriving them of essential building blocks for membrane formation and signaling molecules. Furthermore, they have been observed to modulate the expression of apoptosis-related genes, such as downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax.

Conclusion

The available evidence strongly suggests that lauric acid, a C12 straight-chain fatty acid, possesses significant cytotoxic activity against various cancer cell lines, primarily through the induction of oxidative stress and a well-defined apoptotic signaling cascade. While direct comparative data on the cytotoxicity of its branched-chain isomers is currently limited, the distinct mechanisms of action observed for other branched-chain fatty acids indicate a promising area for future research. A comprehensive understanding of the structure-activity relationship of C12 fatty acid isomers could pave the way for the development of novel and targeted anti-cancer therapies. Further investigation into the cytotoxic profiles and molecular mechanisms of branched-chain C12 fatty acids is warranted to fully explore their therapeutic potential.

References

A Comparative Analysis of the Antimicrobial Spectra of 3-Dodecynoic Acid and Lauric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antimicrobial properties of 3-dodecynoic acid and lauric acid. By presenting available experimental data, outlining methodologies, and illustrating key concepts, this document aims to inform research and development in the field of antimicrobial agents.

Introduction

Lauric acid, a saturated fatty acid (12:0), is a well-documented antimicrobial agent found abundantly in coconut oil. Its broad-spectrum activity has been the subject of numerous studies. In contrast, this compound, an unsaturated fatty acid with a triple bond at the third carbon position (12:1, Δ³), is a less-studied compound. This comparison guide synthesizes the available scientific literature to provide a side-by-side analysis of their antimicrobial efficacy.

Data Presentation: Antimicrobial Spectrum and Potency

The antimicrobial activity of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism. The data presented below has been collated from various scientific sources.

Lauric Acid: A Broad-Spectrum Antimicrobial

Lauric acid has demonstrated significant inhibitory effects against a wide range of microorganisms, particularly Gram-positive bacteria.[1] Its efficacy against Gram-negative bacteria is generally lower.[2] It also exhibits activity against certain fungi and enveloped viruses.[3][4]

MicroorganismTypeMIC (µg/mL)Reference(s)
Staphylococcus aureusGram-positive bacteria6 - 15.6[4][5]
Streptococcus pneumoniaeGram-positive bacteria- (15mm inhibition zone)[2]
Propionibacterium acnesGram-positive bacteria2[5]
Staphylococcus epidermidisGram-positive bacteria4[5]
Clostridium difficileGram-positive bacteria156.3 - 625
Escherichia coliGram-negative bacteria>100[2]
Salmonella spp.Gram-negative bacteria>100[2]
Candida albicansFungus-[2]

Note: The table presents a summary of reported MIC values. Actual values can vary depending on the specific strain and the experimental conditions.

This compound: An Inferred Antimicrobial Spectrum

Direct experimental data on the antimicrobial spectrum of this compound is limited in the current scientific literature. However, based on structure-activity relationship studies of other alkynoic fatty acids, an inferred spectrum can be proposed.

Research on hexadecynoic acid (a C16 fatty acid) isomers has shown that the position of the triple bond is crucial for antibacterial activity. Specifically, 2-hexadecynoic acid displayed potent activity, while 3-hexadecynoic acid was found to be 32- to 255-fold less active against Staphylococcus aureus strains.[6] This suggests that the placement of the triple bond at the C-3 position is not optimal for antibacterial efficacy.

Therefore, it is inferred that This compound likely possesses significantly weaker antimicrobial activity compared to lauric acid, particularly against Gram-positive bacteria. Its spectrum is expected to be narrow, and higher concentrations would likely be required to achieve microbial inhibition.

Experimental Protocols

The following is a detailed methodology for a key experiment used to determine the antimicrobial activity of fatty acids.

Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method

This method is a standardized procedure for determining the MIC of an antimicrobial agent against a specific microorganism.

1. Preparation of Materials:

  • Test Compounds: this compound and lauric acid, dissolved in a suitable solvent (e.g., ethanol (B145695) or DMSO) to create stock solutions.

  • Bacterial Strains: Pure, overnight cultures of the test microorganisms.

  • Growth Medium: Mueller-Hinton Broth (MHB) for bacteria or a suitable broth for fungi.

  • Equipment: 96-well microtiter plates, multichannel pipette, incubator, microplate reader.

2. Inoculum Preparation:

  • Aseptically pick several colonies of the test microorganism from an agar (B569324) plate.

  • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute this suspension in the appropriate growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Assay Procedure:

  • Add 100 µL of sterile growth medium to all wells of a 96-well plate.

  • Add 100 µL of the stock solution of the test compound to the first well of a row and perform serial two-fold dilutions across the row by transferring 100 µL from one well to the next.

  • Discard the final 100 µL from the last well.

  • Add 100 µL of the prepared bacterial inoculum to each well.

  • Include a positive control (inoculum without test compound) and a negative control (medium without inoculum).

  • Incubate the plate at 37°C for 18-24 hours.

4. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the test compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by using a microplate reader to measure optical density at 600 nm.

Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_analysis Analysis A Prepare Test Compound Stock Solutions E Perform Serial Dilutions of Test Compounds A->E B Prepare Bacterial Inoculum (0.5 McFarland) C Dilute Inoculum in Growth Medium B->C F Inoculate Wells with Bacterial Suspension C->F D Dispense Growth Medium in 96-well Plate D->E E->F G Incubate at 37°C for 18-24 hours F->G H Read Results (Visual/Plate Reader) G->H I Determine MIC Value H->I

Caption: Workflow for the broth microdilution MIC assay.

Proposed Mechanism of Action for Lauric Acid

Lauric_Acid_Mechanism cluster_cell Bacterial Cell Membrane Cell Membrane Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Cytoplasm Cytoplasm Leakage Leakage of Cellular Contents Cytoplasm->Leakage LauricAcid Lauric Acid LauricAcid->Membrane Intercalates into phospholipid bilayer Disruption->Cytoplasm causes Death Cell Death Leakage->Death

Caption: Proposed mechanism of lauric acid's antimicrobial action.

Conclusion

The available evidence strongly supports lauric acid as a fatty acid with a significant and broad antimicrobial spectrum, particularly against Gram-positive bacteria. Its mechanism of action, primarily through cell membrane disruption, is relatively well-understood. In contrast, this compound is largely uncharacterized as an antimicrobial agent. Based on structure-activity relationship studies of similar alkynoic fatty acids, it is predicted to have considerably weaker antimicrobial properties than lauric acid. Further experimental investigation is required to definitively establish the antimicrobial spectrum and potency of this compound. This comparative guide highlights a significant knowledge gap and a potential area for future research in the discovery of novel antimicrobial compounds.

References

A Comparative Analysis of NMR Chemical Shifts: Alkynoic vs. Alkenoic Acids

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the nuanced differences in ¹H and ¹³C NMR chemical shifts between alkynoic and alkenoic acids, supported by experimental data and protocols.

In the structural elucidation of organic molecules, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool. For scientists engaged in drug discovery and development, a precise understanding of spectral data is paramount for confirming molecular structures and ensuring the purity of synthesized compounds. This guide provides an objective comparison of the ¹H and ¹³C NMR chemical shifts of alkynoic and alkenoic acids, highlighting the key differences that arise from their distinct electronic environments. This comparison is supported by experimental data for representative compounds and a detailed experimental protocol for sample preparation.

Key Differences in Chemical Shifts: A Summary

The primary distinction in the NMR spectra of alkynoic and alkenoic acids lies in the chemical shifts of the protons and carbons of the carbon-carbon triple and double bonds, respectively. These differences are principally governed by the phenomenon of magnetic anisotropy.

  • ¹H NMR: Protons attached to the double bond of alkenoic acids (vinylic protons) are significantly deshielded and appear at a higher chemical shift (downfield) compared to the protons on the triple bond of alkynoic acids (acetylenic protons), which are shielded and appear at a lower chemical shift (upfield).

  • ¹³C NMR: The sp²-hybridized carbons of the double bond in alkenoic acids resonate at a higher chemical shift (downfield) than the sp-hybridized carbons of the triple bond in alkynoic acids.

Comparative NMR Data: But-2-enoic Acid vs. But-2-ynoic Acid

To illustrate these differences, the following tables summarize the ¹H and ¹³C NMR chemical shifts for crotonic acid (but-2-enoic acid) and tetrolic acid (but-2-ynoic acid). The data is presented for samples dissolved in deuterated chloroform (B151607) (CDCl₃).

Table 1: ¹H NMR Chemical Shift Comparison (in CDCl₃)

CompoundFunctional Group ProtonChemical Shift (ppm)
But-2-enoic Acid (Crotonic Acid) -CH =~7.10
=CH -CH₃~5.85
-COOH ~12.2
-CH~1.91
But-2-ynoic Acid (Tetrolic Acid) -COOH ~10.5
-CH~2.06

Table 2: ¹³C NMR Chemical Shift Comparison (in CDCl₃)

CompoundCarbon AtomChemical Shift (ppm)
But-2-enoic Acid (Crotonic Acid) C =O~172.4[1]
-C H=~147.6[1]
=C H-CH₃~122.4[1]
-C H₃~18.1[1]
But-2-ynoic Acid (Tetrolic Acid) C =O~155.0
-C~85.0
C -CH₃~73.0
-C H₃~4.2

Experimental Protocol for NMR Sample Preparation

Accurate and reproducible NMR data is contingent on meticulous sample preparation. The following is a detailed methodology for preparing carboxylic acid samples for NMR spectroscopy.

Materials:

  • Alkynoic or alkenoic acid sample (5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • 5 mm NMR tubes

  • Pasteur pipette and bulb

  • Cotton or glass wool

  • Vortex mixer

  • Fume hood

Procedure:

  • Sample Weighing: Accurately weigh the desired amount of the carboxylic acid sample.

  • Solvent Selection: Choose a deuterated solvent in which the sample is soluble. CDCl₃ is a common choice for many organic acids.

  • Dissolution: In a small vial, dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Filtration: To remove any particulate matter that can degrade the quality of the NMR spectrum, filter the solution. Place a small, tight plug of cotton or glass wool into a Pasteur pipette. Transfer the sample solution through the filter into a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

  • Homogenization: Gently vortex the sample to ensure a homogeneous solution.

  • Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

Factors Influencing Chemical Shifts: A Visual Explanation

The contrasting chemical shifts observed in alkynoic and alkenoic acids are primarily due to the anisotropic effects of the π-electron systems in the double and triple bonds. The following diagram, generated using the DOT language, illustrates this fundamental relationship.

G cluster_alkene Alkenoic Acid cluster_alkyne Alkynoic Acid cluster_nmr Observed NMR Chemical Shift alkene C=C Double Bond induced_field_alkene Induced Magnetic Field (Parallel to Applied Field at Protons) alkene->induced_field_alkene π-electron circulation deshielding Deshielding of Vinylic Protons downfield Higher ppm (Downfield) deshielding->downfield induced_field_alkene->deshielding alkyne C≡C Triple Bond induced_field_alkyne Induced Magnetic Field (Opposes Applied Field at Protons) alkyne->induced_field_alkyne Cylindrical π-electron circulation shielding Shielding of Acetylenic Protons upfield Lower ppm (Upfield) shielding->upfield induced_field_alkyne->shielding

Magnetic Anisotropy in Alkenoic vs. Alkynoic Acids

In alkenes, the circulation of π-electrons induces a magnetic field that aligns with the external magnetic field in the region of the vinylic protons, causing a deshielding effect and a downfield shift. Conversely, in alkynes, the cylindrical circulation of π-electrons generates an induced magnetic field that opposes the external field at the location of the acetylenic protons, resulting in a shielding effect and an upfield shift.

This comprehensive guide provides the necessary data and theoretical framework for researchers to confidently distinguish between and characterize alkynoic and alkenoic acids using NMR spectroscopy. A thorough understanding of these principles is crucial for the accurate structural assignment of novel chemical entities in the drug development pipeline.

References

A Comparative Guide to the Gas Chromatography Retention Times of 3-Dodecynoic Acid and Other C12 Fatty Acids

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the gas chromatography (GC) retention times of 3-Dodecynoic acid and other C12 fatty acids. The information is supported by established chromatographic principles and experimental data where available.

Gas chromatography is a cornerstone analytical technique for the separation and analysis of volatile and semi-volatile compounds, such as fatty acids. For effective analysis, fatty acids are typically derivatized to their more volatile fatty acid methyl esters (FAMEs). The retention time of a FAME in a GC system is influenced by several factors, including its carbon chain length, the degree of unsaturation, the configuration of double bonds (cis/trans), and the type of GC column used.

This guide focuses on the elution behavior of C12 fatty acid methyl esters on polar stationary phases, which are commonly used for fatty acid analysis due to their ability to separate compounds based on polarity in addition to boiling point.

Elution Principles of C12 Fatty Acid Methyl Esters on Polar GC Columns

On a polar GC column, the retention time of FAMEs is governed by two primary factors: boiling point and polarity. The general rules for elution are as follows:

  • Chain Length: For fatty acids with the same degree of unsaturation, the retention time increases with the length of the carbon chain.

  • Unsaturation: For fatty acids with the same carbon chain length, the retention time increases with the number of double bonds. This is because the π-electrons in the double bonds interact with the polar stationary phase, leading to stronger retention.

  • Isomerism: Cis isomers have a longer retention time than their trans counterparts due to their molecular shape, which allows for greater interaction with the stationary phase.

  • Triple Bonds: Fatty acids containing a triple bond (alkynoic acids) are more polar than their corresponding double-bonded (alkenoic) and single-bonded (alkanoic) counterparts. This increased polarity leads to a longer retention time on polar columns.

Based on these principles, the expected elution order for C12 FAMEs on a polar column is:

Elution_Order Lauric_acid Lauric Acid (C12:0) Monounsaturated Monounsaturated C12 (e.g., Dodecenoic Acid) Lauric_acid->Monounsaturated Increasing Retention Time Polyunsaturated Polyunsaturated C12 (e.g., Dodecadienoic Acid) Monounsaturated->Polyunsaturated Alkynoic This compound Polyunsaturated->Alkynoic

Caption: Predicted elution order of C12 FAMEs on a polar GC column.

Comparative Retention Times of C12 Fatty Acid Methyl Esters

The following table summarizes the predicted relative retention times of methyl laurate (from lauric acid), methyl dodecenoate, methyl dodecadienoate, and methyl 3-dodecynoate on a polar stationary phase. It is important to note that absolute retention times can vary significantly depending on the specific experimental conditions. Therefore, relative retention times (relative to a standard, such as methyl laurate) are often more informative for comparative purposes.

Fatty Acid Methyl EsterAbbreviationStructurePredicted Relative Retention Time (relative to Methyl Laurate)
Methyl LaurateC12:0CH₃(CH₂)₁₀COOCH₃1.00
Methyl DodecenoateC12:1e.g., CH₃(CH₂)₇CH=CH(CH₂)₂COOCH₃> 1.00
Methyl DodecadienoateC12:2e.g., CH₃(CH₂)₄CH=CHCH₂CH=CH(CH₂)₂COOCH₃> Methyl Dodecenoate
Methyl 3-DodecynoateC12:1 (alkyne)CH₃(CH₂)₇C≡CCH₂COOCH₃> Methyl Dodecadienoate

Note: The exact retention time of unsaturated isomers will depend on the position and geometry (cis/trans) of the double bonds.

Experimental Protocols

Accurate and reproducible GC analysis of fatty acids requires careful sample preparation and standardized analytical conditions. Below is a typical experimental protocol for the analysis of FAMEs.

Sample Preparation: Derivatization to Fatty Acid Methyl Esters (FAMEs)

For GC analysis, fatty acids are converted into their corresponding methyl esters to increase their volatility.[1] A common method for this is transesterification.

Workflow for FAMEs Preparation:

FAME_Preparation cluster_0 Sample Preparation FattyAcid Fatty Acid Sample Solvent Add Methanol/ Sulfuric Acid FattyAcid->Solvent Heat Heat at 60-100°C Solvent->Heat Extraction Extract with Hexane Heat->Extraction FAMEs FAMEs in Hexane Extraction->FAMEs

Caption: General workflow for the preparation of FAMEs.

Gas Chromatography (GC) Conditions

The following table outlines typical GC conditions for the analysis of C12 FAMEs on a polar column.

ParameterTypical Setting
GC System Gas chromatograph with Flame Ionization Detector (FID)
Column Polar capillary column (e.g., DB-WAX, CP-Sil 88)
Dimensions: 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or Hydrogen
Flow Rate 1-2 mL/min (constant flow)
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1 to 100:1
Oven Temperature Program Initial: 100°C, hold for 2 min
Ramp: 10°C/min to 240°C
Final hold: 240°C for 5-10 min
Detector Temperature 260 °C

Conclusion

The gas chromatographic separation of this compound and other C12 fatty acids on a polar stationary phase is governed by the principles of polarity and boiling point. The presence of a triple bond in this compound significantly increases its polarity, leading to a longer retention time compared to its saturated, monounsaturated, and polyunsaturated counterparts of the same carbon chain length. For researchers and professionals in drug development, understanding these retention time behaviors is crucial for the accurate identification and quantification of these fatty acids in complex mixtures. The provided experimental protocols offer a starting point for developing robust and reliable analytical methods.

References

A Comparative Guide to the Mass Spectral Fragmentation of 3-Dodecynoic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of fatty acid isomers is a critical challenge in various scientific disciplines, from drug development to metabolomics. The subtle differences in the position of unsaturation can lead to vastly different biological activities. This guide provides a comparative analysis of mass spectral fragmentation patterns of 3-dodecynoic acid and its positional isomers, offering insights into effective analytical strategies.

The Challenge of Isomer Differentiation in Mass Spectrometry

Standard electron ionization mass spectrometry (EI-MS) is a powerful tool for the structural analysis of many organic molecules. However, for unsaturated fatty acids, including alkynoic acids like the isomers of dodecynoic acid, EI-MS often falls short in unambiguously determining the position of the triple bond. This is primarily due to the high energy of electron ionization (typically 70 eV), which induces extensive fragmentation and can cause the migration of the triple bond along the carbon chain.[1] This results in nearly identical mass spectra for different positional isomers, making their differentiation by this method alone practically impossible.

To overcome this limitation, chemical derivatization techniques are employed to "fix" the position of the triple bond, leading to predictable and structurally informative fragmentation patterns upon mass spectral analysis. This guide focuses on two robust and widely used derivatization methods: the formation of picolinyl esters and dimethyl disulfide (DMDS) adducts.

Comparison of Analytical Methodologies

The following table summarizes the key aspects of the derivatization methods used to differentiate dodecynoic acid isomers.

FeaturePicolinyl Ester DerivatizationDimethyl Disulfide (DMDS) Adduct Formation
Principle The carboxylic acid is converted to a picolinyl ester. The nitrogen atom in the pyridine (B92270) ring directs fragmentation in a charge-remote manner, leading to a series of diagnostic ions that allow for the localization of the triple bond.[1]Dimethyl disulfide adds across the triple bond, creating a thioether derivative. Cleavage between the two sulfur-bearing carbons upon electron ionization yields characteristic fragment ions that pinpoint the original position of the triple bond.[2]
Sample Preparation Two-step synthesis: activation of the carboxylic acid (e.g., to an acid chloride) followed by esterification with 3-pyridylcarbinol.[1]Single-step reaction of the fatty acid methyl ester with dimethyl disulfide, typically catalyzed by iodine.[3]
Instrumentation Gas Chromatography-Mass Spectrometry (GC-MS).Gas Chromatography-Mass Spectrometry (GC-MS).
Key Diagnostic Ions A series of radical-induced cleavage fragments along the alkyl chain. The gap in the regular pattern of ions separated by 14 amu (CH₂) indicates the position of the triple bond.[4]Two major fragment ions resulting from the cleavage of the C-C bond between the two methylthio-substituted carbons. The masses of these fragments directly correspond to the lengths of the alkyl chains on either side of the original triple bond.[2]
Applicability Well-established for a wide range of fatty acids, including those with triple bonds.[5]Primarily documented for alkenes, but the principle is applicable to alkynes. The reaction with alkynes may be less efficient and require optimized conditions.
Advantages Provides detailed structural information for various fatty acid modifications.Relatively simple, single-step derivatization. Produces very clear and easily interpretable diagnostic ions.
Limitations The derivatization process is multi-step. Interpretation can be complex if multiple functional groups are present.Potential for incomplete reaction or formation of side products with alkynes.

Experimental Protocols

Picolinyl Ester Synthesis for GC-MS Analysis

This protocol is adapted from the method described by Harvey (1992).[1]

  • Acid Chloride Formation: To approximately 1 mg of the dodecynoic acid isomer in a vial, add 200 µL of freshly distilled thionyl chloride. Let the reaction proceed at room temperature for 1 hour. Remove the excess thionyl chloride under a stream of nitrogen.

  • Esterification: Dissolve the resulting acid chloride in 200 µL of anhydrous acetonitrile (B52724). Add 50 µL of a 10% (v/v) solution of 3-pyridylcarbinol (3-(hydroxymethyl)pyridine) in anhydrous acetonitrile and 50 µL of anhydrous pyridine. Heat the mixture at 60°C for 30 minutes.

  • Work-up: After cooling, evaporate the solvent under nitrogen. Re-dissolve the residue in 500 µL of hexane (B92381) and wash with 500 µL of water. The hexane layer containing the picolinyl ester is collected and can be directly analyzed by GC-MS.

Dimethyl Disulfide (DMDS) Adduct Formation for GC-MS Analysis

This protocol is based on methods for derivatizing unsaturated fatty acids.[3]

  • Methyl Ester Formation (if starting from the free acid): Dissolve ~1 mg of the dodecynoic acid isomer in 1 mL of 1% sulfuric acid in methanol. Heat at 70°C for 1 hour. After cooling, add 1 mL of water and extract the methyl ester with 1 mL of hexane.

  • DMDS Derivatization: To the hexane solution of the dodecynoic acid methyl ester, add 100 µL of dimethyl disulfide and 10 µL of a 5% solution of iodine in diethyl ether. Heat the mixture at 40°C for 16 hours in a sealed vial.

  • Work-up: After cooling, decolorize the solution by adding a few drops of 5% aqueous sodium thiosulfate. Add 1 mL of hexane and wash with 1 mL of water. The hexane layer containing the DMDS adduct is collected for GC-MS analysis.

Predicted Mass Spectral Fragmentation

The following tables outline the expected key diagnostic ions for the picolinyl ester and DMDS adducts of this compound.

Table 1: Predicted Key Fragments for Picolinyl Ester of this compound

m/z ValueIon Structure/Origin
301Molecular Ion [M]⁺
272[M - C₂H₅]⁺
244[M - C₄H₉]⁺
Gap Gap in the homologous series around the triple bond position
164Cleavage at the C5-C6 bond
150Cleavage at the C6-C7 bond
108Pyridylcarbinol fragment
92Pyridinium ion

Table 2: Predicted Key Fragments for DMDS Adduct of this compound Methyl Ester

m/z ValueIon Structure/Origin
304Molecular Ion [M]⁺ of the adduct
117 [CH₃OOC-(CH₂)₂-CH(SCH₃)]⁺
187 [CH₃-(CH₂)₇-CH(SCH₃)]⁺

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of the derivatization and analysis processes.

picolinyl_ester_workflow cluster_synthesis Picolinyl Ester Synthesis cluster_analysis Analysis dodecynoic_acid This compound thionyl_chloride + Thionyl Chloride dodecynoic_acid->thionyl_chloride acid_chloride Dodecynoyl Chloride thionyl_chloride->acid_chloride pyridylcarbinol + 3-Pyridylcarbinol acid_chloride->pyridylcarbinol picolinyl_ester Picolinyl 3-Dodecynoate pyridylcarbinol->picolinyl_ester gc_ms GC-MS Analysis picolinyl_ester->gc_ms mass_spectrum Mass Spectrum gc_ms->mass_spectrum interpretation Interpretation of Fragmentation mass_spectrum->interpretation

Caption: Workflow for picolinyl ester derivatization and analysis.

dmds_adduct_workflow cluster_synthesis DMDS Adduct Formation cluster_analysis Analysis dodecynoic_acid_me This compound Methyl Ester dmds_iodine + DMDS / Iodine dodecynoic_acid_me->dmds_iodine dmds_adduct DMDS Adduct dmds_iodine->dmds_adduct gc_ms GC-MS Analysis dmds_adduct->gc_ms mass_spectrum Mass Spectrum gc_ms->mass_spectrum interpretation Interpretation of Fragmentation mass_spectrum->interpretation

Caption: Workflow for DMDS adduct formation and analysis.

Conclusion

While the direct mass spectral analysis of this compound and its isomers under electron ionization is insufficient for positional elucidation, derivatization techniques offer robust solutions. The formation of picolinyl esters or dimethyl disulfide adducts provides characteristic fragmentation patterns that allow for the unambiguous determination of the triple bond position. The choice between these methods may depend on the complexity of the sample matrix and the specific instrumentation available. For complex mixtures, the clear diagnostic ions from DMDS adducts may be advantageous, while picolinyl esters offer a well-established method for a broader range of fatty acid structural features.

References

Navigating Fatty Acid Quantification: A Comparative Guide to the Analysis of 3-Dodecynoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of fatty acids is paramount. This guide provides a comprehensive comparison of common fatty acid assay methodologies, with a specific focus on the potential cross-reactivity of the acetylenic fatty acid, 3-dodecynoic acid. Experimental data from analogous compounds and detailed protocols are presented to aid in the selection of the most appropriate analytical approach.

The unique triple bond in its structure positions this compound as a molecule of interest in various research contexts, potentially as a metabolic probe or a modulator of lipid-dependent signaling pathways. However, this structural novelty also raises questions about its compatibility with standard fatty acid quantification assays. This guide will explore the performance of this compound and its alternatives in two widely used analytical platforms: enzymatic colorimetric/fluorometric assays and Gas Chromatography-Mass Spectrometry (GC-MS).

Performance Comparison of Fatty Acid Assays

The choice of a fatty acid assay significantly impacts the accuracy and specificity of quantification. Enzymatic assays offer convenience and high-throughput capabilities, while GC-MS provides superior specificity and detailed fatty acid profiling. The following table summarizes the expected performance of this compound in comparison to common fatty acids in these assays.

Fatty AcidAssay TypePrincipleExpected Performance with this compoundAlternative Fatty Acids' Performance
This compound Enzymatic Colorimetric/Fluorometric Assay Enzymatic conversion to Acyl-CoA, followed by oxidation and signal generation.Cross-reactivity is likely , but quantification will be inaccurate without a specific this compound standard. The acyl-CoA synthetase enzyme recognizes a range of fatty acids, but the efficiency varies with structure.Dodecanoic Acid (Saturated): High signal, accurate with standard. Oleic Acid (Monounsaturated): High signal, accurate with standard. Linoleic Acid (Polyunsaturated): Signal intensity may vary compared to saturated fats.
This compound Gas Chromatography-Mass Spectrometry (GC-MS) Derivatization to a volatile ester followed by separation and mass-based detection.High accuracy and specificity. GC-MS can separate this compound from other fatty acids and provide precise quantification with a proper internal standard.Dodecanoic Acid, Oleic Acid, Linoleic Acid: All can be accurately quantified individually and in complex mixtures.

Experimental Protocols

Enzymatic Free Fatty Acid Assay (Colorimetric/Fluorometric)

This protocol is based on the principle of a coupled enzymatic reaction. Free fatty acids are first converted to their acyl-CoA derivatives by acyl-CoA synthetase (ACS). The acyl-CoA is then oxidized by acyl-CoA oxidase (ACOD), producing hydrogen peroxide (H₂O₂). In the presence of a peroxidase, the H₂O₂ reacts with a probe to generate a colorimetric or fluorescent signal.

Materials:

  • Free Fatty Acid Assay Kit (commercial)

  • Microplate reader (colorimetric and/or fluorometric)

  • Samples containing fatty acids (e.g., cell lysates, plasma)

  • Fatty acid standards (including this compound if available, and alternatives like dodecanoic acid, oleic acid, and linoleic acid)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Standard Curve Preparation: Prepare a series of dilutions of the fatty acid standards in PBS. A typical range would be from 0 to 1 mM.

  • Sample Preparation: Thaw samples on ice. If necessary, dilute samples in PBS to fall within the linear range of the assay.

  • Assay Reaction:

    • Add 50 µL of each standard and sample to separate wells of a 96-well plate.

    • Add 50 µL of the ACS reagent mix to each well.

    • Incubate at 37°C for 30 minutes.

    • Add 100 µL of the ACOD and probe mixture to each well.

    • Incubate at 37°C for 30 minutes, protected from light.

  • Measurement:

    • For colorimetric detection, measure the absorbance at the wavelength specified in the kit's manual (typically around 570 nm).

    • For fluorometric detection, measure the fluorescence at the excitation and emission wavelengths specified in the kit's manual (e.g., Ex/Em = 535/590 nm).

  • Data Analysis: Subtract the blank reading from all measurements. Plot the standard curve and determine the concentration of fatty acids in the samples.

experimental_workflow_enzymatic_assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Standard Prepare Standards Plate Add to 96-well Plate Standard->Plate Sample Prepare Samples Sample->Plate ACS_Incubation Add ACS Reagent & Incubate 30 min Plate->ACS_Incubation ACOD_Incubation Add ACOD/Probe Mix & Incubate 30 min ACS_Incubation->ACOD_Incubation Measure Measure Absorbance/ Fluorescence ACOD_Incubation->Measure Analyze Calculate Concentration Measure->Analyze

Enzymatic Fatty Acid Assay Workflow.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Fatty Acids

GC-MS provides a highly specific and quantitative analysis of individual fatty acids in a sample. The method involves extraction of lipids, derivatization of fatty acids to their volatile methyl esters (FAMEs), and subsequent separation and detection by GC-MS.

Materials:

Procedure:

  • Lipid Extraction:

    • To 100 µL of sample, add 10 µL of internal standard.

    • Add 2 mL of chloroform:methanol (2:1, v/v).

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the lower organic phase containing lipids.

    • Evaporate the solvent under a stream of nitrogen.

  • Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • Add 1 mL of 14% BF₃-methanol to the dried lipid extract.

    • Heat at 100°C for 30 minutes.

    • Cool to room temperature and add 1 mL of water and 2 mL of hexane.

    • Vortex and centrifuge.

    • Collect the upper hexane layer containing the FAMEs.

    • Evaporate the hexane and reconstitute in a small volume of hexane for injection.

  • GC-MS Analysis:

    • Inject 1 µL of the FAMEs solution into the GC-MS.

    • Use a suitable capillary column (e.g., DB-225ms).

    • Set the oven temperature program to achieve separation of the FAMEs of interest.

    • The mass spectrometer is operated in electron ionization (EI) mode, and data is acquired in full scan or selected ion monitoring (SIM) mode for higher sensitivity.

  • Data Analysis: Identify FAMEs by their retention times and mass spectra compared to standards. Quantify each fatty acid by comparing its peak area to that of the internal standard.

experimental_workflow_gcms cluster_prep Sample Preparation cluster_analysis Analysis Extraction Lipid Extraction Derivatization Derivatization to FAMEs Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Processing & Quantification GCMS->Data

GC-MS Fatty Acid Analysis Workflow.

Signaling Pathway Involvement

Fatty acids are not only metabolic substrates but also important signaling molecules. While the specific signaling roles of this compound are not well-defined, a structurally similar molecule, cis-2-decenoic acid, has been identified as a bacterial signaling molecule that regulates biofilm formation and dispersion. This suggests that acetylenic fatty acids could potentially interact with and modulate lipid-based signaling pathways.

signaling_pathway cluster_signaling Potential Fatty Acid Signaling FA Fatty Acid (e.g., this compound) Receptor Membrane or Nuclear Receptor FA->Receptor Binding Downstream Downstream Signaling Cascade Receptor->Downstream Activation Response Cellular Response (e.g., Gene Expression, Enzyme Activity) Downstream->Response Modulation

Generalized Fatty Acid Signaling Pathway.

Conclusion

The analysis of this compound requires careful consideration of the chosen assay's specificity. While enzymatic assays may detect its presence due to the broad substrate specificity of acyl-CoA synthetase, the quantitative results are likely to be inaccurate without a dedicated standard. For precise and reliable quantification, especially in complex biological matrices, GC-MS is the recommended method. The potential for this compound to participate in signaling pathways further underscores the need for accurate analytical tools to elucidate its biological functions. This guide provides the foundational information for researchers to make informed decisions when investigating this and other novel fatty acids.

The Influence of Triple Bond Position on the Biological Effects of Dodecynoic Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the biological activities of dodecynoic acid isomers remains an area of active research. While direct comparative studies on the positional isomers of dodecynoic acid are limited in publicly available literature, we can infer structure-activity relationships by examining related unsaturated fatty acids, particularly dodecenoic acids. This guide synthesizes the available data to provide a comparative overview for researchers, scientists, and drug development professionals.

The position of a triple bond within a fatty acid backbone can significantly alter its three-dimensional structure and electron distribution, thereby influencing its interaction with biological targets. This guide explores the known biological effects of dodecynoic acid analogues and related compounds, with a focus on how the location of the triple bond impacts their activity.

Comparative Biological Activities

The primary biological activities reported for short-chain alkynoic and alkenoic fatty acids revolve around their roles as enzyme inhibitors and signaling molecules. Below is a summary of the known effects of dodecynoic acid precursors and their double-bond analogues.

Fatty Acid IsomerTarget/PathwayReported Biological EffectQuantitative Data (IC50/MIC)
2-Alkynoic Acids Mycobacterium Fatty Acid Synthase II (FASII) - InhAAntimycobacterial activity. The triple bond at the 2-position is crucial for activity.[1]Activity is chain-length dependent. For longer chain 2-alkynoic acids (C16, C18), MIC values are in the micromolar range.[2][3]
2-Dodecenoic Acid Quorum Sensing in Pseudomonas aeruginosaModulates virulence by interfering with quorum sensing systems.Not reported in terms of IC50.
cis-5-Dodecenoic Acid Cyclooxygenase-I (COX-I) and Cyclooxygenase-II (COX-II)Inhibitory activity.Not specified for the isolated compound; tested as part of a mixture of fatty acids.
11-Dodecenoic Acid Not specifiedUsed as a flavoring agent; limited data on specific biological targets.No inhibitory data available.

Key Observations:

  • Proximity to the Carboxyl Group is Key: For 2-alkynoic acids, the position of the triple bond near the carboxylic acid moiety is critical for their antimycobacterial activity.[1] Shifting the triple bond further down the carbon chain has been shown to reduce or abolish this activity.[1] This suggests that the α,β-unsaturation is a key pharmacophore for the inhibition of enzymes like InhA in the mycobacterial FASII pathway.[1]

  • Antibacterial Spectrum of 2-Alkynoic Acids: 2-Alkynoic fatty acids have demonstrated activity against various bacteria, with 2-hexadecynoic acid showing broad-spectrum antibacterial effects.[2] The presence of the triple bond at the C-2 position and the carboxylic acid are important for this activity.[2]

  • Double vs. Triple Bond: While direct comparisons are scarce, the biological activities of dodecenoic acids provide clues. For instance, cis-2-dodecenoic acid acts as a diffusible signal factor in bacterial quorum sensing. It is plausible that a triple bond at this position could mimic or antagonize this signaling role.

  • Terminal Unsaturation: The biological significance of a terminal triple bond, as would be the case for 11-dodecynoic acid, is less understood in the context of enzyme inhibition. Fatty acids with terminal unsaturation can be substrates for different metabolic pathways, including cytochrome P450-mediated hydroxylation.

Experimental Protocols

Detailed experimental methodologies are crucial for the interpretation and replication of findings. Below are representative protocols for assays commonly used to evaluate the biological effects of fatty acids.

Antimycobacterial Activity Assay (Microplate Alamar Blue Assay)

This assay is used to determine the minimum inhibitory concentration (MIC) of a compound against Mycobacterium species.

  • Preparation of Bacterial Suspension: Mycobacterium spp. is cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) to mid-log phase. The culture is then diluted to a standardized optical density (OD) at 600 nm.

  • Compound Preparation: The dodecynoic acid isomer is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial two-fold dilutions are prepared in a 96-well microplate.

  • Inoculation: The diluted bacterial suspension is added to each well of the microplate containing the test compound. Control wells with no compound and wells with a reference drug (e.g., isoniazid) are included.

  • Incubation: The plates are incubated at 37°C for 5-7 days.

  • Addition of Alamar Blue: A solution of Alamar Blue and Tween 80 is added to each well.

  • Reading: After further incubation for 24 hours, the color change from blue (no growth) to pink (growth) is observed. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Fatty Acid Synthase (FAS) Inhibition Assay

This spectrophotometric assay measures the inhibition of FAS activity.

  • Reaction Mixture: A reaction mixture is prepared containing acetyl-CoA, malonyl-CoA, NADPH, and a suitable buffer (e.g., potassium phosphate (B84403) buffer).

  • Enzyme and Inhibitor Preparation: Purified fatty acid synthase is pre-incubated with various concentrations of the dodecynoic acid isomer (dissolved in a suitable solvent) for a specified time at 37°C.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of the enzyme-inhibitor mixture to the reaction mixture.

  • Measurement: The oxidation of NADPH is monitored by the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis: The rate of NADPH oxidation is calculated for each inhibitor concentration. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological interactions and experimental processes can aid in understanding the mechanisms of action of dodecynoic acid isomers.

FASII_Inhibition Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC Acyl-ACP Acyl-ACP Malonyl-CoA->Acyl-ACP FabD β-ketoacyl-ACP β-ketoacyl-ACP Acyl-ACP->β-ketoacyl-ACP FabH/FabB β-hydroxyacyl-ACP β-hydroxyacyl-ACP β-ketoacyl-ACP->β-hydroxyacyl-ACP FabG trans-2-enoyl-ACP trans-2-enoyl-ACP β-hydroxyacyl-ACP->trans-2-enoyl-ACP FabZ/FabA Elongated Acyl-ACP Elongated Acyl-ACP trans-2-enoyl-ACP->Elongated Acyl-ACP InhA (FabI) Mycolic Acids Mycolic Acids Elongated Acyl-ACP->Mycolic Acids 2-Alkynoic Acid 2-Alkynoic Acid InhA (FabI) InhA (FabI) 2-Alkynoic Acid->InhA (FabI) Inhibition

Caption: Inhibition of the Mycobacterial Fatty Acid Synthase II (FASII) pathway by 2-alkynoic acids.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme_Stock Enzyme_Stock Pre-incubation Pre-incubate Enzyme with Inhibitor Enzyme_Stock->Pre-incubation Inhibitor_Stock Dodecynoic Acid Isomer Stock Serial_Dilutions Prepare Serial Dilutions of Inhibitor Inhibitor_Stock->Serial_Dilutions Substrate_Mix Substrate Mixture (e.g., Acetyl-CoA, NADPH) Reaction_Initiation Initiate Reaction with Substrate Mixture Substrate_Mix->Reaction_Initiation Serial_Dilutions->Pre-incubation Pre-incubation->Reaction_Initiation Data_Acquisition Monitor Reaction Progress (e.g., Absorbance change) Reaction_Initiation->Data_Acquisition Calculate_Rates Calculate Reaction Rates Data_Acquisition->Calculate_Rates Plot_Data Plot % Inhibition vs. [Inhibitor] Calculate_Rates->Plot_Data Determine_IC50 Determine IC50 Value Plot_Data->Determine_IC50

Caption: A generalized experimental workflow for determining the IC50 of an enzyme inhibitor.

Conclusion and Future Directions

The position of a triple bond in the carbon chain of dodecynoic acid is predicted to be a critical determinant of its biological activity. Based on studies of related alkynoic and alkenoic fatty acids, isomers with the triple bond near the carboxyl group, such as 2-dodecynoic acid, are more likely to exhibit potent enzyme inhibitory activity, particularly against bacterial fatty acid synthesis. In contrast, the biological roles of isomers with internal or terminal triple bonds, such as 5-dodecynoic acid and 11-dodecynoic acid, are less defined and may involve interactions with different cellular targets and metabolic pathways.

There is a clear need for further research to synthesize and perform head-to-head comparisons of the biological effects of 2-, 5-, and 11-dodecynoic acid, as well as other positional isomers. Such studies would provide valuable insights into the structure-activity relationships of acetylenic fatty acids and could guide the development of novel therapeutic agents targeting fatty acid metabolism and other pathways.

References

Differentiating 3-Dodecynoic Acid from its Positional Isomers by Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers on utilizing MS/MS for the structural elucidation of alkynoic fatty acid isomers.

In the fields of lipidomics, drug development, and metabolic research, the precise structural characterization of fatty acids is paramount. Positional isomers of unsaturated fatty acids, such as 3-dodecynoic acid, can exhibit distinct biological activities. However, their differentiation by conventional mass spectrometry (MS) is challenging due to similar fragmentation patterns. This guide provides a comprehensive comparison of tandem mass spectrometry (MS/MS) techniques for distinguishing this compound from its other positional isomers, supported by established fragmentation principles and detailed experimental protocols.

The Challenge of Isomer Differentiation

Standard mass spectrometry techniques, such as collision-induced dissociation (CID), are often insufficient for pinpointing the location of the triple bond in alkynoic acids. Under typical CID conditions, underivatized fatty acids tend to produce non-specific fragment ions, primarily through the loss of water (H₂O) and carbon dioxide (CO₂), which does not reveal the position of unsaturation along the alkyl chain. To overcome this limitation, derivatization of the carboxylic acid group is a crucial step to direct fragmentation and generate diagnostic ions.

Picolinyl Ester Derivatization: A Robust Solution

One of the most effective methods for determining the position of unsaturation in fatty acids is derivatization to picolinyl esters, followed by analysis using gas chromatography-mass spectrometry (GC-MS) with electron impact (EI) ionization. The picolinyl ester group serves to fix the positive charge at the nitrogen atom of the pyridine (B92270) ring, remote from the fatty acid chain. This directs fragmentation to occur along the alkyl chain, providing clear diagnostic ions that reveal the triple bond's location.[1][2][3]

The fragmentation of picolinyl esters of unsaturated fatty acids is initiated by the removal of an electron from the nitrogen of the pyridine ring. A hydrogen atom is then abstracted from the alkyl chain to this electron-deficient site, creating a radical site on the chain that initiates cleavage.[3] This process results in a series of fragment ions that are indicative of the structure of the alkyl chain.

Comparative Fragmentation Patterns of Dodecynoic Acid Isomers

For this compound, the triple bond is located between carbons 3 and 4. The fragmentation pattern would be expected to show a gap or a set of unique ions around this position. In contrast, isomers such as 2-dodecynoic acid or 4-dodecynoic acid would exhibit this interruption at different points in the fragmentation series.

Table 1: Predicted Diagnostic MS/MS Fragments for Picolinyl Esters of Dodecynoic Acid Isomers

IsomerPredicted Key Diagnostic Fragments (m/z)Interpretation
This compound Unique fragments or a significant gap in the ion series around the C3-C4 bond cleavage. Expected fragments from cleavage on either side of the triple bond.The triple bond at the 3-position influences the fragmentation pathway, leading to a characteristic pattern that distinguishes it from other isomers.
2-Dodecynoic Acid Diagnostic fragments indicating the triple bond at the C2-C3 position. Difficulties in interpretation may arise due to the proximity of the triple bond to the carboxyl group.[2]The fragmentation pattern will be disrupted closer to the picolinyl ester group compared to the 3-isomer.
4-Dodecynoic Acid Unique fragments or a significant gap in the ion series around the C4-C5 bond cleavage.The characteristic fragmentation gap will be shifted to a higher m/z range compared to the 3-isomer, corresponding to the different location of the triple bond.
5-Dodecynoic Acid Unique fragments or a significant gap in the ion series around the C5-C6 bond cleavage.The diagnostic fragmentation signature will be further shifted along the alkyl chain.

Note: The m/z values are illustrative and would need to be determined experimentally. The key principle is the relative position of the diagnostic ions in the mass spectrum.

Experimental Protocols

I. Synthesis of Picolinyl Esters of Dodecynoic Acids

This protocol is adapted from established methods for the preparation of picolinyl esters of fatty acids for MS analysis.[3][4]

Materials:

  • Dodecynoic acid isomer (e.g., this compound)

  • Thionyl chloride (SOCl₂)

  • 3-Pyridylcarbinol (3-picolyl alcohol)

  • Dichloromethane (CH₂Cl₂)

  • Potassium tert-butoxide

  • Anhydrous solvents

Procedure:

  • Acid Chloride Formation: To the dodecynoic acid in a dry reaction vial, add an excess of thionyl chloride. Heat the mixture gently (e.g., at 50°C) for approximately one hour to form the acid chloride. Remove the excess thionyl chloride under a stream of nitrogen.

  • Esterification: Dissolve the resulting acid chloride in anhydrous dichloromethane. In a separate vial, dissolve 3-pyridylcarbinol in anhydrous dichloromethane.

  • Reaction: Add the acid chloride solution dropwise to the 3-pyridylcarbinol solution with stirring. The reaction is typically carried out at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, wash the organic layer with a dilute aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude picolinyl ester.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel.

II. GC-MS/MS Analysis

Instrumentation:

  • Gas chromatograph coupled to a tandem mass spectrometer (e.g., a triple quadrupole or ion trap) equipped with an electron impact (EI) ionization source.

GC Conditions:

  • Column: A fused-silica capillary column coated with a non-polar stationary phase (e.g., cross-linked methyl silicone) is suitable for separating the picolinyl esters.[2]

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: Typically 250-280°C.

  • Oven Temperature Program: Start at a suitable initial temperature (e.g., 150°C) and ramp up to a final temperature (e.g., 300°C) to ensure elution of the derivatives.

MS/MS Conditions:

  • Ionization Mode: Electron Impact (EI) at 70 eV.[2]

  • Precursor Ion Selection: The molecular ion ([M]⁺) of the dodecynoic acid picolinyl ester is selected in the first mass analyzer.

  • Collision Gas: Argon at a suitable pressure.

  • Collision Energy: Optimize the collision energy to induce fragmentation along the alkyl chain and produce a rich spectrum of diagnostic ions.

  • Product Ion Scan: Scan the product ions in the second mass analyzer to obtain the full MS/MS spectrum.

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow and the logical basis for differentiating isomers using this method.

experimental_workflow Experimental Workflow for Isomer Differentiation cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation start Dodecynoic Acid Isomer derivatization Picolinyl Ester Derivatization start->derivatization purification Purification of Picolinyl Ester derivatization->purification gc_separation GC Separation purification->gc_separation ms_analysis EI-MS/MS gc_separation->ms_analysis fragmentation_pattern Analyze Fragmentation Pattern ms_analysis->fragmentation_pattern isomer_identification Identify Isomer fragmentation_pattern->isomer_identification

Caption: Workflow for differentiating dodecynoic acid isomers.

logical_relationship Logic of Fragmentation-Based Isomer Identification cluster_isomers Positional Isomers (Picolinyl Esters) cluster_fragmentation MS/MS Fragmentation cluster_spectra Resulting Mass Spectra isomer_3 This compound fragmentation_3 Diagnostic fragments around C3-C4 isomer_3->fragmentation_3 isomer_4 4-Dodecynoic Acid fragmentation_4 Diagnostic fragments around C4-C5 isomer_4->fragmentation_4 isomer_5 5-Dodecynoic Acid fragmentation_5 Diagnostic fragments around C5-C6 isomer_5->fragmentation_5 spectrum_3 Unique Spectrum A fragmentation_3->spectrum_3 spectrum_4 Unique Spectrum B fragmentation_4->spectrum_4 spectrum_5 Unique Spectrum C fragmentation_5->spectrum_5

Caption: Positional isomers yield unique MS/MS fragmentation patterns.

Conclusion

The differentiation of this compound from its positional isomers is achievable with high confidence through MS/MS analysis of their picolinyl ester derivatives. This approach generates diagnostic fragment ions that are characteristic of the position of the triple bond within the fatty acid chain. The detailed experimental protocol and the principles of fragmentation outlined in this guide provide a solid foundation for researchers to apply this technique in their own studies, enabling the unambiguous structural elucidation of these important lipid molecules.

References

In Vitro Validation of 3-Dodecynoic Acid as a Lipoxygenase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potential enzyme inhibitory performance of 3-Dodecynoic acid against established lipoxygenase inhibitors. Due to the limited availability of direct experimental data for this compound, this comparison utilizes data from closely related acetylenic fatty acids and well-characterized commercial inhibitors to provide a valuable reference for in vitro validation studies.

Comparative Analysis of Lipoxygenase Inhibitors

The following table summarizes the in vitro inhibitory potency of this compound (hypothetical, based on related compounds) and two commercially available lipoxygenase inhibitors, Zileuton and Nordihydroguaiaretic acid (NDGA), against 5-Lipoxygenase (5-LOX).

CompoundTarget EnzymeIC50 Value (µM)Mechanism of Action
This compound 5-LipoxygenaseHypothetical: 5-15Irreversible, Suicide Substrate (postulated)
Zileuton 5-Lipoxygenase0.18 - 15.6[1][2]Non-competitive, Redox-based
Nordihydroguaiaretic acid (NDGA) 5-Lipoxygenase2.7 - 8[3][4]Non-selective, Redox-based

Experimental Protocols

A detailed methodology for a standard in vitro lipoxygenase inhibition assay is provided below. This protocol can be adapted for the validation of this compound.

In Vitro 5-Lipoxygenase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human recombinant 5-lipoxygenase (5-LOX).

Materials:

  • Human recombinant 5-LOX

  • Arachidonic acid (substrate)

  • Test compound (e.g., this compound)

  • Reference inhibitor (e.g., Zileuton)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2 mM CaCl2 and 1 mM EDTA)

  • DMSO (for dissolving compounds)

  • UV-Vis spectrophotometer and microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and reference inhibitor in DMSO.

    • Prepare a working solution of arachidonic acid in the assay buffer.

    • Dilute the 5-LOX enzyme to the desired concentration in the assay buffer.

  • Assay Protocol:

    • Add 180 µL of assay buffer to each well of a 96-well microplate.

    • Add 10 µL of various concentrations of the test compound or reference inhibitor to the respective wells.

    • Add 10 µL of the 5-LOX enzyme solution to each well.

    • Incubate the plate at room temperature for 10 minutes to allow for inhibitor-enzyme interaction.

    • Initiate the enzymatic reaction by adding 10 µL of the arachidonic acid solution to each well.

    • Immediately measure the change in absorbance at 234 nm every 30 seconds for 5 minutes using a microplate reader. The formation of the hydroperoxide product from the lipoxygenase reaction leads to an increase in absorbance at this wavelength.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value by fitting the data to a suitable dose-response curve.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate the lipoxygenase signaling pathway and the experimental workflow for its inhibition.

Lipoxygenase_Signaling_Pathway Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid 5-Lipoxygenase (5-LOX) 5-Lipoxygenase (5-LOX) Arachidonic Acid->5-Lipoxygenase (5-LOX) Leukotrienes Leukotrienes 5-Lipoxygenase (5-LOX)->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation

Caption: The Lipoxygenase Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagent Prep Prepare Reagents (Enzyme, Substrate, Inhibitor) Incubation Incubate Enzyme with Inhibitor Reagent Prep->Incubation Reaction Initiate Reaction with Substrate Incubation->Reaction Measurement Measure Absorbance at 234 nm Reaction->Measurement Data Processing Calculate % Inhibition Measurement->Data Processing IC50 Determination Determine IC50 Value Data Processing->IC50 Determination

Caption: In Vitro Lipoxygenase Inhibition Assay Workflow.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.